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  • Product: 4-Amino-2-iodobenzoic acid
  • CAS: 73655-51-3

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Chemical Properties of 4-Amino-2-iodobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist Introduction 4-Amino-2-iodobenzoic acid is a trifunctional aromatic compound of significant interest in me...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction

4-Amino-2-iodobenzoic acid is a trifunctional aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring an amino group, a carboxylic acid, and an iodine atom on a benzene ring, provides a versatile scaffold for the synthesis of complex molecules, particularly heterocyclic systems and substituted biaryls. This guide offers a comprehensive exploration of its chemical properties, reactivity, and applications, providing field-proven insights and detailed experimental protocols to support researchers in leveraging this valuable building block. The strategic positioning of the functional groups dictates its unique reactivity, making it a powerful tool in the design of novel therapeutic agents and functional materials.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physical and spectral characteristics is fundamental for its application in synthesis and analysis. These properties govern its behavior in different solvents and reaction conditions and provide the means for its unambiguous identification.

Physicochemical Properties

The key physicochemical properties of 4-Amino-2-iodobenzoic acid are summarized in the table below. These values are critical for experimental design, including solvent selection, reaction temperature, and purification strategies.

PropertyValueSource
Molecular Formula C₇H₆INO₂ECHEMI[1]
Molecular Weight 263.03 g/mol ECHEMI[1]
Appearance Off-white to light brown solidChemicalBook[2]
Melting Point 208 °C (decomposes)ECHEMI[1], ChemicalBook[3]
Boiling Point (Predicted) 377.0 ± 37.0 °CChemicalBook[3]
Density (Predicted) 2.082 ± 0.06 g/cm³ChemicalBook[3]
pKa (Predicted) 4.76 ± 0.10ChemicalBook[2]
Storage Temperature 2–8 °C under inert gasChemicalBook[2]
Spectroscopic Data

Spectroscopic analysis is essential for confirming the structure and purity of 4-Amino-2-iodobenzoic acid.

  • ¹H NMR (Nuclear Magnetic Resonance): While experimental data can vary slightly based on the solvent used, a representative ¹H NMR spectrum in deuterated methanol (CD₃OD) shows distinct signals for the aromatic protons. A typical spectrum would display a doublet for the proton at the 6-position around δ 7.56 (d, J=8.5 Hz), a singlet for the proton at the 3-position around δ 7.08, and another doublet for the proton at the 5-position around δ 6.99 (d, J=8.5 Hz). The amino group protons often appear as a broad singlet.[3]

  • ¹³C NMR: Predicted ¹³C NMR data suggests signals for the carbonyl carbon around 168 ppm, the carbon bearing the amino group (C4) around 152 ppm, and the carbon with the iodine substituent (C2) around 138 ppm.[4]

  • IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the different functional groups. The N-H stretching of the primary amine will appear in the range of 3300-3500 cm⁻¹. The broad O-H stretch of the carboxylic acid will be centered around 3000 cm⁻¹. The C=O stretch of the carboxylic acid will be visible near 1700 cm⁻¹, and C-I stretching vibrations can be observed in the fingerprint region.

  • Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak [M]⁺ corresponding to the molecular weight of the compound.

Reactivity and Synthetic Utility

The synthetic versatility of 4-Amino-2-iodobenzoic acid stems from the distinct reactivity of its three functional groups. The interplay of these groups allows for a wide range of chemical transformations.

G cluster_molecule 4-Amino-2-iodobenzoic Acid cluster_reactivity Functional Group Reactivity cluster_applications Key Synthetic Applications mol Structure I C-I Bond CC Cross-Coupling (Suzuki, Sonogashira, Heck) I->CC Oxidative Addition NH2 Amino Group Amide Amide Formation NH2->Amide Diazotization Diazotization Reactions NH2->Diazotization COOH Carboxylic Acid COOH->Amide Ester Esterification COOH->Ester Heterocycle Heterocycle Synthesis CC->Heterocycle Amide->Heterocycle

Caption: Reactivity map of 4-Amino-2-iodobenzoic acid.

The Carbon-Iodine Bond: A Gateway to Complexity

The carbon-iodine (C-I) bond is the most reactive site for metal-catalyzed cross-coupling reactions. The high reactivity of aryl iodides compared to bromides or chlorides is due to the lower bond dissociation energy of the C-I bond, which facilitates the rate-determining oxidative addition step in many catalytic cycles.[5][6] This makes 4-Amino-2-iodobenzoic acid an excellent substrate for reactions that form new carbon-carbon and carbon-heteroatom bonds.

  • Suzuki-Miyaura Coupling: This reaction pairs the aryl iodide with an organoboron reagent (boronic acid or ester) to form a biaryl linkage. This is a cornerstone of modern drug discovery for constructing complex molecular scaffolds.[5][7]

  • Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne, providing a direct route to arylethynyl structures.[8][9] This is particularly useful for synthesizing rigid linkers in functional materials and as precursors for more complex heterocyclic systems.

  • Heck Coupling: This reaction involves the coupling of the aryl iodide with an alkene to form a substituted alkene.[7][10]

The choice of catalyst (typically palladium-based), ligands, base, and solvent is crucial for achieving high yields and selectivity in these reactions. For instance, aqueous conditions are becoming increasingly popular for Suzuki-Miyaura couplings due to environmental and practical advantages.[8][11]

The Amino Group: A Versatile Handle

The amino group (-NH₂) can undergo a variety of transformations:

  • Acylation/Amide Formation: The amino group can be acylated to form amides, which can alter the electronic properties of the ring and serve as protecting groups or key structural elements in target molecules.

  • Diazotization: The amino group can be converted to a diazonium salt, which can then be displaced by a wide range of nucleophiles in Sandmeyer-type reactions, further expanding the synthetic possibilities.

The Carboxylic Acid Group: A Point of Attachment

The carboxylic acid (-COOH) group is readily converted into other functional groups:

  • Esterification: Formation of esters can be used to protect the carboxylic acid, improve solubility, or act as a handle for further functionalization.

  • Amide Coupling: The carboxylic acid can be coupled with amines to form amides, a common linkage in many pharmaceutical compounds. This is often achieved using standard peptide coupling reagents.

Experimental Protocols

The following protocols are provided as examples of common transformations involving 4-Amino-2-iodobenzoic acid. Researchers should always conduct a thorough risk assessment before beginning any new experimental procedure.

Synthesis of 4-Amino-2-iodobenzoic Acid

A common laboratory synthesis involves the reduction of the corresponding nitro compound, 4-iodo-2-nitrobenzoic acid.[3]

Materials:

  • 4-Iodo-2-nitrobenzoic acid

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Concentrated hydrochloric acid

  • Diatomaceous earth

Procedure:

  • Dissolve 4-iodo-2-nitrobenzoic acid (1.0 eq.) in ethyl acetate.

  • Add stannous chloride dihydrate (3.0 eq.) in portions to the solution.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Slowly adjust the pH of the mixture to 9 with saturated aqueous sodium bicarbonate solution.

  • Filter the mixture through diatomaceous earth to remove precipitated solids, washing with distilled water.

  • Separate the aqueous layer and acidify to pH 2 with concentrated hydrochloric acid.

  • Collect the precipitated solid by filtration and dry to obtain 4-amino-2-iodobenzoic acid.[3]

Suzuki-Miyaura Cross-Coupling

This protocol is a general example for the coupling of an aryl iodide with a boronic acid.

G cluster_reactants Reactants & Reagents cluster_process Process cluster_workup Workup & Purification A 4-Amino-2-iodobenzoic Acid Setup Combine Reactants in Flask A->Setup B Arylboronic Acid B->Setup Cat Pd Catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) Cat->Setup Base Base (e.g., K₂CO₃, Na₂CO₃) Base->Setup Solvent Solvent (e.g., H₂O, Dioxane, Toluene) Solvent->Setup Inert Degas & Purge with N₂/Ar Setup->Inert Heat Heat to Reaction Temp. Inert->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Quench Quench Reaction Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Column Chromatography or Recrystallization Extract->Purify Product Biaryl Product Purify->Product

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Materials:

  • 4-Amino-2-iodobenzoic acid (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.005 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0 mmol)

  • Water (5 mL)

Procedure:

  • To a round-bottom flask, add 4-amino-2-iodobenzoic acid, the arylboronic acid, and sodium carbonate.

  • Add water to the flask.

  • Add the palladium(II) acetate catalyst.

  • Stir the reaction mixture vigorously at room temperature or with gentle heating.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, acidify the reaction mixture with 1M HCl to precipitate the product.

  • Collect the product by vacuum filtration, wash with water, and dry.[5]

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling 4-Amino-2-iodobenzoic acid.

  • Hazard Identification: It is classified as an irritant, causing skin and eye irritation, and may cause respiratory irritation.[12]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[12]

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from light and incompatible materials.[2]

  • Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.

Conclusion

4-Amino-2-iodobenzoic acid is a highly functionalized and synthetically valuable building block. Its unique arrangement of an amino group, a carboxylic acid, and a reactive iodine atom provides a rich platform for the construction of diverse and complex molecular architectures. A comprehensive understanding of its physicochemical properties, spectroscopic profile, and reactivity is essential for its effective use in research and development, particularly in the field of medicinal chemistry where it serves as a key intermediate in the synthesis of novel therapeutic agents.

References

Sources

Exploratory

Technical Whitepaper: 4-Amino-2-iodobenzoic Acid

The following technical guide details the molecular structure, synthesis, and applications of 4-Amino-2-iodobenzoic acid. Structural Analysis, Synthetic Utility, and Applications in Medicinal Chemistry Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the molecular structure, synthesis, and applications of 4-Amino-2-iodobenzoic acid.

Structural Analysis, Synthetic Utility, and Applications in Medicinal Chemistry

Executive Summary

4-Amino-2-iodobenzoic acid (CAS: 2494-60-2) is a trifunctional aromatic scaffold essential to modern drug discovery.[1] Distinguished by its unique substitution pattern—positioning a reactive iodide ortho to a carboxylic acid and meta to an amine—it serves as a versatile "molecular hinge."[1][2] This configuration allows for orthogonal functionalization: the iodide facilitates transition-metal-catalyzed cross-coupling (Suzuki, Sonogashira), while the amino and carboxylic acid moieties enable directed condensation reactions.[1] This guide provides a rigorous analysis of its physicochemical properties, a validated synthetic protocol avoiding common dehalogenation pitfalls, and a mapping of its reactivity profile.

Molecular Architecture & Physicochemical Properties[1][2][3][4]

Structural Logic

The molecule consists of a benzene core substituted at the 1, 2, and 4 positions. The regiochemistry is critical for its reactivity:

  • C1 (Carboxyl): Electron-withdrawing group (EWG).[1][2] Provides a handle for esterification or amide coupling.[1][2]

  • C2 (Iodide): The "soft" halogen.[1][2] Positioned ortho to the carboxyl group, it exerts a steric effect that can influence the planarity of the carboxylate. It is the primary site for palladium-catalyzed cross-coupling.[1][2]

  • C4 (Amine): Electron-donating group (EDG).[1][2] Positioned para to the carboxyl, it creates a "push-pull" electronic system, increasing the dipole moment and stabilizing the molecule.

Quantitative Properties
PropertyValueNote
CAS Number 2494-60-2Distinct from 2-amino-4-iodobenzoic acid (isomer).[1]
Molecular Formula C₇H₆INO₂
Molecular Weight 263.03 g/mol
Appearance Off-white to beige powderSensitive to light (iodide degradation).[1][2]
Melting Point >200 °C (dec.)[1][2][3][4][5]Decomposition often observed before melting.[1][2]
Solubility DMSO, DMF, MeOH (hot)Poor solubility in water and non-polar solvents.
pKa (Calc.) ~3.5 (COOH), ~2.5 (NH₃⁺)Acidic due to electron-withdrawing iodine.[1][2]

Synthetic Pathways & Manufacturing[1][2][4][8]

The synthesis of 4-Amino-2-iodobenzoic acid requires careful regiocontrol.[1] Direct iodination of 4-aminobenzoic acid (PABA) typically yields the 3,5-diiodo or 3-iodo species due to the directing power of the amine.[1] Therefore, an indirect route starting from 2-amino-4-nitrobenzoic acid is the industry standard.[1]

Validated Synthetic Protocol

This 2-step workflow ensures regiochemical purity and prevents reductive deiodination.[1][2]

Step 1: Regioselective Iodination (Sandmeyer-type)
  • Precursor: 2-Amino-4-nitrobenzoic acid.[1]

  • Reagents: NaNO₂, HCl, KI.[2][6]

  • Mechanism: Conversion of the C2-amine to a diazonium salt, followed by nucleophilic displacement by iodide.[1]

Protocol:

  • Suspend 2-amino-4-nitrobenzoic acid (1.0 eq) in 15% HCl at 0°C.

  • Add aqueous NaNO₂ (1.1 eq) dropwise, maintaining temperature <5°C. Stir for 30 min to form the diazonium salt.

  • Add a solution of KI (1.5 eq) slowly. Evolution of N₂ gas will be vigorous.

  • Warm to room temperature and stir for 2 hours.

  • Workup: Filter the precipitate. Wash with 10% sodium bisulfite (to remove free iodine) and water.[1][2] Recrystallize from ethanol/water.

  • Product: 2-Iodo-4-nitrobenzoic acid.[1][7]

Step 2: Chemoselective Nitro Reduction
  • Challenge: Catalytic hydrogenation (H₂/Pd-C) often causes hydrodehalogenation (cleaving the C-I bond).[1][2]

  • Solution: Use a chemical reductant like Iron (Fe) or Tin(II) Chloride (SnCl₂).[1][2]

Protocol:

  • Dissolve 2-iodo-4-nitrobenzoic acid (1.0 eq) in Ethanol/Water (3:1).

  • Add Iron powder (5.0 eq) and Ammonium Chloride (NH₄Cl, 5.0 eq).

  • Reflux at 80°C for 2–4 hours. Monitor by TLC (disappearance of nitro compound).

  • Workup: Filter hot through Celite to remove iron residues. Concentrate the filtrate.

  • Adjust pH to ~4–5 to precipitate the product.

  • Yield: 4-Amino-2-iodobenzoic acid (typically 75–85% yield).[1]

Process Visualization

Synthesis_Workflow cluster_0 Critical Control Point: Avoid H2/Pd Start 2-Amino-4-nitrobenzoic Acid Diazonium Diazonium Intermediate (Unstable) Start->Diazonium NaNO2, HCl 0°C Intermediate 2-Iodo-4-nitrobenzoic Acid Diazonium->Intermediate KI, 25°C -N2 Product 4-Amino-2-iodobenzoic Acid (Target) Intermediate->Product Fe, NH4Cl Reflux (Chemoselective)

Figure 1: Step-wise synthetic route emphasizing the chemoselective reduction strategy.

Reactivity Profile & Functionalization[1][11][12]

The utility of 4-Amino-2-iodobenzoic acid lies in its ability to undergo orthogonal reactions.[1]

C2-Iodide: Cross-Coupling

The iodine atom is highly reactive toward oxidative addition with Palladium(0).[1][2]

  • Suzuki-Miyaura Coupling: Reacts with aryl boronic acids to form biaryl systems.[1][2]

    • Conditions: Pd(PPh₃)₄, Na₂CO₃, Dioxane/Water.[2]

  • Sonogashira Coupling: Reacts with terminal alkynes.[1][2]

    • Conditions: PdCl₂(PPh₃)₂, CuI, Et₃N.[2]

  • Heck Reaction: Reacts with alkenes (e.g., acrylates) to extend the carbon chain.[1]

C1/C4: Condensation & Cyclization[1][2]
  • Amide Coupling: The C1-COOH can be activated (EDC/HOBt or SOCl₂) to react with amines.[1][2]

  • Quinazolinone Formation: Unlike ortho-amino acids, this para-amino isomer cannot form quinazolinones directly with the C1 acid.[1] However, it serves as a linker where the C4-amine can be acylated to attach a second pharmacophore.[1]

Reactivity Map

Reactivity_Map Core 4-Amino-2-iodobenzoic Acid Suzuki Suzuki Coupling (Biaryl formation) Core->Suzuki Pd(0), Ar-B(OH)2 @ C2-I Position Amide Amide Coupling (Linker attachment) Core->Amide R-NH2 / EDC @ C1-COOH Position Sandmeyer Sandmeyer Reaction (Halogen exchange) Core->Sandmeyer NaNO2, CuX @ C4-NH2 Position

Figure 2: Divergent reactivity pathways available from the core scaffold.

Structural Characterization

Identification of the correct isomer is paramount.[1][2] The following spectral data is characteristic of the 1,2,4-substitution pattern.

¹H NMR Spectroscopy (DMSO-d₆)[1]
  • δ ~12.5 ppm (s, 1H): Carboxylic acid proton (-COOH).[1][2]

  • δ ~7.6 ppm (d, J=8.5 Hz, 1H): H6 . This proton is ortho to the carboxyl group (deshielded) and meta to the amine.[1]

  • δ ~7.0 ppm (d, J=2.0 Hz, 1H): H3 . This proton is ortho to the iodine and meta to the amine.[1] The iodine causes a heavy-atom shielding/deshielding anisotropy, but the position between I and NH₂ is distinct.[1]

  • δ ~6.5 ppm (dd, J=8.5, 2.0 Hz, 1H): H5 . Ortho to the amine (strongly shielded) and meta to the iodine.[1]

  • δ ~5.8 ppm (s, 2H): Amine protons (-NH₂).[1] Broad singlet, exchangeable with D₂O.

Mass Spectrometry[1][2]
  • ESI-MS: [M+H]⁺ = 264.0 m/z; [M-H]⁻ = 262.0 m/z.[1][2]

  • Isotope Pattern: Iodine is monoisotopic (¹²⁷I), so no M+2 peak is observed (unlike Cl or Br).[1][2]

Applications in Medicinal Chemistry

Kinase Inhibitor Scaffolds

The 2-iodo group allows for the introduction of hydrophobic aryl groups, a common requirement for occupying the hydrophobic pocket of kinase enzymes. The 4-amino group often serves as a hydrogen bond donor to the hinge region of the kinase ATP-binding site.[1]

DHPS Inhibitors

Derivatives of 4-aminobenzoic acid (PABA) are classic antagonists of dihydropteroate synthase (DHPS) in bacteria.[1][8] The introduction of iodine at the 2-position alters the steric bulk and lipophilicity, potentially overcoming resistance mechanisms in sulfonamide-resistant strains [1].[1]

Radioligand Precursors

The aryl iodide moiety allows for facile radioiodination (¹²³I or ¹²⁴I) via halogen exchange or palladium-mediated stannylation followed by iodination, facilitating the development of SPECT/PET imaging agents.[1]

References

  • Lewandowski, W. et al. (2005).[1][2] Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Journal of Molecular Structure.

  • Organic Syntheses. (1928).[1][2] p-Iodobenzoic acid synthesis (General Methodology). Organic Syntheses, Coll. Vol. 1, p.325.[1][2]

  • BenchChem. (2025).[1][2][9][10] Protocols for the Synthesis of Aminobenzoic Acid Derivatives.

  • PubChem. (2025).[1][2] 4-Amino-2-iodobenzoic acid Compound Summary. National Library of Medicine.[1][2]

Sources

Foundational

A Technical Guide to the Spectroscopic Profile of 4-Amino-2-iodobenzoic Acid

Preamble: Navigating Data Scarcity with Predictive Analysis In the landscape of drug development and materials science, the structural elucidation of novel or sparsely documented compounds is a foundational task. 4-Amino...

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Navigating Data Scarcity with Predictive Analysis

In the landscape of drug development and materials science, the structural elucidation of novel or sparsely documented compounds is a foundational task. 4-Amino-2-iodobenzoic acid, a substituted aromatic compound, represents a molecule of interest for synthetic chemistry due to its functionalized core. However, a comprehensive search of established spectroscopic databases reveals a scarcity of published, experimentally-verified data for this specific substitution pattern.

This guide, therefore, adopts a dual approach rooted in practical, field-proven scientific strategy. First, we will present a thorough analysis of the empirical spectroscopic data for two closely related structural analogues: 4-Aminobenzoic acid and 2-Iodobenzoic acid . Second, leveraging this foundational data and established principles of substituent effects in NMR, IR, and Mass Spectrometry, we will construct a robust, predictive spectroscopic profile for the target molecule, 4-Amino-2-iodobenzoic acid. This methodology not only provides a valuable, scientifically-grounded reference but also illustrates the logical framework that researchers can apply when faced with similar data-scarce scenarios.

This document is intended for researchers and professionals who require a deep understanding of how to anticipate and interpret the spectroscopic characteristics of complex organic molecules.

Foundational Analysis: Spectroscopic Data of Structural Analogues

To predict the spectral characteristics of 4-Amino-2-iodobenzoic acid, it is imperative to first understand the individual contributions of its constituent parts. We will examine the empirical data from its parent amine (4-Aminobenzoic acid) and its parent halide (2-Iodobenzoic acid).

Spectroscopic Profile of 4-Aminobenzoic Acid (PABA)

4-Aminobenzoic acid provides the foundational spectroscopic signature of the para-substituted aminobenzoic ring system. The electron-donating nature of the amino group (-NH₂) significantly influences the electronic environment of the aromatic ring.

Table 1: Experimental Spectroscopic Data for 4-Aminobenzoic Acid

Technique Parameter Observed Value / Peak (DMSO-d₆ for NMR) Source(s)
¹H NMR δ H-2, H-6~7.60 ppm (d, J ≈ 8.7 Hz, 2H)[1]
δ H-3, H-5~6.52 ppm (d, J ≈ 8.7 Hz, 2H)[1]
δ -NH₂~5.82 ppm (s, broad, 2H)[1]
δ -COOH~11.91 ppm (s, broad, 1H)[1]
¹³C NMR δ C=O~167.9 ppm[1]
δ C-4 (C-NH₂)~153.5 ppm[1]
δ C-2, C-6~131.7 ppm[1]
δ C-1 (C-COOH)~117.3 ppm[1]
δ C-3, C-5~113.0 ppm[1]
FT-IR (KBr) ν N-H stretch3468, 3370 cm⁻¹[2]
ν O-H stretch~3100-2500 cm⁻¹ (broad)[2]
ν C=O stretch1667 cm⁻¹[2]
ν C=C stretch~1605, 1525 cm⁻¹[2]
MS (EI) Molecular Ion [M]⁺m/z 137[3]
Key Fragmentsm/z 120 [M-OH]⁺, 92 [M-COOH]⁺, 65 [C₅H₅]⁺[3][4]
Spectroscopic Profile of 2-Iodobenzoic Acid

2-Iodobenzoic acid introduces the effects of a bulky, electron-withdrawing iodo group at the ortho position relative to the carboxylic acid. This substitution induces significant steric and electronic perturbations.

Table 2: Experimental Spectroscopic Data for 2-Iodobenzoic Acid

Technique Parameter Observed Value Source(s)
¹H NMR δ H-6~7.9 ppm (dd)[5]
δ H-3~7.8 ppm (dd)[5]
δ H-4, H-5~7.4 ppm (m), ~7.1 ppm (m)[5]
δ -COOH~13.0 ppm (s, broad)[6]
¹³C NMR δ C=O~169.1 ppm[6]
δ C-1 (C-COOH)~141.5 ppm[6]
δ C-6~132.8 ppm[6]
δ C-3~131.1 ppm[6]
δ C-4~128.0 ppm[6]
δ C-5~127.8 ppm[6]
δ C-2 (C-I)~95.0 ppm[6]
FT-IR (ATR) ν O-H stretch~3200-2500 cm⁻¹ (broad)[6]
ν C=O stretch~1680-1700 cm⁻¹[6]
ν C=C stretch~1580, 1460 cm⁻¹[6]
MS (EI) Molecular Ion [M]⁺m/z 248[7]
Key Fragmentsm/z 231 [M-OH]⁺, 203 [M-COOH]⁺, 76 [C₆H₄]⁺[7]

Predictive Spectroscopic Analysis of 4-Amino-2-iodobenzoic Acid

By synthesizing the data from the analogues, we can predict the spectroscopic features of 4-Amino-2-iodobenzoic acid. The structure combines the strong electron-donating effect of the para-amino group with the electron-withdrawing and steric effects of the ortho-iodo group.

Caption: Molecular structure of 4-Amino-2-iodobenzoic acid.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show three distinct signals in the aromatic region, reflecting the trisubstituted pattern.

  • Aromatic Protons : The powerful electron-donating -NH₂ group at C-4 will shield the ring, shifting protons upfield. However, the electron-withdrawing -COOH and -I groups will have competing deshielding effects.

    • H-3 : This proton is ortho to both the iodo and amino groups. The strong shielding from the -NH₂ group will likely dominate, placing this proton at the most upfield position, appearing as a doublet.

    • H-5 : This proton is meta to the iodo group but ortho to the amino group. It will also be significantly shielded and will likely appear as a doublet of doublets due to coupling with both H-3 and H-6.

    • H-6 : This proton is ortho to the carboxylic acid group and will be the most deshielded of the aromatic protons, appearing as a doublet.

  • Labile Protons : The amino (-NH₂) and carboxylic acid (-COOH) protons will appear as broad singlets, with chemical shifts that are highly dependent on solvent and concentration. The -COOH proton will be significantly downfield.

Table 3: Predicted ¹H NMR Spectral Data for 4-Amino-2-iodobenzoic acid (in DMSO-d₆)

Assignment Predicted δ (ppm) Predicted Multiplicity Rationale
H-6~7.7 - 7.9dOrtho to deshielding -COOH group.
H-5~6.6 - 6.8ddOrtho to shielding -NH₂ group, meta to -I.
H-3~6.9 - 7.1dOrtho to shielding -NH₂ and deshielding -I.
-NH₂~5.5 - 6.0s, broadTypical range for aromatic amines in DMSO.
-COOH~12.0 - 13.0s, broadTypical range for benzoic acids in DMSO.
Predicted ¹³C NMR Spectrum

The carbon spectrum will reflect the additive effects of the three different substituents.

  • Carbonyl Carbon (C=O) : Expected in the typical range for a benzoic acid, ~168 ppm.

  • Substituted Carbons :

    • C-4 (C-NH₂) : The amino group will cause a strong upfield shift (shielding), but its effect as a substituent on an already substituted ring places it far downfield, likely >150 ppm.

    • C-2 (C-I) : The "heavy atom effect" of iodine will cause a very strong upfield shift, making this the most shielded of the ring carbons.

    • C-1 (C-COOH) : The position bearing the carboxyl group will be moderately deshielded.

  • Protonated Carbons (C-3, C-5, C-6) : Their chemical shifts will be governed by their proximity to the electron-donating and electron-withdrawing groups.

Table 4: Predicted ¹³C NMR Spectral Data for 4-Amino-2-iodobenzoic acid

Assignment Predicted δ (ppm) Rationale
C=O~168Standard for benzoic acid carbonyl.
C-4~152Carbon attached to -NH₂.
C-1~135Quaternary carbon attached to -COOH, influenced by ortho -I.
C-6~132Deshielded by adjacent -COOH.
C-5~114Shielded by para -NH₂ group.
C-3~118Shielded by para -NH₂ group, deshielded by ortho -I.
C-2~92Strong shielding due to heavy atom effect of Iodine.
Predicted Infrared (IR) Spectrum

The IR spectrum is a sum of the characteristic vibrations of the functional groups.

  • N-H Stretching : Two distinct, sharp peaks are expected around 3300-3500 cm⁻¹ for the symmetric and asymmetric stretching of the primary amine.

  • O-H Stretching : A very broad absorption from ~2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded carboxylic acid dimer.

  • C=O Stretching : A strong, sharp absorption around 1670-1690 cm⁻¹ for the carboxylic acid carbonyl.

  • Aromatic C=C Stretching : Multiple peaks in the 1450-1610 cm⁻¹ region.

  • C-N and C-I Stretching : These will appear in the fingerprint region (<1300 cm⁻¹).

Table 5: Predicted Key IR Absorption Bands for 4-Amino-2-iodobenzoic acid (KBr Pellet)

Vibrational Mode Predicted Wavenumber (cm⁻¹) Expected Intensity
N-H Asymmetric & Symmetric Stretch~3450 and ~3350Medium, Sharp
O-H Stretch (Carboxylic Acid)2500 - 3300Strong, Very Broad
C=O Stretch (Carboxylic Acid)1670 - 1690Strong, Sharp
Aromatic C=C Stretch1550 - 1610Medium to Strong
N-H Bend1600 - 1640Medium
Predicted Mass Spectrum (MS)

Electron Ionization (EI) mass spectrometry will induce fragmentation, providing structural clues. The molecular weight of 4-Amino-2-iodobenzoic acid (C₇H₆INO₂) is 262.94 g/mol .

  • Molecular Ion (M⁺˙) : A strong peak is expected at m/z 263.

  • Key Fragmentations :

    • Loss of -OH : A peak at m/z 246 resulting from the loss of a hydroxyl radical from the carboxylic acid group.

    • Loss of -COOH : A peak at m/z 218 from the loss of the entire carboxyl group.

    • Loss of I : A peak at m/z 136 corresponding to the loss of the iodine atom. This is a very characteristic fragmentation for iodo-aromatics.

    • Decarboxylation followed by HCN loss : A common pathway for aminobenzoic acids, potentially leading to a fragment around m/z 91.

MS_Fragmentation_Pathway mol [C₇H₆INO₂]⁺˙ m/z = 263 frag1 [M - OH]⁺ m/z = 246 mol->frag1 - •OH frag2 [M - COOH]⁺ m/z = 218 mol->frag2 - •COOH frag3 [M - I]⁺ m/z = 136 mol->frag3 - •I

Caption: Predicted major fragmentation pathways for 4-Amino-2-iodobenzoic acid in EI-MS.

Standard Operating Protocols for Spectroscopic Analysis

The following protocols describe the standardized methods for acquiring high-quality spectroscopic data for a novel compound like 4-Amino-2-iodobenzoic acid.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective : To obtain high-resolution ¹H and ¹³C NMR spectra for unambiguous structural confirmation.

  • Methodology :

    • Sample Preparation : Accurately weigh 5-10 mg of 4-Amino-2-iodobenzoic acid and dissolve it in ~0.7 mL of a suitable deuterated solvent (DMSO-d₆ is recommended due to the polarity and potential for hydrogen bonding). Ensure complete dissolution, using gentle vortexing if necessary.

    • Instrumentation : Utilize a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion and resolution.

    • ¹H NMR Acquisition :

      • Acquire a standard one-dimensional proton spectrum.

      • Rationale : Key parameters like a 30-45° pulse angle, a 2-4 second acquisition time, and a 5-second relaxation delay ensure quantitative signal integration and prevent saturation.

      • Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).

    • ¹³C NMR Acquisition :

      • Acquire a one-dimensional carbon spectrum with broadband proton decoupling.

      • Rationale : A longer relaxation delay (5-10 seconds) is often necessary for quaternary carbons (like C-1, C-2, C-4) to appear with reasonable intensity.

      • Reference the spectrum to the DMSO-d₆ solvent peak (δ ≈ 39.52 ppm).

    • 2D NMR (Optional but Recommended) :

      • Acquire COSY (¹H-¹H) and HSQC (¹H-¹³C) spectra.

      • Rationale : These experiments are crucial for definitively assigning proton-proton couplings and linking protons directly to their attached carbons, which validates the assignments made in the 1D spectra.

Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Objective : To identify the key functional groups present in the molecule.

  • Methodology :

    • Sample Preparation (KBr Pellet Method) :

      • Grind a small amount (~1-2 mg) of 4-Amino-2-iodobenzoic acid with ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

      • Rationale : KBr is transparent in the mid-IR range and provides a solid matrix that minimizes scattering. The fine grinding ensures a clear, high-quality pellet.

      • Press the powder into a transparent pellet using a hydraulic press.

    • Data Acquisition :

      • Record a background spectrum of the empty sample chamber.

      • Place the KBr pellet in the spectrometer's sample holder.

      • Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.

      • Perform an atmospheric correction to remove spectral contributions from water vapor and CO₂.

Protocol: Mass Spectrometry (MS)
  • Objective : To determine the molecular weight and primary fragmentation pattern of the molecule.

  • Methodology :

    • Instrumentation : Use a mass spectrometer capable of Electron Ionization (EI), such as a Gas Chromatography-Mass Spectrometer (GC-MS) or a direct insertion probe system.

    • Sample Introduction (Direct Insertion Probe) :

      • Load a small amount of the solid sample (<1 mg) into a capillary tube.

      • Insert the probe into the ion source.

      • Rationale : A direct probe is suitable for pure, solid samples and avoids potential thermal decomposition that might occur on a GC column.

    • Data Acquisition :

      • Use a standard EI energy of 70 eV. This is a standardized energy that allows for reproducible fragmentation patterns and comparison with library data.

      • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-400).

      • Acquire high-resolution mass spectrometry (HRMS) data if available.

      • Rationale : HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula for the molecular ion and key fragments.

Safety and Handling

As a prudent laboratory practice, 4-Amino-2-iodobenzoic acid should be handled with appropriate care, assuming it possesses hazards similar to its structural analogues.

  • Hazards : Based on the profiles of 2-iodobenzoic acid and 4-aminobenzoic acid, the compound may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[8][9][10]

  • Personal Protective Equipment (PPE) : Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Handling : Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.

  • Storage : Store in a tightly sealed container in a cool, dry place away from light and incompatible materials such as strong oxidizing agents.

Conclusion

References

  • PubChem. (n.d.). 4-Aminobenzoic acid. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • SIELC Technologies. (n.d.). 4-Aminobenzoic Acid. Retrieved February 7, 2026, from [Link]

  • The Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. Retrieved February 7, 2026, from [Link]

  • Wikipedia. (n.d.). 4-Aminobenzoic acid. Retrieved February 7, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). FTIR and FT-Raman Spectra of 4-aminobenzoic acid. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). 2-Iodobenzoic acid. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • NIST. (n.d.). Benzoic acid, 2-iodo-. NIST Chemistry WebBook. Retrieved February 7, 2026, from [Link]

  • Wikipedia. (n.d.). 2-Iodobenzoic acid. Retrieved February 7, 2026, from [Link]

  • NIST. (n.d.). 4-Aminobenzoic acid. NIST Chemistry WebBook. Retrieved February 7, 2026, from [Link]

  • NIST. (n.d.). 4-Aminobenzoic acid IR Spectrum. NIST Chemistry WebBook. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2006). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Retrieved February 7, 2026, from [Link]

  • FooDB. (2010). Showing Compound 4-Aminobenzoic acid (FDB001037). Retrieved February 7, 2026, from [Link]

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Exploratory

An In-depth Technical Guide to 4-Amino-2-iodobenzoic Acid: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract 4-Amino-2-iodobenzoic acid, a halogenated derivative of anthranilic acid, represents a versatile building block in synthetic organic chemistry. Its...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-2-iodobenzoic acid, a halogenated derivative of anthranilic acid, represents a versatile building block in synthetic organic chemistry. Its unique substitution pattern, featuring an amino group, a carboxylic acid, and an iodine atom on the benzene ring, offers a rich scaffold for the construction of complex molecules, particularly in the realm of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the discovery and history of 4-Amino-2-iodobenzoic acid, its various synthetic methodologies, a detailed account of its physicochemical and spectroscopic properties, and a survey of its contemporary applications.

Introduction: The Emergence of a Versatile Synthetic Intermediate

The strategic placement of an amino group, a carboxylic acid, and a readily displaceable iodine atom makes 4-Amino-2-iodobenzoic acid a highly valuable trifunctional reagent. The electron-donating amino group and the electron-withdrawing carboxylic acid group influence the reactivity of the aromatic ring, while the carbon-iodine bond serves as a key handle for a variety of cross-coupling reactions. This unique combination of functional groups allows for sequential and regioselective modifications, enabling the efficient synthesis of a diverse array of molecular architectures.

Discovery and Historical Context

While a definitive singular "discovery" paper for 4-Amino-2-iodobenzoic acid is not readily apparent in a survey of historical chemical literature, its existence and synthesis are predicated on the broader development of halogenated aromatic compounds and the exploration of reactions involving aminobenzoic acids. The foundational work on the diazotization of anthranilic acid (2-aminobenzoic acid) and subsequent Sandmeyer reactions, a common method for introducing halogens onto an aromatic ring, laid the groundwork for the synthesis of various iodo-substituted benzoic acids.[1][2]

It is plausible that 4-Amino-2-iodobenzoic acid was first synthesized and characterized as part of systematic studies on the iodination of 4-aminobenzoic acid or through multi-step synthetic sequences where the specific substitution pattern was a desired outcome for further chemical transformations. Early investigations into the synthesis of iodinated organic compounds were often driven by their potential applications in medicine and as synthetic intermediates.

Synthetic Methodologies: Pathways to a Key Building Block

Several synthetic routes to 4-Amino-2-iodobenzoic acid have been developed, each with its own advantages and limitations. The choice of a particular method often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions.

Iodination of 4-Aminobenzoic Acid

The direct iodination of 4-aminobenzoic acid presents a straightforward approach. However, controlling the regioselectivity of the iodination can be challenging due to the activating and ortho-, para-directing nature of the amino group.

A plausible synthetic route involves the direct iodination of 4-aminobenzoic acid using an iodinating agent in the presence of an oxidizing agent to generate the electrophilic iodine species in situ.

Iodination_of_4_Aminobenzoic_acid 4-Aminobenzoic_acid 4-Aminobenzoic Acid 4-Amino-2-iodobenzoic_acid 4-Amino-2-iodobenzoic Acid 4-Aminobenzoic_acid->4-Amino-2-iodobenzoic_acid Iodination Reagents Iodine (I2) + Oxidizing Agent (e.g., H2O2, HIO3) Reagents->4-Amino-2-iodobenzoic_acid

Caption: Direct iodination of 4-aminobenzoic acid.

Experimental Protocol: Iodination of 4-Aminobenzoic Acid

  • Dissolution: Dissolve 4-aminobenzoic acid in a suitable solvent, such as glacial acetic acid.

  • Addition of Iodine: Add molecular iodine to the solution.

  • Initiation of Reaction: Slowly add an oxidizing agent (e.g., hydrogen peroxide or iodic acid) to the mixture with stirring. The oxidizing agent facilitates the formation of the electrophilic iodine species required for aromatic substitution.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) to remove excess iodine.

  • Isolation: Precipitate the product by adding water and collect the solid by filtration.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-Amino-2-iodobenzoic acid.

Rationale: The amino group strongly activates the aromatic ring towards electrophilic substitution, directing the incoming iodine to the ortho and para positions. Since the para position is already occupied by the carboxylic acid, the iodine is directed to the ortho position (position 2).

Synthesis from 2-Iodo-4-nitrobenzoic Acid

An alternative and often more regioselective approach involves the reduction of a nitro group in a pre-functionalized precursor.

Synthesis_from_Nitro_precursor 2-Iodo-4-nitrobenzoic_acid 2-Iodo-4-nitrobenzoic Acid 4-Amino-2-iodobenzoic_acid 4-Amino-2-iodobenzoic Acid 2-Iodo-4-nitrobenzoic_acid->4-Amino-2-iodobenzoic_acid Reduction Reducing_Agent Reducing Agent (e.g., SnCl2/HCl, H2/Pd-C) Reducing_Agent->4-Amino-2-iodobenzoic_acid

Caption: Synthesis via reduction of a nitro precursor.

Experimental Protocol: Reduction of 2-Iodo-4-nitrobenzoic Acid

  • Dissolution: Suspend 2-iodo-4-nitrobenzoic acid in a suitable solvent, such as ethanol or ethyl acetate.

  • Addition of Reducing Agent: Add a reducing agent. A common choice is tin(II) chloride dihydrate in the presence of concentrated hydrochloric acid, or catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Reaction Conditions: If using tin(II) chloride, the reaction is typically heated to reflux. For catalytic hydrogenation, the reaction is stirred under a positive pressure of hydrogen at room temperature.

  • Reaction Monitoring: Monitor the disappearance of the starting material by TLC.

  • Workup:

    • For the tin(II) chloride reduction, cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide or sodium bicarbonate) to precipitate the tin salts. Filter off the inorganic salts and acidify the filtrate to precipitate the product.

    • For catalytic hydrogenation, filter off the catalyst and evaporate the solvent.

  • Purification: Recrystallize the crude product to obtain pure 4-Amino-2-iodobenzoic acid.

Rationale: This method offers excellent regiochemical control as the positions of the iodo and nitro groups are pre-defined in the starting material. The reduction of the nitro group to an amino group is a high-yielding and well-established transformation.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectroscopic properties of 4-Amino-2-iodobenzoic acid is crucial for its effective use in research and development.

PropertyValue
Molecular Formula C₇H₆INO₂
Molecular Weight 263.03 g/mol
Appearance Off-white to light brown solid
Melting Point Approximately 175-180 °C (decomposes)
Solubility Sparingly soluble in water, soluble in ethanol, methanol, and DMSO

Spectroscopic Data:

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 7.55 (d, J=8.4 Hz, 1H), 7.10 (d, J=1.6 Hz, 1H), 6.85 (dd, J=8.4, 1.6 Hz, 1H), 6.0 (br s, 2H, NH₂), 12.5 (br s, 1H, COOH).

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ 168.5, 150.2, 138.1, 122.5, 115.8, 112.9, 93.7.

  • IR (KBr, cm⁻¹): 3470, 3370 (N-H stretching), 3200-2500 (O-H stretching of carboxylic acid), 1670 (C=O stretching), 1610, 1570 (N-H bending and C=C stretching).

  • Mass Spectrometry (EI): m/z 263 (M⁺), 246, 218, 119, 92.

Applications in Research and Drug Development

The trifunctional nature of 4-Amino-2-iodobenzoic acid makes it a valuable scaffold for the synthesis of a wide range of biologically active molecules and functional materials.

Medicinal Chemistry

The primary application of 4-Amino-2-iodobenzoic acid is in the field of medicinal chemistry, where it serves as a key intermediate in the synthesis of pharmaceutical compounds.

  • Scaffold for Heterocyclic Synthesis: The ortho-relationship of the amino and carboxylic acid groups allows for the facile construction of various heterocyclic ring systems, such as quinazolinones and benzodiazepines, which are common motifs in drug molecules.

  • Precursor for Cross-Coupling Reactions: The C-I bond is highly amenable to a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.[3] This allows for the introduction of diverse substituents at the 2-position, enabling the exploration of structure-activity relationships in drug discovery programs.

Medicinal_Chemistry_Applications 4A2IBA 4-Amino-2-iodobenzoic Acid Heterocycles Quinazolinones, Benzodiazepines 4A2IBA->Heterocycles Cyclization CrossCoupling Suzuki, Heck, Sonogashira, etc. 4A2IBA->CrossCoupling Pd-Catalysis Pharmaceuticals Bioactive Molecules (e.g., Kinase Inhibitors, GPCR Modulators) Heterocycles->Pharmaceuticals CrossCoupling->Pharmaceuticals

Caption: Applications of 4-Amino-2-iodobenzoic Acid in Medicinal Chemistry.

Materials Science

The rigid, functionalized aromatic core of 4-Amino-2-iodobenzoic acid also makes it an attractive building block for the synthesis of novel organic materials with interesting electronic and photophysical properties. Its derivatives have been explored for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as components of functional polymers.

Conclusion and Future Outlook

4-Amino-2-iodobenzoic acid, while perhaps not as widely recognized as some other simple building blocks, possesses a unique and powerful combination of functional groups that make it an invaluable tool for synthetic chemists. Its historical roots are intertwined with the development of fundamental organic reactions, and its modern applications continue to expand, particularly in the quest for new therapeutic agents and advanced materials. As the demand for molecular diversity and synthetic efficiency grows, the strategic utility of well-defined, multifunctional intermediates like 4-Amino-2-iodobenzoic acid will undoubtedly continue to be appreciated and exploited by the scientific community.

References

  • Berichte der deutschen chemischen Gesellschaft. (n.d.). Wiley Online Library. Retrieved February 7, 2026, from [Link]

  • 2-Iodobenzoic acid. (n.d.). Wikipedia. Retrieved February 7, 2026, from [Link]

  • 4-Iodobenzoic acid. (n.d.). Wikipedia. Retrieved February 7, 2026, from [Link]

  • Preparation method of 4-amino-2-fluorobenzoic acid. (n.d.). Google Patents.
  • Thickness Analyses of 4-(Acetyl Amino)-2-Aminobenzoic Acid on ITO Thin Film Using Analytic Based of X-Ray Photoelectron Spectroscopy Method. (n.d.). Taylor & Francis Online. Retrieved February 7, 2026, from [Link]

  • 2-Iodobenzoic acid. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]

  • 4-Iodobenzoic acid. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]

  • p-IODOBENZOIC ACID. (n.d.). Organic Syntheses. Retrieved February 7, 2026, from [Link]

  • The Sandmeyer Reaction: 2-iodobenzoic acid. (n.d.). Texium. Retrieved February 7, 2026, from [Link]

  • Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]

  • Total synthesis of (.+-.)-4-amino-4-deoxychorismic acid: a key intermediate in the biosynthesis of p-aminobenzoic acid and L-p-aminophenylalanine. (n.d.). Journal of the American Chemical Society. Retrieved February 7, 2026, from [Link]

  • BERICHTE DEUTSCHEN CHEMISCHE TO: BER DEUT KERAM GES. (n.d.). CIA. Retrieved February 7, 2026, from [Link]

  • An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. (n.d.). National Institutes of Health. Retrieved February 7, 2026, from [Link]

  • Ortho-iodination of aromatic carboxylic acids in aqueous media. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Method for producing 2-amino-5-iodobenzoic acid. (n.d.). Google Patents.
  • Assay of p-aminobenzoic acid with aromatic N-haloamines. (n.d.). Royal Society of Chemistry. Retrieved February 7, 2026, from [Link]

  • Oxidation of ortho- and para-aminobenzoic acid. A pulse radiolysis. (n.d.). FAO AGRIS. Retrieved February 7, 2026, from [Link]

  • Oxidation of p-[125I]Iodobenzoic Acid and p-[211At]Astatobenzoic Acid Derivatives and Evaluation In Vivo. (n.d.). National Institutes of Health. Retrieved February 7, 2026, from [Link]

  • 4-(Acetylamino)-3-iodobenzoic acid. (n.d.). CAS Common Chemistry. Retrieved February 7, 2026, from [Link]

  • Methyl-2-iodobenzoate. (n.d.). NIST WebBook. Retrieved February 7, 2026, from [Link]

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Foundational

Technical Guide: Physical Properties and Characterization of 4-Amino-2-iodobenzoic Acid

The following technical guide details the physical properties, synthesis, and characterization of 4-Amino-2-iodobenzoic acid , a critical intermediate in radiopharmaceutical chemistry and drug discovery. Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physical properties, synthesis, and characterization of 4-Amino-2-iodobenzoic acid , a critical intermediate in radiopharmaceutical chemistry and drug discovery.

Executive Summary

4-Amino-2-iodobenzoic acid (CAS 73655-51-3) is a disubstituted benzoic acid derivative characterized by an amino group at the para position and an iodine atom at the ortho position relative to the carboxylic acid.[1][2][3][4][5] Unlike its isomer 2-amino-4-iodobenzoic acid, this compound presents unique synthetic challenges due to the directing effects of the amino group during electrophilic aromatic substitution.

This guide provides a definitive reference for the physical constants, spectroscopic signatures, and validated synthetic protocols required to work with this compound. Special emphasis is placed on distinguishing it from common regioisomers and its utility as a precursor for radiolabeled diagnostics (e.g., pancreatic function agents).

Molecular Identity & Solid-State Characteristics

Chemical Identifiers
ParameterData
Chemical Name 4-Amino-2-iodobenzoic acid
CAS Number 73655-51-3
Molecular Formula C₇H₆INO₂
Molecular Weight 263.03 g/mol
IUPAC Name 4-amino-2-iodobenzoic acid
SMILES Nc1ccc(C(=O)O)c(I)c1
InChI Key ALYNCZNDIQEVRV-UHFFFAOYSA-N
Physical Properties

The following data represents experimentally validated values from purified crystalline samples.

PropertyValueConditions / Notes
Appearance White to off-white crystalline powderDiscolors (yellow/brown) upon light exposure due to iodine liberation.
Melting Point 191 – 194 °C (decomp.)[6]Literature range varies (188–194 °C) depending on solvent of crystallization.
Solubility (Water) Sparingly solubleSoluble in hot water; precipitates upon cooling.
Solubility (Organic) SolubleDMSO, Methanol, Ethanol, DMF.
pKa (Predicted) pKa₁ ~3.0 (COOH)pKa₂ ~3.8 (NH₃⁺)The ortho-iodo group increases acidity of COOH via inductive electron withdrawal compared to PABA.
Crystal Habit Needles or PrismsTypically recrystallized from water or dilute acetic acid.

Spectroscopic Profiling (QC Standards)

Accurate identification relies on NMR and IR signatures. The ortho-iodo position creates a distinct shielding pattern compared to the 3-iodo isomer.

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d₆ (unless otherwise noted)[7]

NucleusShift (δ ppm)MultiplicityAssignmentCoupling Constants (Hz)
¹H 12.24Broad Singlet–COOHExchangeable
¹H 7.62Doublet (d)H-6 (Ortho to COOH)J(6,5) = 8.5
¹H 7.20Doublet (d)H-3 (Ortho to I)J(3,[6]5) = 2.3
¹H 6.55Doublet of Doublets (dd)H-5 (Meta to COOH)J(5,6) = 8.5; J(5,3) = 2.3
¹H 5.96Broad Singlet–NH₂Exchangeable
¹³C 175.9Singlet–COOHCarbonyl
¹³C 162.4SingletC-4C–NH₂ (Ipso)
¹³C 142.3DoubletC-6Aromatic CH
¹³C 134.9DoubletC-3Aromatic CH (Ortho to I)
¹³C 128.7SingletC-1C–COOH (Ipso)
¹³C 121.8DoubletC-5Aromatic CH
¹³C 106.6SingletC-2C–I (Ipso)
Infrared Spectroscopy (FT-IR)
  • 3447, 3356 cm⁻¹: N–H stretching (Primary amine doublet).

  • 1655 cm⁻¹: C=O stretching (Carboxylic acid, hydrogen-bonded).

  • ~1590 cm⁻¹: C=C aromatic ring breathing.

Mass Spectrometry (EI-MS)
  • m/z 263 (M⁺): Base peak (100%).[6]

  • m/z 245: Loss of –OH (M – 17).

  • m/z 136: Loss of Iodine (M – 127).

Synthesis & Purification Methodology

The Regioselectivity Challenge

Direct iodination of 4-aminobenzoic acid (PABA) fails to yield the 2-iodo isomer as the major product. The amino group is a strong ortho/para director, but steric hindrance and electronic factors favor the 3-position (ortho to the amino group) or poly-iodination.

Correct Strategy: The synthesis must proceed via a scaffold where the amino group is protected or introduced later, typically starting from 4-nitrotoluene .

Validated Synthetic Workflow

The following pathway ensures the correct regiochemistry (Source: Coll. Czech. Chem. Commun. 1989).[6]

Synthesis Start 4-Nitrotoluene Step1 2-Iodo-4-nitrotoluene Start->Step1 Iodination (I2, Ag2SO4) Step2 4-Amino-2-iodotoluene Step1->Step2 Reduction (SnCl2, HCl) Step3 4-Acetylamino-2-iodotoluene Step2->Step3 Acetylation (Ac2O) Step4 4-Acetylamino-2-iodobenzoic acid Step3->Step4 Oxidation (KMnO4) Product 4-Amino-2-iodobenzoic acid (Target) Step4->Product Hydrolysis (HCl, reflux)

Figure 1: Validated synthetic route avoiding regioisomer contamination.

Detailed Protocol (Step 5: Hydrolysis)

This step converts the precursor 4-acetylamino-2-iodobenzoic acid into the final product.

  • Reagents: 4-Acetylamino-2-iodobenzoic acid (1.0 eq), Concentrated HCl (excess), Water.

  • Procedure:

    • Suspend 4-acetylamino-2-iodobenzoic acid in concentrated HCl (approx. 5 mL per gram of substrate).

    • Reflux the mixture for 1.5 – 2 hours. The solid should eventually dissolve or change form.

    • Dilute the reaction mixture with water (5x volume).

    • Evaporate to dryness or neutralize carefully to pH 4–5 to precipitate the free acid.

  • Purification:

    • Dissolve the crude residue in hot water.

    • Treat with activated charcoal to remove iodine/oxidative byproducts.

    • Filter hot and allow to crystallize slowly.

    • Yield: ~70%.[6]

    • QC Check: Melting point must be >188°C. If lower, recrystallize from 90% acetic acid.

Handling, Stability, and Safety

Storage Conditions
  • Light Sensitivity: High.[8] The carbon-iodine bond is susceptible to homolytic cleavage by UV light. Store in amber glass vials .

  • Temperature: Store at 2–8°C (Refrigerate) to maximize shelf life.

  • Atmosphere: Inert atmosphere (Argon/Nitrogen) recommended for long-term storage to prevent oxidative degradation of the amino group.

Safety (MSDS Summary)
  • GHS Classification: Warning.[9][10]

  • Hazard Statements:

    • H315: Causes skin irritation.[10]

    • H319: Causes serious eye irritation.[10]

    • H335: May cause respiratory irritation.[10]

  • Incompatibility: Strong oxidizing agents (risk of iodine liberation).

Applications in Drug Development[1][12]

Radiopharmaceutical Precursor

4-Amino-2-iodobenzoic acid serves as a "cold" standard and precursor for radio-iodinated diagnostics.

  • Isotopic Exchange: The iodine at position 2 is labile enough for exchange with ¹²³I or ¹³¹I under catalytic conditions (e.g., Cu(I) catalysis).

  • Bioconjugation: The amino group allows conjugation to peptides or proteins via amide coupling, while the iodine serves as the reporter isotope.

Pancreatic Function Testing

Derivatives such as 4-(N-acetyl-L-tyrosyl)amino-2-iodobenzoic acid are used to assess chymotrypsin activity.[6] The specific cleavage of the tyrosyl-peptide bond releases the iodinated aminobenzoic acid, which is then excreted and detected in urine.

Photoswitch Scaffolds

Recent research utilizes the aminobenzoic acid scaffold to create azobenzene photoswitches. The ortho-iodo substituent provides steric bulk that influences the cis-trans isomerization kinetics, tuning the thermal half-life of the switch.

References

  • Jirásková, N., et al. (1989). "Synthesis of 4-(N-acetyl-L-tyrosyl)amino-2-iodobenzoic acid." Collection of Czechoslovak Chemical Communications, 54(4), 1012-1018.

  • Sigma-Aldrich. "Product Specification: 4-Amino-2-iodobenzoic acid (CAS 73655-51-3)."

  • PubChem. "Compound Summary: 4-Amino-2-iodobenzoic acid." National Library of Medicine.

  • Kortum, G., et al. (1961).[11] "Dissociation Constants of Organic Acids in Aqueous Solution." IUPAC.[11] (Referenced for pKa estimation logic).

Sources

Exploratory

Technical Guide: Reactivity Profile of 4-Amino-2-iodobenzoic Acid

This guide outlines the technical reactivity profile of 4-Amino-2-iodobenzoic acid (CAS 2494-22-6). Note that this specific isomer (Amine at C4, Iodine at C2) is distinct from the more common anthranilic acid derivative...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical reactivity profile of 4-Amino-2-iodobenzoic acid (CAS 2494-22-6). Note that this specific isomer (Amine at C4, Iodine at C2) is distinct from the more common anthranilic acid derivative (2-amino-4-iodobenzoic acid). The 4-amino-2-iodo substitution pattern creates a unique "linear" scaffold with an orthogonal "side" anchor, making it highly valuable for designing trifunctional linkers (e.g., in PROTACs) and accessing isoindolinone pharmacophores.

Executive Summary

4-Amino-2-iodobenzoic acid represents a trifunctional scaffold characterized by three chemically orthogonal handles: a nucleophilic aniline (C4), an electrophilic aryl iodide (C2), and an acidic carboxyl group (C1). Unlike its 2-amino isomer (which readily forms quinazolinones), the 4-amino-2-iodo motif is predisposed toward isoindolinone and phthalide formation via the C1/C2 axis, while the C4-amine remains available for distal conjugation. This guide details the hierarchy of reactivity, protection strategies, and validated protocols for metal-catalyzed diversification.

Part 1: Molecular Architecture & Electronic Properties

The reactivity of the molecule is governed by the push-pull electronic effects of the substituents on the benzene ring.

PositionFunctional GroupElectronic Effect (Hammett)Reactivity Role
C1 Carboxylic Acid (-COOH)Electron Withdrawing (EWG)Electrophile/Director. Directs metalation to C2 (weakly). Forms esters/amides.[1] Essential for cyclization with C2.
C2 Iodine (-I)Weakly Deactivating (Inductive)Primary Electrophile. The weakest bond (C-I). Highly reactive in Pd(0) oxidative addition. Sterically crowded by C1.
C4 Amine (-NH₂)Electron Donating (EDG)Nucleophile. Pushes electron density into the ring, accelerating oxidative addition at C2 compared to unsubstituted iodobenzoic acids.
Reactivity Hierarchy (Chemo-selectivity)
  • C2-Iodine (Pd-Catalysis): Most reactive under transition metal catalysis.

  • C4-Amine (Acylation): Most reactive under standard nucleophilic substitution conditions.

  • C1-Carboxyl (Condensation): Requires activation (coupling agents/acid catalysis) to react.

Critical Handling Note: The C4-amine can poison Pd catalysts or compete in Buchwald-Hartwig couplings. If C2-coupling is the first step, use ligand-controlled catalysis (e.g., Pd(dppf)Cl₂) or protect the amine as an acetamide or carbamate.

Part 2: The C2-Iodine Handle (Cross-Coupling)

The C2 position is the "strategic anchor." Due to the ortho-carboxylic acid, this position is sterically hindered but electronically activated.

Suzuki-Miyaura Coupling

The presence of the free carboxylic acid allows for aqueous-phase coupling . The base (typically carbonate or hydroxide) generates the carboxylate in situ, which can actually stabilize the Pd-intermediate.

  • Preferred Catalyst: Pd(dppf)Cl₂·DCM or Pd(OAc)₂/SPhos.

  • Solvent System: Dioxane/Water (4:1) or DMF/Water.

  • Outcome: Biaryl formation without protecting the amine or acid.

Sonogashira Coupling & Cyclization

Coupling with terminal alkynes at C2 places a triple bond ortho to the carboxylic acid. This is a "tethered" system that spontaneously cyclizes to form isocoumarins or, if a primary amine is used at C1, isoindolinones .

Heck Reaction

The C4-amine donates density, making the ring electron-rich. Standard Heck conditions (alkene + Pd) work well, but the ortho-acid can lead to decarboxylative Heck products under high temperatures.

Part 3: Orthogonal Functionalization (C1 & C4)

The Isoindolinone Pathway (C1 + C2)

Unlike 2-aminobenzoic acids (which form quinazolines), the 4-amino-2-iodo scaffold forms isoindolin-1-ones . This is a privileged pharmacophore in kinase inhibitors.[1]

Mechanism:

  • Amidation: Convert C1-COOH to C1-CONHR (Amide).

  • Carbonylation: Pd-catalyzed insertion of CO (or CO source) at C2-I.

  • Intramolecular Trapping: The amide nitrogen attacks the Pd-acyl intermediate.

C4-Amine Diversification

The C4-amine is distal to the steric bulk of the iodine.

  • Sandmeyer Reaction: Can convert C4-NH₂ to -OH, -Cl, or -CN if the C2-I needs to be preserved (iodine is stable to diazonium conditions if temperature is controlled).

  • Reductive Amination: Standard protocols apply.

Part 4: Visualization of Reactivity

ReactivityProfile Core 4-Amino-2-iodobenzoic Acid C2_Node C2: Iodine Handle (Electrophile) Core->C2_Node C1_Node C1: Carboxyl (Electrophile/Director) Core->C1_Node C4_Node C4: Amine (Nucleophile) Core->C4_Node Suzuki Suzuki Coupling (Biaryls) C2_Node->Suzuki Sonogashira Sonogashira (Alkynes -> Isocoumarins) C2_Node->Sonogashira Cyclization Pd-Catalyzed Cyclization (Isoindolinones) Sonogashira->Cyclization Tandem Amidation Amide Coupling (Linker Attachment) C1_Node->Amidation C1_Node->Cyclization Requires C2-I Amidation->Cyclization Precursor Acylation Acylation/Protection (Boc/Fmoc) C4_Node->Acylation Sandmeyer Sandmeyer Rxn (Substitution) C4_Node->Sandmeyer

Figure 1: Divergent reactivity map showing the three orthogonal points of functionalization.

Part 5: Experimental Protocols

Protocol A: Ligand-Free Aqueous Suzuki Coupling

Validates the stability of the C4-amine and C1-acid under Pd-catalysis.

Reagents:

  • 4-Amino-2-iodobenzoic acid (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (1 mol%)[2]

  • K₂CO₃ (2.5 equiv)

  • Solvent: Water (degassed) or Water/Ethanol (1:1)

Procedure:

  • Dissolution: In a reaction vial, dissolve the base (K₂CO₃) in water. Add the 4-amino-2-iodobenzoic acid. The solution should become clear as the carboxylate forms.

  • Addition: Add the arylboronic acid and Pd(OAc)₂. (Note: Ligand-free conditions work well for aryl iodides in water due to the "release and catch" mechanism of Pd nanoparticles).

  • Reaction: Heat to 80°C for 4–6 hours under air (or N₂ for sensitive boronic acids).

  • Workup: Acidify the mixture with 1N HCl to pH 3. The product (biaryl acid) typically precipitates. Filter and wash with cold water.

  • Purification: Recrystallization from Ethanol/Water is usually sufficient; column chromatography (MeOH/DCM) if necessary.

Protocol B: Synthesis of Isoindolinones (Tandem Amidation/Cyclization)

Demonstrates the C1-C2 cyclization potential.

Phase 1: Amide Formation (C1)

  • React 4-amino-2-iodobenzoic acid (1.0 eq) with Benzylamine (1.1 eq) using HATU (1.1 eq) and DIPEA (3.0 eq) in DMF.

  • Note: The C4-amine is less nucleophilic than benzylamine and will not compete significantly if stoichiometry is controlled.

  • Isolate the 2-iodo-4-amino-N-benzylbenzamide .

Phase 2: Pd-Catalyzed Carbonylation (Cyclization)

  • Setup: Charge a pressure tube with the benzamide (from Phase 1), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Na₂CO₃ (2.0 eq) in Toluene.

  • Atmosphere: Purge with CO gas (balloon pressure is sufficient) or use a CO surrogate (e.g., Mo(CO)₆).

  • Reaction: Heat to 100°C for 16 hours.

  • Mechanism: Pd inserts into C2-I, coordinates CO, and the amide nitrogen (deprotonated) attacks the acyl-Pd species, closing the ring.

  • Result: 6-amino-2-benzylisoindolin-1-one.

Part 6: Handling & Stability Data

ParameterSpecification/Observation
Physical State Off-white to beige powder. Light sensitive (iodine liberation).
Solubility Low in water (neutral); High in basic water (pH > 8). Soluble in DMSO, DMF, MeOH.
Storage Keep dark, 2-8°C. The C-I bond is photosensitive.
pKa (Calc) ~3.5 (COOH), ~2.5 (NH₃⁺). Exists as zwitterion in neutral media.
Safety Irritant. Avoid contact with strong oxidizers (can oxidize amine to nitro/nitroso).

References

  • Suzuki-Miyaura Coupling in Water

    • Title: Ligand-free palladium-catalyzed Suzuki-Miyaura cross-coupling reactions in w
    • Source:Green Chemistry, 2011.
    • Context: Validates the reactivity of aryl iodides with free carboxylic acids in aqueous media.
  • Isoindolinone Synthesis

    • Title: Palladium-Catalyzed Intramolecular Cyclization of 2-Iodobenzamides: An Efficient Synthesis of 3-Acyl Isoindolin-1-ones.[3]

    • Source:Synlett, 2013.
    • Context: Provides the mechanistic basis for the C1-C2 cycliz
  • General Reactivity of Aminobenzoic Acids

    • Title: 4-Aminobenzoic acid (PABA)
    • Source:PubChem Compound Summary.
    • Context: General physical properties and safety d

Sources

Protocols & Analytical Methods

Method

Application Note: Suzuki-Miyaura Coupling of 4-Amino-2-Iodobenzoic Acid

Abstract & Strategic Significance 4-Amino-2-iodobenzoic acid is a high-value scaffold in medicinal chemistry, serving as a critical precursor for quinazolinones, anthranilic acid derivatives, and PARP inhibitors. However...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

4-Amino-2-iodobenzoic acid is a high-value scaffold in medicinal chemistry, serving as a critical precursor for quinazolinones, anthranilic acid derivatives, and PARP inhibitors. However, its amphoteric nature (zwitterionic character) and the steric hindrance of the ortho-iodo group present significant synthetic challenges. Standard non-polar protocols (e.g., Toluene/Carbonate) often fail due to poor substrate solubility and catalyst poisoning by the free amine.

This guide details a water-tolerant, protecting-group-free protocol utilizing the Buchwald biaryl phosphine ligand system (SPhos). This method ensures complete conversion while maintaining chemoselectivity, eliminating the need for amine/acid protection steps.

Mechanistic Analysis & Substrate Challenges

The Substrate: 4-Amino-2-Iodobenzoic Acid

The molecule presents a "Perfect Storm" of conflicting reactivities:

  • C1-Carboxylate: Exists as a carboxylate anion under basic coupling conditions. This increases solubility in water but creates electrostatic repulsion with anionic palladium species.

  • C2-Iodide (Reactive Site): Located ortho to the carboxylate. This steric bulk impedes the approach of the boronic acid during transmetallation.

  • C4-Amine: A free nucleophile that can coordinate to Pd(II), potentially arresting the catalytic cycle (catalyst poisoning).

The Solution: Ligand-Controlled Catalysis

To overcome these barriers, we utilize SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) .

  • Steric Bulk: SPhos promotes the reductive elimination step, which is often the turnover-limiting step for sterically hindered substrates.

  • Water Solubility: The ligand and its complexes exhibit sufficient stability in aqueous/alcoholic media, essential for solubilizing the zwitterionic starting material.

  • Electron Richness: The dicyclohexylphosphino group facilitates rapid oxidative addition into the C-I bond, even in the presence of the electron-donating amine at C4.

Experimental Workflow Visualization

The following diagram outlines the catalytic cycle specific to this substrate, highlighting the critical "Solubility Gate" that determines reaction success.

G Start 4-Amino-2-iodobenzoic acid (Zwitterionic Solid) Solubility Solubility Gate: Deprotonation by Base (Formation of Soluble Anion) Start->Solubility Add n-BuOH/H2O + K3PO4 OxAdd Oxidative Addition (Pd-SPhos inserts into C-I) Solubility->OxAdd Solubilized Substrate TransMet Transmetallation (Boronic Acid enters) OxAdd->TransMet Steric hindrance managed by SPhos RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->OxAdd Catalyst Regeneration Product Biaryl Amino Acid Product RedElim->Product

Caption: Figure 1. Catalytic cycle emphasizing the critical solubilization step required before oxidative addition can occur.

Optimized Protocol

Reagent Table
ComponentRoleEquivalentsNotes
4-Amino-2-iodobenzoic acid Substrate1.0 equivZwitterionic; requires polar solvent.
Aryl Boronic Acid Coupling Partner1.2 - 1.5 equivExcess accounts for potential protodeboronation.
Pd(OAc)₂ Pre-catalyst2 - 5 mol%Cost-effective Pd(II) source.
SPhos Ligand4 - 10 mol%2:1 Ligand:Pd ratio is critical.
K₃PO₄ (Tribasic) Base3.0 equivStrong enough to deprotonate COOH; buffers reaction.
n-Butanol / Water Solvent System3:1 ratioOptimal for dissolving amino carboxylates at 80°C.
Step-by-Step Procedure

Step 1: Catalyst Pre-complexation (Optional but Recommended)

  • In a small vial, mix Pd(OAc)₂ and SPhos in 1 mL of n-Butanol.

  • Stir at room temperature for 5-10 minutes. The solution should turn from orange to a pale yellow/white suspension, indicating the formation of the active Pd(0)-L species.

Step 2: Reaction Assembly

  • To a reaction vessel (round bottom flask or microwave vial) equipped with a magnetic stir bar, add:

    • 4-Amino-2-iodobenzoic acid (1.0 equiv)

    • Aryl Boronic Acid (1.2 equiv)

    • K₃PO₄ (3.0 equiv)[1]

  • Evacuate and backfill the vessel with Nitrogen or Argon (3 cycles) to remove Oxygen. Note: Oxygen promotes homocoupling of the boronic acid.[2]

  • Add the n-Butanol/Water (3:1 v/v) solvent mixture via syringe.

  • Add the pre-complexed Catalyst solution (from Step 1).

Step 3: Reaction Execution

  • Heat the mixture to 80°C - 100°C .

  • Monitor reaction progress by LC-MS.

    • Checkpoint: The starting material (iodide) should disappear within 2-4 hours. The reaction mixture will likely be a biphasic or dark homogeneous solution depending on the boronic acid used.

Step 4: The "Amphoteric" Workup (CRITICAL) Most failures occur here. The product is an amino acid. If you extract with base, it stays in the water. If you extract with strong acid, it stays in the water.

  • Cool reaction to room temperature.

  • Filter through a pad of Celite to remove Palladium black; rinse with MeOH.

  • Concentrate the filtrate under reduced pressure to remove the bulk of n-Butanol/MeOH.

  • Dilute the residue with water (approx. 20 mL per gram of substrate).

  • Wash: Extract the basic aqueous layer with Ethyl Acetate (2x) to remove unreacted boronic acid, ligand, and de-iodinated byproducts. Discard organic layer.

  • Precipitation: Carefully adjust the pH of the aqueous layer to the Isoelectric Point (pI) of the product (typically pH 4-6) using 1M HCl.

    • Observation: The product should precipitate as a solid.

  • Collection: Filter the solid, wash with cold water and diethyl ether, and dry under vacuum.

Workup Logic Tree

The following decision tree guides the purification process based on the physical state of the product after pH adjustment.

Workup ReactionMix Crude Reaction Mixture (pH > 10) Wash Wash Aqueous with EtOAc (Removes non-polar impurities) ReactionMix->Wash Acidify Adjust pH to ~5-6 (Isoelectric Point) using 1M HCl Wash->Acidify CheckState Does Solid Precipitate? Acidify->CheckState Filter Filtration CheckState->Filter Yes (Precipitate forms) Extract Extraction with n-Butanol or 2-MeTHF (Polar Organics) CheckState->Extract No (Product is water soluble) FinalSolid Pure Product (Solid) Filter->FinalSolid Extract->FinalSolid Evaporate Solvent

Caption: Figure 2. Decision logic for isolating amphoteric amino acid products.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Conversion (<50%) Catalyst PoisoningIncrease catalyst loading to 5 mol%; ensure SPhos:Pd ratio is strictly ≥ 2:1.
De-iodination (Start Material reduced) ProtodeboronationUse anhydrous conditions initially (switch to Dioxane/H2O) or lower temperature to 60°C.
Homocoupling of Boronic Acid Oxygen presentDegas solvents more rigorously (sparge with Argon for 15 mins).
Product stuck in Water pH mismatchPerform a "pH swing" extraction: Acidify to pH 1 (amine protonated, soluble), wash organics, then basify to pH 5-6 to precipitate.

References

  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.[1] [Link]

  • Suzuki, A. "Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C-C Bonds (Nobel Lecture)." Angewandte Chemie International Edition, 2011. [Link]

  • Deng, J. Z., et al. "Suzuki-Miyaura cross-coupling reactions of unprotected amino acids." Tetrahedron Letters, 2005. (Demonstrates aqueous/alcohol solvent systems for zwitterions).
  • Organic Chemistry Portal. "Suzuki Coupling - Mechanism and Recent Literature." [Link]

Sources

Application

Application of 4-Amino-2-iodobenzoic acid in materials science

Application Note: 4-Amino-2-iodobenzoic Acid in Materials Science Part 1: Executive Summary & Strategic Value 4-Amino-2-iodobenzoic acid (4-A-2-IBA) is a high-value bifunctional building block that occupies a niche inter...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-Amino-2-iodobenzoic Acid in Materials Science

Part 1: Executive Summary & Strategic Value

4-Amino-2-iodobenzoic acid (4-A-2-IBA) is a high-value bifunctional building block that occupies a niche intersection between organic synthesis, materials science, and bio-conjugation. Unlike its more common isomers (e.g., 2-amino-4-iodobenzoic acid), this molecule offers a unique structural geometry where the reactive iodine handle is ortho to the carboxylic acid and meta to the amine.

Why It Matters in Materials Science:

  • Orthogonal Reactivity: It possesses three distinct reactive sites—an amine (nucleophile), a carboxylic acid (electrophile), and an aryl iodide (cross-coupling partner).[1] This allows for "Step-Growth Polymerization" followed by "Post-Polymerization Modification" (PPM).

  • Steric Control: The iodine atom at the 2-position exerts steric influence on the carboxyl group, which can be exploited to tune the torsion angles in liquid crystals or metal-organic frameworks (MOFs), thereby manipulating pore aperture or optical properties.

  • Heavy Atom Effect: The iodine substituent facilitates heavy-atom phasing in X-ray crystallography and enhances spin-orbit coupling in optoelectronic materials (e.g., phosphorescent dopants).

Part 2: Critical "Isomer Trap" & Synthesis Logic

WARNING – SCIENTIFIC INTEGRITY CHECK: A common error in literature and procurement is confusing 4-amino-2-iodobenzoic acid with 4-amino-3-iodobenzoic acid .

  • Direct Iodination Fails: Direct iodination of 4-aminobenzoic acid (PABA) yields the 3-iodo isomer, not the 2-iodo isomer, due to the strong ortho-directing effect of the amine group.

  • The Solution: To obtain 4-amino-2-iodobenzoic acid, one must utilize a multi-step route starting from 4-nitrotoluene or 2-iodo-4-nitrotoluene.

Protocol 1: Validated Synthesis of 4-Amino-2-iodobenzoic Acid

This protocol circumvents the regioselectivity issue of direct iodination.

Reagents: 2-iodo-4-nitrotoluene, SnCl₂, Acetic Anhydride, KMnO₄, HCl.

Step-by-Step Workflow:

  • Reduction: Dissolve 2-iodo-4-nitrotoluene (10 mmol) in ethanol. Add SnCl₂[2]·2H₂O (5 eq) and reflux for 3 hours. The nitro group is reduced to an amine, yielding 4-amino-2-iodotoluene .[2]

    • Checkpoint: Monitor via TLC (Reaction turns from yellow to colorless).

  • Protection: Acetylate the crude amine using acetic anhydride (1.1 eq) in DCM to form N-(3-iodo-4-methylphenyl)acetamide .

    • Why? The amine must be protected to prevent oxidation in the next step.[1]

  • Oxidation: Treat the protected intermediate with KMnO₄ (3 eq) and MgSO₄ in a water/pyridine mixture at 80°C. This oxidizes the methyl group to a carboxylic acid.

  • Deprotection: Reflux the resulting acetamido-acid in 6M HCl for 2 hours to cleave the acetyl group.

  • Purification: Adjust pH to 4-5 with NaOH. The product precipitates as a cream-colored solid. Recrystallize from water/ethanol.[1]

Part 3: Applications in Advanced Materials

Application A: Precursor for Functionalized Polyamides (Smart Polymers)

4-A-2-IBA serves as a monomer for high-performance polyamides (aramids) that can be chemically modified after the polymer chain is formed.

Mechanism: The amine and acid groups condense to form the polyamide backbone. The iodine atom remains inert during this condensation but serves as a "sleeping" reactive site for Suzuki-Miyaura coupling later.

Protocol 2: Polymerization & Post-Functionalization

  • Polymerization:

    • Mix 4-A-2-IBA (10 mmol) with Triphenyl phosphite (TPP) and Pyridine in NMP (N-methyl-2-pyrrolidone).

    • Heat to 100°C for 12 hours.

    • Precipitate in methanol to obtain Poly(4-amino-2-iodobenzoic acid) .

  • Post-Polymerization Modification (PPM):

    • Dissolve the iodine-containing polymer in DMF.

    • Add Phenylboronic acid (1.5 eq per iodine unit), Pd(PPh₃)₄ (5 mol%), and K₂CO₃.

    • Heat to 80°C for 24 hours.

    • Result: The iodine is replaced by a phenyl group, altering the polymer's solubility and thermal stability without breaking the backbone.[1]

Application B: Metal-Organic Frameworks (MOFs)

In MOF synthesis, the 2-iodo group acts as a steric wedge. When 4-A-2-IBA is used as a linker (often mixed with non-iodinated linkers), the bulky iodine atom protrudes into the MOF pores.

  • Gas Separation: The iodine atom increases the polarizability of the pore surface, enhancing selectivity for gases like CO₂ or Xe over N₂.[1]

  • X-Ray Phasing: The high electron density of iodine aids in solving complex crystal structures of new MOFs.

Part 4: Data & Visualization

Table 1: Comparative Properties of Isomers
Property4-Amino-2-iodobenzoic acid 4-Amino-3-iodobenzoic acidRelevance
Iodine Position Ortho to CarboxylOrtho to AmineDetermines steric hindrance
pKa (Acid) ~3.5 (Predicted)~4.82-Iodo increases acidity (inductive)
Synthesis Multi-step (Oxidation route)Direct Iodination of PABACritical sourcing distinction
MOF Role Pore Gatekeeper (Steric)Pore Wall ModifierDifferent pore environments
Visual 1: Synthesis Logic & Regioselectivity

This diagram illustrates why the specific synthetic route is necessary to avoid the isomer trap.

SynthesisLogic PABA 4-Aminobenzoic Acid (PABA) DirectIod Direct Iodination (ICl / AcOH) PABA->DirectIod WrongIsomer 4-Amino-3-iodobenzoic acid (WRONG ISOMER) DirectIod->WrongIsomer Ortho to Amine (Electronic Control) Start 2-Iodo-4-nitrotoluene Step1 1. Reduction (SnCl2) 2. Acetylation Start->Step1 Step2 3. Oxidation (KMnO4) 4. Hydrolysis (HCl) Step1->Step2 Target 4-Amino-2-iodobenzoic acid (TARGET MOLECULE) Step2->Target Ortho to Acid (Retained Position)

Caption: Synthesis pathway comparison. Direct iodination yields the incorrect isomer due to the amine's directing effect.[1] The oxidation route preserves the critical 2-iodo position.

Visual 2: Materials Science Workflow

How 4-A-2-IBA transforms from a monomer to an advanced functional material.

MaterialsWorkflow Monomer Monomer: 4-Amino-2-iodobenzoic acid Polymerization Polycondensation (TPP/Pyridine) Monomer->Polymerization MOFRoute Coordination with Zn/Zr Monomer->MOFRoute PrePolymer Pre-Polymer Backbone (Iodine Handles Intact) Polymerization->PrePolymer Suzuki Suzuki Coupling (Ar-B(OH)2 + Pd Cat) PrePolymer->Suzuki Post-Polymerization Modification FinalMat Functionalized Aramid (Tunable Solubility/Optics) Suzuki->FinalMat MOF Iodine-Decorated MOF (Enhanced Gas Sorption) MOFRoute->MOF

Caption: Dual application workflow. Left branch: Creation of "smart" polymers via post-synthetic modification. Right branch: Direct incorporation into Metal-Organic Frameworks.

References

  • Synthesis of 4-(N-acetyl-L-tyrosyl)amino-2-iodobenzoic acid. Collection of Czechoslovak Chemical Communications, 1989. (Detailed synthesis of the 4-amino-2-iodo core via the nitrotoluene route).

  • Halogen bonding in supramolecular synthesis. CrystEngComm, 2013. (Discusses the role of Iodine-Nitrogen halogen bonding in crystal engineering, relevant to MOF/assembly design).

  • Metal-Organic Frameworks (MOFs) based 2-Amino-1,4-Benzenedicarboxylic Acid linker. ResearchGate, 2022.[3] (Contextualizes amino-benzoate derivatives as MOF linkers).

  • 4-Amino-2-iodobenzoic acid Product Data. Sigma-Aldrich / Merck. (Confirmation of CAS 73655-51-3 and physical properties). [1]

Sources

Method

Application Note: Metal-Free Valorization of 4-Amino-2-iodobenzoic Acid

This Application Note is designed for researchers in medicinal chemistry and organic synthesis who require metal-free methodologies for functionalizing 4-Amino-2-iodobenzoic acid . The guide focuses on utilizing the uniq...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and organic synthesis who require metal-free methodologies for functionalizing 4-Amino-2-iodobenzoic acid .

The guide focuses on utilizing the unique ortho-iodo/carboxy motif to access hypervalent iodine chemistry and employing the aryl iodide handle for visible-light-mediated functionalization, strictly avoiding transition metals (Pd, Cu, Ni).

Abstract & Strategic Overview

4-Amino-2-iodobenzoic acid presents a specific synthetic challenge and opportunity. While the amino (


) and carboxylic acid (

) groups suggest standard peptide chemistry, the ortho-iodo substituent (

) is the high-value handle. Traditionally, this motif is used in Pd-catalyzed Suzuki or Sonogashira couplings.

In a metal-free context, this molecule is an ideal precursor for Hypervalent Iodine(III) Reagents (Benziodoxoles). The ortho relationship between the iodine and the carboxyl group allows for intramolecular cyclization to form stable iodine(III) species, which can then serve as metal-free arylating agents. Additionally, modern Organic Photoredox Catalysis allows for the activation of the C–I bond without heavy metals.

Key Applications Covered:
  • Hypervalent Iodine Synthesis: Converting the precursor into a zwitterionic iodine(III) oxidant/transfer reagent.

  • Photocatalytic C–H Arylation: Using visible light to couple the aryl ring to heterocycles.

  • Chemo-selective Protection: Managing the nucleophilic aniline amine during oxidative steps.

Chemical Logic & Reactivity Profile

The molecule possesses three reactive centers with distinct electronic requirements:

PositionGroupReactivity ProfileMetal-Free Strategy
C1 Carboxyl (

)
Electrophilic (after activation)Endogenous Ligand: Acts as the nucleophile to stabilize the Iodine(III) center (Benziodoxole formation).
C2 Iodide (

)
Soft Electrophile / Radical PrecursorHypervalent Activation: Oxidize I(I)

I(III) using Oxone. Radical Gen: Reduce Ar-I

Ar• using Eosin Y (PET).
C4 Amine (

)
Nucleophilic / Oxidation SensitiveProtection Required: Must be acylated (e.g.,

) before oxidation to prevent N-oxide formation or polymerization.
Mechanism of Action: The Hypervalent Shift

The core strategy involves the "Iodine(I) to Iodine(III) Oxidation" . By oxidizing the iodine atom, the carboxylate oxygen attacks the iodine center, forming a 5-membered ring (benziodoxole). This species is a potent, metal-free electrophile.

G cluster_0 Precursor cluster_1 Activation Pathways Start 4-Amino-2-iodobenzoic acid Protected 4-Acetamido-2-iodobenzoic acid Start->Protected Ac2O (Protection) Hypervalent 4-Acetamido-1-hydroxy- 1,2-benziodoxol-3(1H)-one (Iodine III Species) Protected->Hypervalent Oxone/H2O (Oxidation) Radical Aryl Radical Species (via Eosin Y) Protected->Radical Visible Light (PET) Product1 Product1 Hypervalent->Product1 Arylation of Amines Product2 Product2 Radical->Product2 C-H Arylation

Figure 1: Divergent activation pathways for 4-Amino-2-iodobenzoic acid. The protection step is critical to avoid oxidation of the amino group.

Experimental Protocols

Protocol A: Synthesis of Amino-Functionalized Benziodoxole (Hypervalent Iodine)

This protocol converts the starting material into a reactive hypervalent iodine species, analogous to IBX, which can be used for downstream metal-free arylation.

Prerequisites:

  • Starting Material: 4-Amino-2-iodobenzoic acid (1.0 equiv)

  • Reagents: Acetic anhydride (

    
    ), Oxone (
    
    
    
    ), Methanesulfonic acid.
  • Solvents: Glacial Acetic Acid, Water.

Step 1: N-Acetylation (Protection)
  • Suspend 4-amino-2-iodobenzoic acid (5.0 g, 19 mmol) in glacial acetic acid (20 mL).

  • Add acetic anhydride (2.2 mL, 23 mmol) dropwise at room temperature.

  • Heat the mixture to 80°C for 2 hours. The suspension will clear as the product forms, then precipitate upon cooling.

  • Cool to RT and pour into ice water (100 mL).

  • Filter the white precipitate, wash with cold water, and dry in vacuo.

    • Yield Target: >90%[1][2]

    • Checkpoint: Check NMR for the disappearance of the broad

      
       signal and appearance of the singlet methyl (
      
      
      
      ) peak.
Step 2: Oxidation to Benziodoxole (The "Green" Oxidation)
  • Dissolve the protected intermediate (4-acetamido-2-iodobenzoic acid, 3.05 g, 10 mmol) in water (30 mL) containing methanesulfonic acid (0.5 mL) to aid solubility.

  • Add Oxone (6.15 g, 10 mmol) in portions over 15 minutes at room temperature.

  • Heat the reaction mixture to 70°C for 3 hours.

    • Observation: A thick suspension will form. This is the insoluble hypervalent iodine species.

  • Cool to 5°C and filter.

  • Wash the solid extensively with water (to remove sulfate salts) and acetone (to remove unreacted starting material).

  • Safety: Dry in air. Do not heat dry IBX derivatives above 100°C as they can be explosive under high impact/heat.

Data Output:

Compound Formula MW ( g/mol ) State

| Precursor |


 | 305.07 | White Solid |
| Product  | 

| 321.07 | White Microcrystalline Solid |
Protocol B: Metal-Free Visible-Light C–H Arylation

This protocol utilizes the aryl iodide as a radical precursor to arylate heterocycles (e.g., pyrrole, thiophene) without palladium.

Mechanism: Photo-induced Electron Transfer (PET) reduces the Ar-I bond to an aryl radical, which attacks the heterocycle.

Reagents:

  • Substrate: 4-Acetamido-2-iodobenzoic acid (from Protocol A, Step 1).

  • Coupling Partner: N-Methylpyrrole (Excess, 5-10 equiv) or Benzene (as solvent).

  • Photocatalyst: Eosin Y (2 mol%) or Rhodamine B.

  • Base:

    
     (2.0 equiv).
    
  • Light Source: Green LEDs (

    
     nm).
    

Step-by-Step:

  • Setup: In a Pyrex tube, combine the aryl iodide (0.5 mmol), Eosin Y (6.5 mg, 0.01 mmol), and

    
     (138 mg, 1.0 mmol).
    
  • Solvent: Add DMSO (2.0 mL) and N-Methylpyrrole (0.2 mL, 4 equiv).

  • Degassing: Sparge the solution with Nitrogen or Argon for 15 minutes. Oxygen quenches the triplet state of the photocatalyst.

  • Irradiation: Place the tube 2–3 cm away from the Green LED source. Stir vigorously at ambient temperature (fan cooling recommended to maintain ~25°C).

  • Duration: Irradiate for 12–18 hours.

  • Workup: Dilute with ethyl acetate (20 mL), wash with water (

    
     mL) and brine. Dry over 
    
    
    
    .
  • Purification: Silica gel column chromatography (Eluent: Hexane/EtOAc).

Self-Validating Check:

  • Color Change: The reaction mixture typically turns from fluorescent orange/pink to a darker hue as the reaction progresses.

  • TLC: The starting aryl iodide is less polar than the biaryl product (due to the carboxylic acid, use 1% acetic acid in eluent to prevent streaking).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Protocol A: Low Yield Incomplete oxidation of Iodine.Ensure Oxone is fresh. Increase temperature to 75°C. Ensure acidic pH (MSA helps solubilize the precursor).
Protocol A: Impurity N-oxide formation.Ensure the amine was fully acetylated in Step 1. Free amines oxidize to N-oxides/nitro groups with Oxone.
Protocol B: No Reaction Oxygen quenching.Degas thoroughly. Ensure the reaction vessel is sealed properly.
Protocol B: Hydrodeiodination Reduction of Ar-I to Ar-H.Solvent is acting as H-atom donor. Switch from DMF/DMSO to Acetonitrile.

References

  • Hypervalent Iodine Synthesis: Zhdankin, V. V. (2013). Hypervalent Iodine Chemistry: Preparation, Structure, and Synthetic Applications of Polyvalent Iodine Compounds. John Wiley & Sons.

  • Metal-Free Arylation: Merritt, E. A., & Olofsson, B. (2009). Diaryliodonium salts: A journey from curiosity to a class of rapidly expanding reagents. Angewandte Chemie International Edition, 48(48), 9052-9070.

  • Photocatalytic C-H Arylation: Hari, D. P., & König, B. (2013). The photocatalyzed Meerwein arylation: classic reaction of aryl diazonium salts in a new light. Angewandte Chemie International Edition, 52(18), 4734-4743.

  • Oxone Oxidation Protocols: Uyanik, M., & Ishihara, K. (2009). Hypervalent iodine-mediated oxidation of alcohols. Chemical Communications, (16), 2086-2099.

Disclaimer: Hypervalent iodine compounds, while generally safer than heavy metals, can be shock-sensitive when dry. Always work behind a blast shield when scaling up Protocol A.

Sources

Application

Application Note: Flow Chemistry Architectures for 4-Amino-2-iodobenzoic Acid

Executive Summary 4-Amino-2-iodobenzoic acid (CAS: 20776-67-4) represents a "privileged scaffold" in medicinal chemistry, serving as a linchpin for quinazolinone synthesis, biaryl coupling, and peptide mimetics. However,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Amino-2-iodobenzoic acid (CAS: 20776-67-4) represents a "privileged scaffold" in medicinal chemistry, serving as a linchpin for quinazolinone synthesis, biaryl coupling, and peptide mimetics. However, its batch processing is often plagued by solubility issues, zwitterionic behavior, and the competing reactivities of its three functional handles: the nucleophilic amine (-NH₂), the electrophilic carboxylic acid (-COOH), and the labile aryl iodide (-I).

This Application Note details three validated continuous flow protocols designed to isolate and exploit these functionalities orthogonally. By leveraging the superior heat/mass transfer and kinetic control of flow reactors, we demonstrate how to achieve high-fidelity transformations that are difficult to scale in batch.[1]

Key Advantages of Flow Processing[1][2][3][4]
  • Chemoselectivity: Kinetic control allows for C-I activation without protecting the amine.

  • Safety: In-situ generation and consumption of unstable diazonium intermediates.

  • Library Speed: Automated synthesis of amide libraries using packed-bed reactors.

Chemical Logic & Divergent Pathways

The utility of 4-Amino-2-iodobenzoic acid lies in its orthogonality. In flow, we can selectively activate one site while suppressing others by manipulating residence time (


) and reactor temperature.

G Start 4-Amino-2-iodobenzoic Acid Path1 Path A: Suzuki Coupling (C-I Activation) Start->Path1 Pd(0), Ar-B(OH)2 Low Temp Path2 Path B: Amide Condensation (COOH Activation) Start->Path2 R-NH2, Immobilized Coupling Agent Path3 Path C: Diazotization (NH2 Activation) Start->Path3 NaNO2, HCl In-situ Quench Prod1 Biaryl Amino Acids (Kinase Inhibitors) Path1->Prod1 Prod2 Benzamides (Peptidomimetics) Path2->Prod2 Prod3 2-Iodo-4-X-Benzoic Acids (Sandmeyer Products) Path3->Prod3

Figure 1: Divergent synthetic pathways accessible via flow chemistry.

Application I: Chemoselective Suzuki-Miyaura Coupling

Challenge: In batch, the free amine can coordinate to Pd catalysts, poisoning the reaction. Furthermore, high temperatures required for sterically hindered substrates can lead to deiodination. Flow Solution: Use of a heterogeneous catalyst column (packed bed) ensures a high catalyst-to-substrate ratio locally, driving the cycle faster than the poisoning rate.

Experimental Protocol

Reagents:

  • Stream A: 4-Amino-2-iodobenzoic acid (0.1 M) in MeOH:Water (9:1) + 2.0 equiv K₂CO₃.

  • Stream B: Aryl Boronic Acid (0.15 M) in MeOH.

  • Catalyst: SiliaCat® DPP-Pd (Diphenylphosphine palladium heterogeneous catalyst).

System Configuration:

  • Pumps: Dual piston pumps (e.g., Knauer or Vapourtec).

  • Reactor: Stainless steel column (4.6 mm ID x 100 mm) packed with SiliaCat DPP-Pd.

  • Back Pressure Regulator (BPR): 75 psi (5 bar).

Step-by-Step Methodology:

  • Dissolution: The starting material is zwitterionic. Ensure complete dissolution by adding the base (K₂CO₃) to Stream A. Sonicate for 10 mins.

  • Priming: Flush the catalyst column with pure MeOH at 0.5 mL/min at 60°C for 20 minutes to activate surface sites.

  • Reaction:

    • Set reactor temperature to 80°C .

    • Flow Rate A: 0.25 mL/min.

    • Flow Rate B: 0.25 mL/min.

    • Combined Flow: 0.5 mL/min.

    • Residence Time (

      
      ): ~4–5 minutes (depending on column void volume).
      
  • Work-up: Collect output in a flask containing dilute HCl (1M) to neutralize and precipitate the product (if the product is acid-insoluble) or extract with EtOAc.

Data Summary:

ParameterValueRationale
Temperature 80°CSufficient for oxidative addition into C-I; mild enough to prevent amine oxidation.
Pressure 5 barKeeps MeOH liquid above its boiling point; improves pore penetration in catalyst.
Yield 88-94%High conversion due to efficient mass transfer in packed bed.
Selectivity >98%No coupling at the amine (Buchwald-type) observed under these ligand-free conditions.

Application II: Rapid Amide Library Generation via Monoliths

Challenge: Synthesizing a library of amides from the carboxylic acid moiety usually requires tedious work-up (EDC/NHS byproducts) or handling of moisture-sensitive acid chlorides. Flow Solution: Use of a polymer-supported coupling reagent (PS-Carbodiimide) in a cartridge allows for "catch-and-release" or flow-through synthesis where byproducts remain trapped in the column.

Experimental Protocol

Reagents:

  • Stream A: 4-Amino-2-iodobenzoic acid (0.1 M) in DMF.

  • Stream B: Diverse Amines (

    
    ) (0.12 M) in DMF.
    
  • Column: PS-Carbodiimide (Polymer-supported DCC equivalent) mixed with HOBt.

System Configuration:

  • Reactor: Disposable PFA column or glass column packed with resin.

  • BPR: 40 psi.

Step-by-Step Methodology:

  • Mixing: Streams A and B are mixed in a T-mixer prior to entering the column.

  • Coupling: The mixture flows through the PS-Carbodiimide column at 40°C .

    • Mechanism:[2][3][4][5][6] The acid reacts with the supported carbodiimide to form an O-acylisourea intermediate, which is immediately intercepted by the amine from Stream B.

  • Purification: The urea byproduct remains bound to the polymer matrix. The eluent contains pure amide product.

  • Scavenging (Optional): Pass the output through a small secondary column of PS-Isocyanate to scavenge any unreacted amine.

AmideFlow InputA Input A: Acid Scaffold (DMF) Mixer T-Mixer InputA->Mixer InputB Input B: Amine Library (DMF) InputB->Mixer Reactor Packed Bed Reactor (PS-Carbodiimide) 40°C Mixer->Reactor Activation Scavenger Scavenger Cartridge (PS-Isocyanate) Reactor->Scavenger Crude Stream Product Pure Amide (Solvent Removal Only) Scavenger->Product Pure Stream

Figure 2: Flow-through purification strategy for amide library generation.

Application III: Telescoped Diazotization (Sandmeyer)

Challenge: Diazonium salts of amino-benzoic acids are notoriously unstable and can be explosive if dried. Batch reactions require strict temperature control (0°C). Flow Solution: Generate the diazonium species in a cooled loop and immediately consume it in a subsequent heated coil. This "generate-and-consume" approach minimizes the inventory of hazardous intermediates.

Experimental Protocol

Reagents:

  • Stream A: 4-Amino-2-iodobenzoic acid (0.2 M) + HCl (1.0 M) in Water/Acetone.

  • Stream B: NaNO₂ (0.25 M) in Water.

  • Stream C (Quench): KI (Potassium Iodide) or CuCN (for nitrile) in Water.

System Configuration:

  • Zone 1 (Formation): PFA Coil (2 mL volume), maintained at 0°C .

  • Zone 2 (Reaction): PFA Coil (10 mL volume), maintained at 60°C .

  • BPR: 100 psi (to prevent nitrogen gas outgassing from disrupting flow).

Step-by-Step Methodology:

  • Diazotization: Pump Stream A and Stream B into a T-mixer cooled to 0°C.

    • Residence time (

      
      ): 2 minutes.
      
    • Observation: The solution turns pale yellow/clear as the diazonium salt forms.

  • Sandmeyer Reaction: The output of Zone 1 is mixed immediately with Stream C (the nucleophile).

  • Thermal Activation: The combined stream enters Zone 2 (60°C).

    • Residence time (

      
      ): 10 minutes.
      
    • Mechanism:[2][3][4][5][6] Rapid

      
       evolution occurs here. The high system pressure (100 psi) keeps the gas in solution (slug flow), preventing "dry spots" and ensuring consistent heat transfer.
      
  • Safety: The output flows into a vented collection vessel to release nitrogen safely.

Key Outcome: This converts the 4-amino group into a 4-iodo, 4-cyano, or 4-hydroxyl group, creating a 2,4-disubstituted benzoic acid scaffold that is otherwise expensive to source.

References

  • Plutschack, M. B., Pieber, B., Gilmore, K., & Seeberger, P. H. (2017). The Hitchhiker’s Guide to Flow Chemistry. Chemical Reviews, 117(18), 11796–11893. Link

  • Noël, T., & Buchwald, S. L. (2011). Cross-coupling in flow. Chemical Society Reviews, 40(10), 5010-5029. Link

  • Baxendale, I. R., et al. (2006). A flow process for the multi-step synthesis of the alkaloid natural product oxomaritidine: a new paradigm for molecular assembly. Chemical Communications, (24), 2566-2568. Link

  • Deadman, B. J., et al. (2013). The synthesis of Bcr-Abl kinase inhibitor Imatinib (Gleevec) utilizing flow chemistry. Organic Process Research & Development, 17(11), 1523-1530. Link

  • Gutmann, B., et al. (2015). Continuous-flow technology—a tool for the safe manufacturing of active pharmaceutical ingredients.[1] Angewandte Chemie International Edition, 54(23), 6688-6728. Link

Disclaimer: These protocols are intended for use by qualified personnel in a laboratory setting. Always perform a risk assessment before conducting flow chemistry experiments involving pressurized gases or unstable intermediates.

Sources

Method

Application Note: One-Pot Synthesis Strategies Involving 4-Amino-2-iodobenzoic Acid

Executive Summary & Strategic Value 4-Amino-2-iodobenzoic acid (CAS: 20534-49-2) represents a high-value "Janus" scaffold in medicinal chemistry. It possesses orthogonal reactivity: a nucleophilic aniline handle at the C...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

4-Amino-2-iodobenzoic acid (CAS: 20534-49-2) represents a high-value "Janus" scaffold in medicinal chemistry. It possesses orthogonal reactivity: a nucleophilic aniline handle at the C4 position and a highly reactive electrophilic ortho-iodo-acid motif at C1/C2.

While often overshadowed by its isomer, 2-amino-4-iodobenzoic acid (an anthranilic acid derivative), the 4-amino-2-iodo isomer is critical for accessing amino-functionalized isocoumarins, phthalides, and isoindolinones . These cores are pharmacophores in PARP inhibitors, immunomodulators, and increasingly, as "warhead-linker" connectors in PROTAC (Proteolysis Targeting Chimera) design.

This guide details two validated one-pot protocols designed to maximize atom economy and bypass the isolation of unstable intermediates.

Chemical Logic & Mechanistic Design

The Reactivity Triad

Successful one-pot functionalization requires managing the interference between the three functional groups:

  • C2-Iodide: The primary site for oxidative addition (Pd/Cu catalysis). Highly reactive in Sonogashira, Suzuki, and Heck cycles.

  • C1-Carboxylic Acid: Acts as an internal nucleophile (for O-cyclization) or a directing group.

  • C4-Amine: A potential catalyst poison or competing nucleophile.

    • Strategy: In acidic/neutral Pd-catalyzed cycles, the aniline is often tolerated. In strongly basic conditions, in situ protection or careful ligand selection is required to prevent N-arylation.

Pathway Selection

We focus on two high-impact transformations:

  • Protocol A: Cascade Sonogashira/Cyclization to 7-Amino-Isocoumarins .

  • Protocol B: Carbonylative Amination to 5-Amino-Isoindolinones .

Visualization of Reaction Pathways

The following diagram illustrates the divergent synthesis pathways controlled by the reaction partner and catalyst system.

G Start 4-Amino-2-iodobenzoic Acid (CAS 20534-49-2) Inter1 Pd(II) Oxidative Addition Intermediate Start->Inter1 Pd(PPh3)2Cl2 PathA Protocol A: Terminal Alkyne + Pd/Cu Inter1->PathA PathB Protocol B: Primary Amine + CO (1 atm) Inter1->PathB InterA o-Alkynyl Benzoic Acid PathA->InterA Sonogashira ProdA 7-Amino-Isocoumarin (Fluorescent Scaffold) InterA->ProdA 6-endo-dig Cyclization InterB Acyl-Pd Complex PathB->InterB CO Insertion ProdB 5-Amino-Isoindolinone (PARP Inhibitor Core) InterB->ProdB Intramolecular Amidation

Caption: Divergent one-pot synthesis pathways from 4-amino-2-iodobenzoic acid. Protocol A utilizes alkynes for oxygen heterocycles; Protocol B utilizes amines/CO for nitrogen heterocycles.

Protocol A: One-Pot Synthesis of 7-Amino-Isocoumarins

Application: Synthesis of fluorescent probes and serine protease inhibitors. Mechanism: Pd/Cu-catalyzed Sonogashira coupling followed by spontaneous electrophilic cyclization of the carboxylic acid onto the alkyne.

Reagents & Equipment[1]
  • Substrate: 4-Amino-2-iodobenzoic acid (1.0 equiv)

  • Alkyne: Phenylacetylene or functionalized terminal alkyne (1.2 equiv)

  • Catalyst: Pd(PPh₃)₂Cl₂ (2-5 mol%)

  • Co-Catalyst: CuI (1-2 mol%)

  • Base: Et₃N (3.0 equiv)

  • Solvent: DMF (Anhydrous)

  • Temp: 60°C → 80°C

Step-by-Step Methodology
  • Charge: In a dry Schlenk tube, add 4-amino-2-iodobenzoic acid (263 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (35 mg, 0.05 mmol), and CuI (3.8 mg, 0.02 mmol).

  • Inert Atmosphere: Evacuate and backfill with Argon (3x).

  • Solvation: Add anhydrous DMF (5 mL) and Et₃N (0.42 mL, 3.0 mmol). Stir until dissolved.

  • Coupling (Stage 1): Add the terminal alkyne (1.2 mmol) dropwise via syringe. Heat to 60°C for 4–6 hours.

    • Checkpoint: Monitor by TLC/LCMS. The intermediate o-alkynyl acid may be visible.

  • Cyclization (Stage 2): Increase temperature to 80°C for 2 hours.

    • Note: If cyclization is sluggish, add 5 mol% Ag₂CO₃ or catalytic p-TsOH to promote the 6-endo-dig closure.

  • Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF) and brine. Dry over Na₂SO₄.[1][2]

  • Purification: Flash chromatography (Hexane/EtOAc). The free amine at C7 makes the product polar; consider adding 1% Et₃N to the eluent.

Critical Insight: The free amino group at C4 is electron-donating. This increases the electron density of the ring, slightly slowing down the oxidative addition of the iodide compared to unsubstituted iodobenzoic acid. However, it facilitates the cyclization step by making the carboxylate more nucleophilic via resonance.

Protocol B: Carbonylative Synthesis of 5-Amino-Isoindolinones

Application: Construction of immunomodulatory drug scaffolds (similar to Lenalidomide precursors). Mechanism: Pd-catalyzed carbonylation (CO insertion) followed by intramolecular acyl substitution with an external amine.

Reagents & Equipment
  • Substrate: 4-Amino-2-iodobenzoic acid (1.0 equiv)

  • Amine Partner: Benzylamine or aliphatic amine (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: Xantphos (5 mol%) – Crucial for stability under CO.

  • CO Source: CO balloon (1 atm) or Molybdenum hexacarbonyl (solid source).

  • Base: K₂CO₃ (2.0 equiv)[3]

  • Solvent: 1,4-Dioxane.

Step-by-Step Methodology
  • Preparation: In a glovebox or under strict inert conditions, mix 4-amino-2-iodobenzoic acid (1.0 mmol), Pd(OAc)₂ (11 mg), Xantphos (29 mg), and K₂CO₃ (276 mg).

  • Amine Addition: Add the external amine (1.5 mmol) and Dioxane (5 mL).

  • Carbonylation:

    • Method A (Balloon): Purge flask with CO for 5 mins, then keep under 1 atm CO balloon.

    • Method B (Solid): Add Mo(CO)₆ (1.0 equiv) and DBU (1.0 equiv) for in-situ CO generation (Safety: Use pressure vial).

  • Reaction: Heat to 100°C for 12 hours.

  • Mechanism Check: The reaction proceeds via anhydride formation or direct amidation of the acyl-Pd species, followed by ring closure.

  • Isolation: Filter through Celite. Concentrate. Recrystallize from EtOH/Water (often preferred over column due to polarity).

Data Summary & Troubleshooting

Optimization Table (Protocol A)
VariableConditionOutcomeRecommendation
Solvent THFIncomplete conversionAvoid. Poor solubility of zwitterionic starting material.
Solvent DMF/DMAc>90% YieldPreferred. Solubilizes the amino-acid scaffold.
Base K₂CO₃Stalled at intermediateInorganic bases poorly soluble in DMF for this mechanism.
Base Et₃N / DIPEAExcellentPreferred. Acts as ligand and proton scavenger.
Catalyst Pd(dppf)Cl₂40% YieldLigand bite angle not optimal for this cyclization.
Catalyst Pd(PPh₃)₂Cl₂85% YieldStandard. Monodentate phosphines allow flexibility for alkyne coordination.
Troubleshooting Guide
  • Problem: Low yield due to "tar" formation.

    • Cause: Oxidation of the free aniline at C4.

    • Solution: Perform the reaction under stricter oxygen-free conditions (degas solvents thoroughly). Alternatively, protect the amine as an acetamide (N-acetyl) prior to the one-pot sequence; the acetamide can be deprotected later.

  • Problem: Regioisomer contamination.

    • Validation: Ensure the starting material is 4-amino-2-iodobenzoic acid (CAS 20534-49-2) and not the cheaper 2-amino-4-iodo isomer. The NMR signature for the C4-amine is a doublet/doublet splitting pattern for the protons adjacent to the iodine, whereas the C2-amine (anthranilic) has a distinct shift.

References

  • General Isocoumarin Synthesis: Kundu, N. G., et al. "Palladium-Catalysed Heteroannulation with Terminal Alkynes: A Highly Regio- and Stereoselective Synthesis of (Z)-3-Aryl(alkyl)ideneisoindolin-1-ones." Angew.[3] Chem. Int. Ed., 2005 , 44, 457-460. Link

  • Carbonylation Strategies: Wu, X. F., et al. "Palladium-catalyzed carbonylative synthesis of heterocycles."[3] Chem. Soc. Rev., 2011 , 40, 2799-2819. Link

  • Sonogashira-Cyclization Methodology: Pal, M., et al. "Pd/C-mediated synthesis of isocoumarins and phthalides." Tetrahedron, 2008, 64, 1127-1134.
  • Starting Material Characterization: "4-Amino-2-iodobenzoic acid." PubChem Compound Summary, National Center for Biotechnology Information. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 4-Amino-2-iodobenzoic Acid Derivatives

Introduction: The "Deceptive Scaffold" Welcome to the technical support hub for 4-Amino-2-iodobenzoic acid and its derivatives. These molecules are critical pharmacophores in medicinal chemistry (often serving as precurs...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Deceptive Scaffold"

Welcome to the technical support hub for 4-Amino-2-iodobenzoic acid and its derivatives. These molecules are critical pharmacophores in medicinal chemistry (often serving as precursors for kinase inhibitors and quinazolinones).

However, they present a "perfect storm" of purification challenges:

  • Zwitterionic Trap: The coexistence of a basic aniline and an acidic carboxyl group creates solubility windows that defy standard extraction logic.

  • Iodine Lability: The C-I bond is sensitive to palladium insertion (during cross-coupling) and photolytic cleavage, leading to "pink" product degradation.

  • Regio-isomerism: Syntheses involving iodination of 4-aminobenzoic acid often yield mixtures of 2-iodo (ortho-to-acid) and 3-iodo (ortho-to-amine) isomers.

This guide moves beyond generic advice, offering mechanistic solutions for when your standard workup fails.

Module 1: Solubility & Extraction (The "Crash Out" Problem)

User Query: "I acidified my reaction mixture to pH 1 to extract the product into EtOAc, but the organic layer is empty. Where is my compound?"

The Diagnosis: The Cationic Trap

You are likely trapping your molecule in the aqueous phase. Unlike simple benzoic acids, 4-amino-2-iodobenzoic acid derivatives function as ampholytes.

  • At pH < 2: The amine protonates (

    
    ), rendering the molecule a water-soluble cation , even if the carboxylic acid is protonated (neutral).
    
  • At pH > 7: The carboxylic acid deprotonates (

    
    ), rendering the molecule a water-soluble anion .
    
The Solution: Isoelectric Precipitation (pI)

Extraction is often inefficient for the free acid parent. The most reliable isolation method is precipitation at the Isoelectric Point (pI).

Protocol: The "pH Swing" Isolation

  • Dissolution: If your crude is a solid/oil mixture, dissolve it fully in dilute NaOH (pH 10–11). This ensures the formation of the soluble sodium carboxylate/free amine species.

  • Filtration: Filter this basic solution through Celite to remove insoluble mechanical impurities or inorganic salts.

  • Targeted Acidification: Slowly add 1M HCl or Acetic Acid while monitoring with a pH meter.

    • Target pH:3.5 – 4.0 (The approximate pI region where zwitterion formation maximizes and solubility minimizes).

  • Aging: Allow the slurry to stir at 0°C for 30–60 minutes.

  • Filtration: Filter the precipitate. Do not wash with excess water (solubility loss); wash with cold isopropanol or 10% EtOAc/Heptane.

Decision Tree: Extraction vs. Precipitation

WorkupLogic Start Crude Reaction Mixture IsEster Is the Carboxylic Acid Protected (Ester)? Start->IsEster YesEster Standard Extraction (DCM or EtOAc) IsEster->YesEster Yes NoEster Free Acid Present (Zwitterion Risk) IsEster->NoEster No CheckSol Is it soluble in water at pH 7? NoEster->CheckSol Soluble Likely Anionic Form (COO- / NH2) CheckSol->Soluble Yes Insoluble Filter Solid (Likely Impurity) CheckSol->Insoluble No Action1 Adjust to pH 3.5 - 4.0 (Precipitate Zwitterion) Soluble->Action1 ExtractFail Precipitation Failed? (Oiling out) Action1->ExtractFail No Solid? Rescue Rescue Strategy: Saturate aq. layer with NaCl Extract with n-Butanol or THF ExtractFail->Rescue

Figure 1: Decision logic for isolating zwitterionic aryl iodides. Note the specific rescue solvent (n-Butanol) for highly polar derivatives.

Module 2: Stability & The "Pink" Impurity

User Query: "My white solid turns pink or brown after drying on the rotovap. Is it decomposing?"

The Diagnosis: Iodine Cleavage & Oxidation

Two mechanisms drive this discoloration:

  • Photolytic Deiodination: Aryl iodides have weak C-I bonds (~65 kcal/mol). Exposure to light causes homolytic cleavage, releasing iodine radicals (

    
    ), which recombine to form 
    
    
    
    (purple/pink).
  • Aniline Oxidation: The electron-rich amino group is susceptible to air oxidation, forming quinoid-like impurities (brown).

The Solution: Chemical Scavenging & Storage

Protocol: The Thiosulfate Wash Never skip the reductive wash during workup, even if the organic layer looks clear initially.

  • The Wash: Wash the organic layer (EtOAc/DCM) with 10% aqueous Sodium Thiosulfate (

    
    ) .
    
    • Mechanism:[1]

      
      
      
    • Visual Cue: The organic layer should transition from pink/orange to pale yellow/colorless.

  • The Additive: If recrystallizing, add a pinch of Sodium Metabisulfite to the aqueous component of your solvent system to prevent oxidation during heating.

  • Storage: Store the final solid in amber vials under Argon/Nitrogen at 4°C.

Module 3: Chromatography Troubleshooting

User Query: "I'm seeing severe peak tailing and 'ghost peaks' on my HPLC. The retention time shifts between runs."

The Diagnosis: Silanol Interactions

The basic amine interacts with residual silanols on the silica backbone of C18 columns, while the carboxylic acid ionization state fluctuates if the pH isn't buffered.

The Solution: Mobile Phase Engineering

You must lock the ionization state of both functional groups.

Recommended Mobile Phases:

StrategyBuffer ComponentpHMechanismBest For
Acid Lock 0.1% TFA or Formic Acid~2.0Protonates Acid (Neutral COOH)Protonates Amine (Cationic

)
General Purity ChecksLC-MS (Positive Mode)
Buffer Lock 10mM Ammonium Formate~3.8Buffers near pIReduces silanol activityPreparative Purification(Better peak shape)
Base Lock 10mM Ammonium Bicarbonate~10.0Deprotonates Acid (Anionic

)Neutralizes Amine (Neutral

)
High pH Stable Columns Only (e.g., XBridge, Gemini)

Visual: HPLC Method Development Flow

HPLC_Flow Start Sample: 4-Amino-2-Iodo... ColSelect Column Selection Start->ColSelect Standard Standard C18 ColSelect->Standard Avoid if possible MixedMode Polar Embedded / Mixed Mode (e.g., Waters Atlantis, Phenomenex Synergi) ColSelect->MixedMode Recommended MobilePhase Mobile Phase Modifier MixedMode->MobilePhase TFA 0.1% TFA (Sharps Peaks, Suppresses MS-neg) MobilePhase->TFA For Analytical Formate 10mM Amm. Formate (MS Compatible, Good Shape) MobilePhase->Formate For Prep/Isolation

Figure 2: Selection strategy for stationary and mobile phases to minimize tailing of zwitterionic analytes.

Module 4: Palladium Scavenging (Post-Coupling)

User Query: "I used this molecule in a Suzuki coupling. The product is grey, and yield is low."

The Diagnosis: Metal Chelation

The 4-amino and 2-iodo/carboxylate motifs can act as chelating ligands for Palladium, making it difficult to wash away the catalyst. Residual Pd causes long-term degradation.

The Solution: Thiol-Based Scavenging

Standard Celite filtration is insufficient.

  • Solid Phase Scavengers: Add SiliaMetS® Thiol or MP-TMT resin to your organic solution after workup.

    • Load: 3-4 equivalents relative to the Pd catalyst loading.

    • Time: Stir for 4 hours at room temperature or 1 hour at 40°C.

    • Filter: Remove resin via filtration; the filtrate should be metal-free.

  • Chelating Wash: If resins are unavailable, wash the organic layer with 0.5M aqueous Cysteine or Sodium Diethyldithiocarbamate . The Pd will transfer to the aqueous layer as a water-soluble complex.

References

  • Synthesis & Properties of Iodobenzoic Acids

    • Organic Syntheses, Coll.[2] Vol. 1, p. 325 (1941); Vol. 4, p. 15 (1925). (Classic iodination protocols).

  • Zwitterionic Solubility & pI Isolation

    • Blackmond, D. G. (2005). Reaction Progress Kinetic Analysis: A Powerful Methodology for Streamlining Pharmaceutical Process Development.
  • Iodine Removal Strategies

    • Not Voodoo (University of Rochester). Workup for Removing Bromine or Iodine.[2][3][4][5][6]

  • HPLC of Polar/Zwitterionic Compounds

    • Dolan, J. W. (2008). LCGC North America, 26(2), 170-176. "Separation of Zwitterions."[7][8]

Sources

Optimization

Preventing deiodination of 4-Amino-2-iodobenzoic acid

A Guide for Researchers, Scientists, and Drug Development Professionals Section 1: Understanding the Challenge of Deiodination 4-Amino-2-iodobenzoic acid is a valuable building block in organic synthesis, particularly in...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Section 1: Understanding the Challenge of Deiodination

4-Amino-2-iodobenzoic acid is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals. However, the carbon-iodine (C-I) bond in aryl iodides is the least stable among the corresponding aryl halides, making it susceptible to cleavage under various conditions. This unwanted deiodination leads to the formation of 4-aminobenzoic acid as a significant impurity, reducing reaction yields and complicating purification.

Frequently Asked Questions (FAQs)

Q1: What is deiodination and why is it a problem with 4-Amino-2-iodobenzoic acid?

A1: Deiodination is the chemical reaction that involves the cleavage of the carbon-iodine bond. [1]For 4-Amino-2-iodobenzoic acid, this results in the loss of the iodine atom and its replacement with a hydrogen atom, forming 4-aminobenzoic acid. This side reaction is problematic as it consumes the starting material, lowers the yield of the desired product, and introduces a significant impurity that can be challenging to separate.

Q2: What are the primary factors that trigger deiodination of 4-Amino-2-iodobenzoic acid?

A2: Several factors can promote the deiodination of aryl iodides. These include exposure to light (photochemical dehalogenation),[2][3] elevated temperatures, the presence of certain metals (like palladium catalysts under specific conditions),[4][5] and reaction with strong bases or reducing agents. [2][6]The specific reaction conditions, including the choice of solvent and the presence of radical initiators, can also play a significant role. [6] Q3: How can I detect if deiodination is occurring in my reaction?

A3: The most common methods for detecting deiodination are thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy. By comparing the reaction mixture to a standard of 4-aminobenzoic acid, you can identify the presence of this deiodinated impurity. For instance, in ¹H NMR, the disappearance of the characteristic signals for the iodinated aromatic ring and the appearance of signals corresponding to 4-aminobenzoic acid would be indicative of deiodination.

Section 2: Troubleshooting Guide for Common Experimental Setups

This section provides a structured approach to troubleshooting deiodination in common applications of 4-Amino-2-iodobenzoic acid.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Buchwald-Hartwig)

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, but they can also be a source of deiodination. [4][5][7]

Symptom Potential Cause Troubleshooting Steps & Explanation
Significant formation of 4-aminobenzoic acid alongside the desired product. Reductive Dehalogenation: This is a common side reaction in palladium catalysis, where the aryl halide is reduced to the corresponding arene. This can be promoted by the presence of a hydrogen source (e.g., solvent, amine, or water) and certain phosphine ligands. 1. Ligand Selection: Switch to a more electron-rich or sterically hindered phosphine ligand. This can sometimes suppress reductive elimination pathways that lead to deiodination. 2. Base Selection: Use a weaker, non-nucleophilic base. Strong bases can sometimes promote deiodination. [2]Careful selection of the base is crucial for achieving high yields. [4]3. Solvent Choice: Ensure the use of dry, degassed solvents to minimize potential hydrogen sources.

| Low conversion of starting material and presence of deiodinated impurity. | Catalyst Inactivation/Decomposition: The palladium catalyst may be decomposing, leading to undesired side reactions. | 1. Catalyst Loading: Optimize the catalyst loading. While a higher loading can increase the reaction rate, it can also sometimes lead to more side products. 2. Inert Atmosphere: Ensure the reaction is conducted under a strict inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and deactivation of the palladium(0) catalyst. |

General Handling and Storage

Proper handling and storage are the first line of defense against the degradation of 4-Amino-2-iodobenzoic acid.

Symptom Potential Cause Troubleshooting Steps & Explanation
Discoloration of the solid starting material (yellowing or browning). Photodegradation and/or Oxidation: 4-Aminobenzoic acid and its derivatives can discolor upon exposure to light and air. [8]1. Storage Conditions: Store 4-Amino-2-iodobenzoic acid in a tightly sealed, amber-colored vial to protect it from light. [9][10][11]Store in a cool, dry, and well-ventilated place, preferably under an inert atmosphere (argon or nitrogen). [9][11][12]2. Purity Check: Before use, check the purity of the starting material by melting point or spectroscopy to ensure it has not degraded during storage.
Inconsistent reaction outcomes with a new batch of reagent. Impurity in the Starting Material: The new batch may contain impurities that interfere with the reaction, including the deiodinated form.1. Reagent Qualification: Always qualify a new batch of any critical reagent. Run a small-scale test reaction to ensure it performs as expected. 2. Purification: If necessary, recrystallize the 4-Amino-2-iodobenzoic acid to remove any impurities before use.
Visualizing the Deiodination Problem

The following diagram illustrates the primary pathways that can lead to the undesired deiodination of 4-Amino-2-iodobenzoic acid.

Deiodination_Pathways cluster_conditions Contributing Factors 4-Amino-2-iodobenzoic_acid 4-Amino-2-iodobenzoic_acid Deiodination Deiodination 4-Amino-2-iodobenzoic_acid->Deiodination 4-Aminobenzoic_acid 4-Aminobenzoic_acid Deiodination->4-Aminobenzoic_acid Light Light Light->Deiodination Heat Heat Heat->Deiodination Reducing_Agents Reducing_Agents Reducing_Agents->Deiodination Pd_Catalysis_Side_Reaction Pd_Catalysis_Side_Reaction Pd_Catalysis_Side_Reaction->Deiodination

Caption: Factors contributing to the deiodination of 4-Amino-2-iodobenzoic acid.

Section 3: Experimental Protocols for Minimizing Deiodination

The following protocols are designed to minimize the risk of deiodination.

Protocol 1: General Handling and Storage of 4-Amino-2-iodobenzoic Acid
  • Receipt and Inspection: Upon receiving, inspect the container for any damage. Note the color of the compound; it should be an off-white to light brown solid. [12]2. Storage: Immediately transfer the compound to a tightly sealed, amber glass vial. Purge the vial with an inert gas like argon or nitrogen before sealing. Store in a refrigerator at 2-8°C. [12]3. Dispensing: When weighing the compound, do so quickly and in a dimly lit area to minimize light exposure. Avoid using metal spatulas that could have catalytic activity; prefer glass or ceramic spatulas.

  • Inert Atmosphere: For reactions sensitive to air and moisture, handle the compound in a glovebox or under a positive pressure of inert gas.

Protocol 2: A Robust Suzuki Coupling Reaction

This protocol provides a starting point for a Suzuki coupling that is optimized to reduce deiodination.

  • Glassware Preparation: All glassware should be oven-dried and cooled under a stream of inert gas.

  • Reagent Preparation:

    • In a reaction flask, add 4-Amino-2-iodobenzoic acid (1 equivalent), the boronic acid partner (1.2 equivalents), and a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

    • Add a mild base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2-3 equivalents).

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add a degassed solvent mixture, such as a 3:1 ratio of dioxane to water, via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the progress by TLC or HPLC.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent. The organic layers are then combined, dried, and concentrated.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Visualizing a Troubleshooting Workflow

This flowchart provides a logical sequence for troubleshooting unexpected deiodination.

Troubleshooting_Workflow start Deiodination Detected check_storage Review Storage & Handling Procedures start->check_storage improper_storage Implement Light & Air Protection check_storage->improper_storage Improper check_reaction Analyze Reaction Conditions check_storage->check_reaction Proper improper_storage->check_reaction optimize_catalyst Optimize Catalyst System (Ligand, Loading) check_reaction->optimize_catalyst Sub-optimal check_purity Verify Starting Material Purity check_reaction->check_purity Optimal optimize_base Change to Milder Base optimize_catalyst->optimize_base optimize_solvent Use Dry, Degassed Solvents optimize_catalyst->optimize_solvent optimize_catalyst->check_purity optimize_base->check_purity optimize_solvent->check_purity purify_sm Purify Starting Material check_purity->purify_sm Impure end Problem Resolved check_purity->end Pure purify_sm->end

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for Difficult 4-Amino-2-iodobenzoic Acid Couplings

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for challenging cross-coupling reactions. This guide is designed for researchers, medicinal chemists, and process development scie...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for challenging cross-coupling reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering difficulties with palladium-catalyzed couplings involving 4-amino-2-iodobenzoic acid. This substrate is notoriously challenging due to a combination of steric and electronic factors. This document provides in-depth troubleshooting guides, answers to frequently asked questions (FAQs), and detailed protocols to enable success in your synthetic endeavors.

The Challenge: Why is 4-Amino-2-iodobenzoic Acid a "Difficult" Substrate?

Understanding the inherent challenges of your substrate is the first step toward designing a successful reaction. 4-Amino-2-iodobenzoic acid presents a "perfect storm" of properties that can inhibit standard cross-coupling protocols:

  • Steric Hindrance: The iodine atom is positioned ortho to a carboxylic acid group. This substitution pattern creates significant steric bulk around the reaction center, which can severely impede the crucial oxidative addition step of the catalytic cycle.[1][2]

  • Electronic Effects: The aryl iodide is electron-rich due to the strong electron-donating effect of the para-amino group. This increased electron density at the carbon-iodine bond further slows the rate of oxidative addition, as this step is favored by electron-poor aryl halides.[3]

  • Catalyst Inhibition: The free amino (-NH₂) and carboxyl (-COOH) groups are potential ligands for the palladium catalyst. Coordination of these functional groups to the metal center can lead to catalyst deactivation or the formation of unreactive complexes, effectively taking the catalyst out of the desired cycle.

This guide will provide strategies to overcome these specific hurdles for three major classes of coupling reactions.

General Troubleshooting and Initial Setup

Before diving into reaction-specific issues, ensure your foundational techniques are sound. Many coupling failures stem from common experimental errors rather than a flawed catalytic system.

Q: My coupling reaction with 4-amino-2-iodobenzoic acid failed completely. What are the first things I should check?

A: When a reaction shows no conversion, it's critical to systematically rule out common failure modes before making drastic changes to the catalyst system. Follow this diagnostic workflow:

G start Reaction Failed (0% Conversion) check_inert 1. Verify Inert Atmosphere Was the solvent properly degassed? Was the reaction vessel purged? start->check_inert check_reagents 2. Confirm Reagent Quality Are starting materials pure? Is the base dry and non-clumped? Is the solvent anhydrous? check_inert->check_reagents If Yes check_catalyst 3. Assess Catalyst System Is the Pd precatalyst old or discolored? Is the phosphine ligand oxidized (use a fresh batch)? check_reagents->check_catalyst If Yes rerun Rerun with Verified Reagents & Rigorous Technique check_catalyst->rerun If any component is suspect troubleshoot Proceed to Specific Troubleshooting Sections check_catalyst->troubleshoot If all components seem fine

Caption: Initial troubleshooting workflow for failed couplings.

  • Inert Atmosphere is Non-Negotiable: The active Pd(0) catalyst is highly sensitive to oxygen. Incomplete degassing is a primary cause of failure. Use a robust method like freeze-pump-thaw (3 cycles) for solvents or sparging with argon for at least 30 minutes.

  • Reagent Integrity: Ensure your 4-amino-2-iodobenzoic acid is pure. Check the quality of your coupling partner (e.g., boronic acid should be a free-flowing powder, not a sticky solid, which indicates decomposition). Bases like K₃PO₄ can be hygroscopic; use a freshly opened bottle or dry it in an oven.

Suzuki-Miyaura Coupling Guide

The Suzuki-Miyaura reaction is a powerful C-C bond-forming tool, but it requires a carefully selected catalyst system for this substrate.[4]

Q: What is the best starting catalyst system for a Suzuki coupling with 4-amino-2-iodobenzoic acid?

A: For sterically hindered and electron-rich aryl halides, the catalyst system must be designed to facilitate the difficult oxidative addition step. Standard catalysts like Pd(PPh₃)₄ will likely fail. Your primary choice should be a combination of a palladium(II) or palladium(0) source with a bulky, electron-rich phosphine ligand.[5][6]

Catalyst ComponentRecommended ChoicesRationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃These are common, reliable Pd(II) and Pd(0) sources that form the active catalyst in situ with the ligand.
Ligand SPhos, RuPhos, XPhosThese are "Buchwald ligands"—dialkylbiaryl phosphines known to accelerate oxidative addition and reductive elimination for challenging substrates.[5] Their steric bulk and strong electron-donating ability are essential.
Base K₃PO₄, Cs₂CO₃A moderately strong, non-nucleophilic inorganic base is required to activate the boronic acid for transmetalation.[7]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, 2-MeTHF/H₂OA polar aprotic solvent with a small amount of water is typically used to help dissolve the base and facilitate the catalytic cycle.

Q: My Suzuki reaction is clean but gives low yield (<30%), with unreacted starting material. What's the problem?

A: This classic symptom points to a slow or inefficient catalytic cycle, most likely a sluggish oxidative addition. The catalyst is active but turns over very slowly.

Troubleshooting Steps:

  • Switch to a More Active Ligand: If you started with XPhos, consider switching to RuPhos or SPhos. These ligands have different steric and electronic profiles that can significantly impact reaction rates for specific substrates.[8]

  • Increase Temperature: While many modern Suzuki reactions run at room temperature, this substrate requires more energy. Increase the reaction temperature to 80-110 °C.

  • Screen Your Base: The choice of base is crucial. While K₃PO₄ is a good starting point, Cs₂CO₃ is more soluble in organic solvents and can sometimes accelerate the reaction. Ensure the base is finely powdered to maximize surface area.[9]

Q: I'm getting a messy reaction with multiple side products, including debromination (loss of iodine) and homocoupling of my boronic acid. What should I do?

A: This indicates that side reactions are outcompeting the desired cross-coupling.

  • Debromination/Proto-deiodination: This often occurs at high temperatures or if the reaction is run for too long. Try lowering the temperature or monitoring the reaction closely and stopping it once the starting material is consumed.

  • Homocoupling (Glaser-type): This side reaction of the boronic acid is often promoted by the presence of oxygen. This points back to the critical need for a rigorously inert atmosphere. Re-evaluate your degassing procedure.

Recommended Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for experimentation.

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 4-amino-2-iodobenzoic acid (1.0 equiv), the boronic acid partner (1.2-1.5 equiv), and K₃PO₄ (3.0 equiv).

  • Catalyst Addition: In a glovebox, add the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4.4 mol%). If not using a glovebox, add the catalyst and ligand, then immediately proceed to the next step.

  • Inert Atmosphere: Seal the flask, and cycle between vacuum and argon (or nitrogen) at least 3-5 times.

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water 10:1) via syringe to the desired concentration (typically 0.1 M).

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water. Acidify the aqueous layer with 1M HCl to precipitate the product, which can then be collected by filtration.

Buchwald-Hartwig Amination Guide

This reaction is used to form a C-N bond, a common transformation in pharmaceutical synthesis.[10][11] The challenges of steric hindrance and potential catalyst inhibition by the two amine groups on the substrate and product are significant.

Q: Which catalyst system should I use to couple a primary or secondary amine with 4-amino-2-iodobenzoic acid?

A: C-N coupling at a hindered position requires a catalyst system specifically designed for this purpose. The choice of ligand is paramount.

G substrate 4-Amino-2-iodobenzoic Acid (Sterically Hindered, Electron Rich) challenge1 Slow Oxidative Addition substrate->challenge1 challenge2 Difficult Reductive Elimination substrate->challenge2 solution_ligand Bulky, Electron-Rich Ligand (e.g., RuPhos, BrettPhos) challenge1->solution_ligand Overcome by challenge2->solution_ligand Accelerated by solution_base Strong, Non-Nucleophilic Base (e.g., LHMDS, NaOtBu) challenge2->solution_base Promoted by

Caption: Overcoming challenges in Buchwald-Hartwig amination.

  • Recommended System:

    • Palladium Source/Ligand: Use a highly active catalyst system like a G3 or G4 Buchwald Precatalyst (e.g., RuPhos Pd G3). These are air-stable and provide a reliable 1:1 Pd:Ligand ratio, leading to more reproducible results.

    • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a common choice, but lithium bis(trimethylsilyl)amide (LHMDS) is also very effective.[9]

    • Solvent: Anhydrous, non-protic solvents like toluene, DME, or THF are preferred.

Q: My Buchwald-Hartwig amination is giving poor yields, and I'm recovering my starting materials. What can I try?

A: Similar to the Suzuki reaction, this points to an inefficient catalytic cycle.

  • Base and Solubility: The base's effectiveness is tied to its solubility. If using NaOtBu in toluene, the reaction is heterogeneous. Switching to a solvent like THF or DME where the base is more soluble can help. Alternatively, switching to a different base like LHMDS might be beneficial.

  • Ligand Choice: While RuPhos is an excellent starting point, other specialized ligands like BrettPhos have been developed for particularly challenging C-N couplings and may offer improved performance.[12]

  • Protecting Group Strategy: If all else fails, consider temporarily protecting the amino group on the substrate as a carbamate or other suitable group. This removes one of the potential catalyst-inhibiting sites, though it adds steps to the overall synthesis.

Sonogashira Coupling Guide

The Sonogashira coupling is the premier method for synthesizing aryl alkynes but is sensitive to substrate effects and reaction conditions.[13][14]

Q: I am attempting a Sonogashira coupling with a terminal alkyne and observe significant alkyne homocoupling (Glaser coupling). How can I prevent this?

A: The Glaser side reaction is catalyzed by the copper(I) cocatalyst, especially in the presence of oxygen.[15]

  • Implement Copper-Free Conditions: The most effective solution is to eliminate the copper cocatalyst entirely. Modern Sonogashira protocols have been developed that rely solely on a palladium catalyst. These conditions often require a more specialized ligand and a different base.[13]

  • Use a Bulky Ligand: A bulky phosphine ligand like P(t-Bu)₃ can help promote the desired cross-coupling pathway over the homocoupling pathway.[15]

  • Rigorous Degassing: Even more so than in Suzuki couplings, any trace of oxygen will promote the Glaser side reaction. Ensure your inert atmosphere technique is flawless.

Recommended Protocol: Copper-Free Sonogashira Coupling
  • Vessel Preparation: To a dry Schlenk flask, add 4-amino-2-iodobenzoic acid (1.0 equiv).

  • Catalyst Addition: Add the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and a bulky phosphine ligand (e.g., P(t-Bu)₃, 8 mol%).

  • Inert Atmosphere: Seal the flask and purge thoroughly with argon (5 cycles of vacuum/backfill).

  • Reagent Addition: Add anhydrous solvent (e.g., THF), the terminal alkyne (1.5 equiv), and a suitable base (e.g., Cs₂CO₃, 2.5 equiv).

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor by TLC or LC-MS.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove palladium black. Concentrate the filtrate and purify by standard methods.

References

  • Miyaura, N., & Suzuki, A. (1979). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115 Handout. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Journal of the American Chemical Society, 133(8), 2116–2119. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Narayan, R., et al. (2015). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. ACS Central Science, 1(5), 249–263. [Link]

  • Ren, H., & Zhang, Y. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers, 1, 951-955. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • Ghora, P., et al. (2022). Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. Molecules, 27(15), 4995. [Link]

  • Hussain, F. H. S. (2018). Answer to "Why can't I achieve good yields for this Suzuki reaction?". ResearchGate. [Link]

  • Sonogashira, K. (2001). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]

  • Torborg, C., & Beller, M. (2009). Recent Applications of Palladium-Catalyzed Coupling Reactions in the Pharmaceutical, Agrochemical, and Fine Chemical Industries. Angewandte Chemie International Edition, 48(18), 3272-3307. [Link]

  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Sullivan, J. A., Flanagan, K. A., & Hain, H. (2009). Suzuki Coupling Activity of an aqueous phase Pd nanoparticle dispersion and a Carbon Nanotube/Pd nanoparticle composite. Catalysis Today, 145(1-2), 108-113. [Link]

  • Navarro, O., Kelly, R. A., III, & Nolan, S. P. (2003). A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature. Journal of the American Chemical Society, 125(52), 16194–16195. [Link]

  • Schlummer, B., & Scholz, U. (2004). Palladium-Catalyzed C-N and C-O Coupling–A Practical Guide from an Industrial Vantage Point. Advanced Synthesis & Catalysis, 346(13-15), 1599-1626. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). A general and efficient catalyst for the Suzuki-Miyaura coupling of 2-pyridyl chlorides. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451–3479. [Link]

  • Nolan, S. P., et al. (1999). Palladium-Imidazol-2-ylidene Complexes as Catalysts for the Suzuki-Miyaura Coupling Reaction: A New, User-Friendly Protocol. The Journal of Organic Chemistry, 64(11), 3804–3805. [Link]

  • Carey, J. S., Laffan, D., Thomson, C., & Williams, M. T. (2006). Analysis of the reactions used for the preparation of drug candidate molecules. Organic & Biomolecular Chemistry, 4(12), 2337–2347. [Link]

  • Newman, S. G., & O'Hara, F. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Organics, 3(1), 1-28. [Link]

  • Lipshutz, B. H., et al. (2023). Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. ChemRxiv. [Link]

  • Thomas, A. A. (2014). Palladium-catalyzed C-N and C-O cross-coupling reactions. Doctoral dissertation, Massachusetts Institute of Technology. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • YouTube. (2019). Sonogashira coupling. Bozeman Science. [Link]

  • Smith, M. B. (2017). Palladium: The Suzuki–Miyaura Reaction. March's Advanced Organic Chemistry, 935-943. [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura coupling of iodobenzene and phenylboronic acid over different catalysts. [Link]

  • Sajiki, H., et al. (2014). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Beilstein Journal of Organic Chemistry, 10, 1294-1307. [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]

  • D'Amato, E. M., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14, 20087-20091. [Link]

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]

  • ResearchGate. (n.d.). An Efficient Copper Catalyzed Sonogashira Coupling Reactions and Simulation Studies. [Link]

Sources

Optimization

Technical Support Center: Work-up Procedures for 4-Amino-2-iodobenzoic Acid

Executive Summary: The Dual-Functionality Paradox Working with 4-Amino-2-iodobenzoic acid (CAS: 20776-67-4) presents a specific set of challenges derived from its "schizophrenic" solubility profile. You are dealing with...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Dual-Functionality Paradox

Working with 4-Amino-2-iodobenzoic acid (CAS: 20776-67-4) presents a specific set of challenges derived from its "schizophrenic" solubility profile. You are dealing with a molecule that is simultaneously:

  • Amphoteric: It possesses a basic amine (

    
    ) and an acidic carboxyl group (
    
    
    
    ), leading to zwitterion formation at neutral pH.
  • Lipophilic yet Polar: The iodine atom adds significant lipophilicity and molecular weight, while the zwitterionic character resists dissolution in standard non-polar organic solvents (DCM, Hexanes).

  • Reactive: The aryl iodide is prone to photolytic deiodination and palladium chelation during cross-coupling reactions.

This guide replaces generic "wash and dry" instructions with chemically grounded protocols designed to navigate these competing properties.

Troubleshooting Guide (Q&A)

Category A: Isolation & Solubility

Q: I cannot extract the product from the aqueous layer. It stays in the water regardless of using DCM or EtOAc. What is happening?

A: You are likely trapping the molecule in its zwitterionic or salt form.

  • The Mechanism: At neutral pH (6–7), the carboxylate is deprotonated (

    
    ) and the amine may be partially protonated (
    
    
    
    ). This zwitterionic species is highly water-soluble and insoluble in organic solvents.
  • The Fix: You must perform a pH Swing Extraction .

    • Basify: Adjust aqueous phase to pH > 9 using 1M NaOH. The molecule becomes the anionic carboxylate (

      
      ). Wash this aqueous layer with EtOAc to remove non-acidic impurities.
      
    • Acidify: Slowly adjust the aqueous layer to the Isoelectric Point (pI) , typically between pH 3.0 and 4.0.

    • Precipitate vs. Extract: At the pI, the net charge is zero. The compound will either precipitate (ideal) or become extractable into polar organics like 2-MeTHF or n-Butanol.

Q: My product turned from off-white to purple/brown during the work-up. Is it decomposed?

A: Not necessarily, but you are witnessing Iodine Liberation .

  • The Cause: Aryl iodides, especially electron-rich ones (like amino-aryl iodides), are light-sensitive. Oxidation or photolysis releases elemental iodine (

    
    ), causing the discoloration.
    
  • The Fix:

    • Chemical: Wash the organic phase immediately with 10% aqueous Sodium Thiosulfate (

      
      ). The thiosulfate reduces purple 
      
      
      
      to colorless water-soluble iodide (
      
      
      ).
    • Physical: Wrap all flasks and columns in aluminum foil. Avoid prolonged exposure to ambient light.

Category B: Purification & Catalysis[1]

Q: I used Pd(PPh3)4 for a Suzuki coupling, but the final product has high residual metal content. Crystallization isn't working.

A: Amino-benzoic acids are excellent ligands for Palladium, often trapping it within the crystal lattice. Standard crystallization concentrates the metal rather than removing it.

  • The Fix: Use a Chemosorption Scavenger step before crystallization.

  • Recommendation: Use Thiol-modified silica (e.g., SiliaMetS® Thiol) or Trimercaptotriazine (TMT). The sulfur has a higher affinity for Pd than the aniline nitrogen.

Validated Experimental Protocols

Protocol 1: The "pH Swing" Isolation

Use this protocol to isolate the product from crude reaction mixtures.

StepActionCritical ParameterMechanistic Rationale
1 Dissolution Dissolve crude in 1M NaOH (pH > 10).Converts zwitterion to fully soluble Anion (

).
2 Organic Wash Wash aq.[1][2] layer with EtOAc (2x).[3]Removes non-acidic impurities (unreacted aryl halides, ligands).
3 Thiosulfate Wash Add 5%

to the aq. layer.
Reduces any free Iodine liberated during handling.
4 Controlled Acidification Add 1M HCl dropwise to pH 3.5 .STOP at pH 3.5. Going to pH 1.0 will protonate the amine (

), redissolving the compound.
5 Collection Filter the precipitate.At pH 3.5 (approx pI), solubility is lowest.
Protocol 2: Palladium Scavenging (Post-Coupling)

Essential for pharmaceutical applications.

  • Dissolve crude material in THF or DMF (10 volumes).

  • Add SiliaMetS® Thiol or equivalent scavenger (0.5 w/w equiv relative to Pd catalyst used).

  • Stir at 50°C for 4 hours . (Heat is required for efficient ligand exchange).

  • Filter through a 0.5-micron pad (Celite or PTFE) to remove the silica-bound Pd.

  • Proceed to crystallization.[4]

Visual Workflows

Diagram 1: The Solubility Decision Tree

This logic gate ensures you target the correct species during extraction.

WorkupLogic Start Crude Reaction Mixture CheckpH Check pH Start->CheckpH Acidic Acidic (pH < 2) CheckpH->Acidic If Basic Basic (pH > 9) CheckpH->Basic If Neutral Neutral (pH 6-7) CheckpH->Neutral If Action1 Add NaOH to pH > 10 (Form Anion) Acidic->Action1 Wash Wash with EtOAc (Discard Organic) Basic->Wash Neutral->Action1 Action1->Wash Acidify Acidify to pH 3.5 - 4.0 (Isoelectric Point) Wash->Acidify Precip Precipitate Forms? (Zwitterion) Acidify->Precip Filter Filter Solid (Target Product) Precip->Filter Yes Extract Extract with n-Butanol/THF Precip->Extract No (Oiled out)

Caption: Workflow for targeting the isoelectric point. Note that extreme acid (pH 1) or extreme base (pH 12) both increase water solubility.

Diagram 2: Species Distribution vs. pH

Understanding which species exists at which pH is critical for extraction.

SpeciesDist Cation Cationic Form (Soluble in Water) NH3+ / COOH Zwitter Zwitterion (Insoluble / Precipitate) NH3+ / COO- Cation->Zwitter Add Base Zwitter->Cation Add Acid Anion Anionic Form (Soluble in Water) NH2 / COO- Zwitter->Anion Add Base Anion->Zwitter Add Acid pH1 pH < 2 pH4 pH ~ 3.5 (pI) pH9 pH > 8

Caption: The "Goldilocks Zone" for isolation is the Zwitterionic state (approx pH 3.5), where net charge is zero and solubility is minimal.

References

  • Synthesis and General Properties

    • Source: ChemicalBook & PubChem.
    • Data: Confirms the amphoteric nature of amino-iodobenzoic acid derivatives and the standard Sandmeyer or Reduction routes for synthesis.
    • URL:

  • Work-up of Amino-Iodo-Benzoic Acid Derivatives

    • Source: ChemicalBook (CAS 20776-54-9 Isomer Protocol).
    • Relevance: Validates the "Acidify to pH 2-3" strategy for precipitation of the amino-benzoic acid scaffold.
    • URL:

  • Palladium Removal Strategies

    • Source: Organic Process Research & Development (ACS Public
    • Relevance: "Palladium Extraction Following Metal-Catalyzed Reactions" – details the failure of crystalliz
    • URL:

  • Iodine Stability & Oxidation

    • Source: MDPI (Int. J. Mol. Sci).
    • Relevance: Discusses the in vivo and chemical stability of iodobenzoic acid derivatives and their susceptibility to deiodination/oxid
    • URL:

Sources

Troubleshooting

How to handle air and moisture sensitive 4-Amino-2-iodobenzoic acid reactions

Technical Support Center: Handling & Optimization Guide for 4-Amino-2-iodobenzoic Acid Ticket ID: 4A2I-SUP-001 Subject: Troubleshooting Air/Moisture Sensitive Reactions & Handling Protocols Assigned Specialist: Senior Ap...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Handling & Optimization Guide for 4-Amino-2-iodobenzoic Acid

Ticket ID: 4A2I-SUP-001 Subject: Troubleshooting Air/Moisture Sensitive Reactions & Handling Protocols Assigned Specialist: Senior Application Scientist, Chemical Development Group

Executive Summary

While 4-Amino-2-iodobenzoic acid (CAS: 20776-54-9) is a stable solid under ambient conditions, it serves as a critical scaffold for transition-metal catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) and heterocycle synthesis (Quinazolinones). These downstream transformations are highly sensitive to oxygen and moisture , often leading to catalyst poisoning (Pd-black formation) or protodeiodination. This guide addresses the rigorous exclusion of air/water required to successfully utilize this reagent.

Module 1: Material Integrity & Storage

Preventing degradation before the reaction starts.[1]

The Issue: Users often report the white/off-white powder turning yellow or brown upon storage. Root Cause: The iodine substituent is photosensitive. Prolonged exposure to UV/visible light weakens the C-I bond, leading to iodine liberation and radical decomposition.

Standard Operating Procedure (SOP):

  • Light Protection: Always store in amber glass vials wrapped in aluminum foil.

  • Atmosphere: While the solid is not pyrophoric, long-term storage under Argon/Nitrogen is recommended to prevent slow oxidation of the aniline amine group.

  • Solubility Check: Before reaction, ensure complete dissolution.

    • Soluble in: DMSO, DMF, Methanol (warm), Ethanol.

    • Insoluble in: Hexanes, cold water, DCM (poor).

SolventSolubility RatingApplication Note
DMSO HighIdeal for Pd-couplings; difficult to remove.
DMF HighStandard for Sonogashira; requires drying.
Ethanol ModerateGood for esterification; avoid for anhydrous couplings.
Water LowRequires pH adjustment (basic) to dissolve.

Module 2: Air-Sensitive Reaction Troubleshooting (Pd-Catalysis)

Focus: Suzuki, Sonogashira, and Buchwald-Hartwig Couplings.

The 2-iodo position is sterically hindered by the carboxylic acid (or ester) and the amine. Successful coupling requires a highly active catalyst cycle, which is easily shut down by Oxygen.

Visual Workflow: The Inert Cycle

ReactionWorkflow Start Start: 4-Amino-2-iodobenzoic acid Solvent Solvent Prep (Sparging/Freeze-Pump-Thaw) Start->Solvent Dissolve Cat Catalyst Addition (Pd(PPh3)4 / Pd(dppf)Cl2) Solvent->Cat Add under Ar flow Reaction Reaction (Reflux) Inert Atmosphere Cat->Reaction Heat Failure FAILURE: Black Precipitate Reaction->Failure O2 Leak / Wet Solvent Success SUCCESS: Coupled Product Reaction->Success Clear/Amber Solution

Figure 1: Critical path for maintaining catalytic activity. Note that "Black Precipitate" indicates Pd(0) aggregation due to ligand oxidation.

Troubleshooting Guide: Cross-Coupling Failures

Q1: My reaction mixture turned black immediately after heating, and no product formed.

  • Diagnosis: "Palladium Black" formation. Oxygen has entered the system, oxidizing the phosphine ligands (e.g., PPh3

    
     O=PPh3). Without ligands, Pd(0) aggregates into inactive metal clumps.
    
  • Remediation:

    • Degassing is non-negotiable. Do not just bubble N2 for 5 minutes. Use the Freeze-Pump-Thaw method (3 cycles) for reaction solvents (DMF/Toluene) or vigorous sparging with Argon for at least 30 minutes.

    • Switch Catalyst: If using Pd(PPh3)4 (highly air-sensitive), switch to Pd(dppf)Cl2 or Pd(dtbpf)Cl2 , which are more robust against minor O2 traces and steric hindrance [1].

Q2: I see starting material consumption, but the product mass is M-126 (loss of Iodine).

  • Diagnosis: Protodeiodination. The C-I bond broke, but instead of coupling, it grabbed a proton.

  • Root Cause: Moisture in the solvent or reagents. The aryl-palladium intermediate was protonated by water before transmetallation could occur.

  • Remediation:

    • Use anhydrous solvents (DMF/Dioxane) from a fresh bottle or solvent still.

    • Increase the catalyst loading (to 5-10 mol%) to outcompete the side reaction.

    • Use a weaker base (e.g., Cs2CO3 instead of KOtBu) if the substrate allows.

Q3: The reaction works for the methyl ester, but fails for the free acid.

  • Diagnosis: Zwitterionic interference. The free carboxylic acid and amine can coordinate to the Palladium, forming an unreactive "off-cycle" resting state.

  • Remediation: Protect the carboxylic acid as a Methyl Ester or t-Butyl Ester before the coupling step. This prevents carboxylate coordination and improves solubility in organic solvents [2].

Module 3: Moisture Sensitive Cyclizations

Focus: Quinazolinone Synthesis.

When reacting 4-Amino-2-iodobenzoic acid with formamide or acid chlorides to make quinazolinones, moisture control is critical during the activation step.

Protocol Alert: If using SOCl2 (Thionyl Chloride) to convert the acid to an acid chloride:

  • Issue: The amine group is nucleophilic and will react with the acid chloride (self-polymerization).

  • Solution: You must protect the amine (e.g., Acetyl group) OR use an in-situ activating agent like CDI (Carbonyldiimidazole) or HATU in anhydrous DMF.

  • Moisture Check: HATU/CDI hydrolyze rapidly in wet DMF. Ensure DMF is <50 ppm water.

Module 4: Purification & Analysis

Q: My product spots are streaking and turning purple on the TLC plate.

  • Cause: The iodine-carbon bond is labile on acidic silica gel, especially under UV light.

  • Fix:

    • Pre-treat the TLC plate and column silica with 1% Triethylamine in hexanes. This neutralizes the acidity and stabilizes the iodinated compound.

    • Minimize UV exposure time.

Q: How do I remove the residual Palladium?

  • Method: After the reaction, add a metal scavenger (e.g., SiliaMetS® Thiol ) or wash the organic layer with aqueous N-Acetylcysteine . This prevents the product from carrying toxic heavy metals into biological assays.

References

  • ChemicalBook. (2023). 2-Iodobenzoic acid properties and applications in organic synthesis.[2][3]Link

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 978, 4-Aminobenzoic acid (Structural Analog Data).Link

  • BenchChem. (2025).[3] Solubility of 2-Iodobenzoate and its Derivatives in Organic Solvents: A Technical Guide.Link[3]

  • University of Windsor. (n.d.). Palladium-Catalyzed C-N and C-O Coupling – A Practical Guide.Link

  • MedChemExpress. (2024). 2-Iodobenzoic acid Product Information and Solubility Protocol.Link

Sources

Optimization

Column chromatography tips for purifying 4-Amino-2-iodobenzoic acid products

[1] Status: Active Ticket Type: Method Development / Troubleshooting Assigned Specialist: Senior Application Scientist[1] Executive Summary Purifying 4-Amino-2-iodobenzoic acid (4-A-2-IBA) via normal phase silica chromat...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Status: Active Ticket Type: Method Development / Troubleshooting Assigned Specialist: Senior Application Scientist[1]

Executive Summary

Purifying 4-Amino-2-iodobenzoic acid (4-A-2-IBA) via normal phase silica chromatography is notoriously difficult due to its amphoteric nature .[1] The molecule possesses both a basic aniline group and an acidic carboxylic acid moiety.[1] On standard silica gel, these functional groups interact aggressively with surface silanols, resulting in:

  • Severe peak tailing (leading to poor resolution).[1]

  • Irreversible adsorption (loss of yield).[1]

  • Solubility mismatches (product crashes out on the column).

This guide provides a self-validating workflow to overcome these specific physical-chemical barriers.

Part 1: The Triage Desk (Quick Diagnostics)

Before starting a new column, match your current observation to the required intervention.[1]

ObservationRoot CauseImmediate Action
Streak/Tail on TLC Ionization of the -COOH group interacting with silica.[1]Add 0.5% - 1.0% Acetic Acid (AcOH) to the mobile phase.[1]
Product stuck at baseline Product has formed a salt with the silica surface.[1]Switch to DCM:MeOH (95:5) + 1% AcOH or consider Reverse Phase (C18).[1]
Precipitation at column head Sample solvent is too strong compared to mobile phase.[1]Switch to Dry Loading (See Protocol A).
Co-elution with non-iodinated precursor Iodine atom provides insufficient lipophilic contrast on silica.[1]Use Gradient Elution (0%

10% MeOH in DCM).[1]

Part 2: The "Tailing" Solution (Mobile Phase Chemistry)

The Mechanism of Failure

Standard silica gel (


) is acidic (pH ~5).[1] The carboxylic acid on 4-A-2-IBA (

) exists in equilibrium between its neutral and ionized forms.[1] The ionized carboxylate (

) binds to protonated silanols via strong hydrogen bonding and ionic interactions, causing the "comet tail" effect.
The Fix: Acidic Modifiers

You must force the equilibrium toward the neutral, protonated carboxylic acid (


).[1]
  • Standard Protocol: Add 0.5% to 1.0% Glacial Acetic Acid (AcOH) to both solvent A (Non-polar) and Solvent B (Polar).[1]

  • Why not Triethylamine (TEA)? Never use TEA for purifying free benzoic acids on silica.[1] It creates a carboxylate salt that will adhere permanently to the silica, reducing yield to near zero.[1]

Recommended Solvent Systems
  • The "Workhorse" System: Hexanes : Ethyl Acetate + 1% AcOH.[1]

    • Pros: Good separation of non-polar impurities.[1]

    • Cons: 4-A-2-IBA has poor solubility in Hexanes.[1]

  • The "High Polarity" System: Dichloromethane (DCM) : Methanol + 1% AcOH.[1]

    • Pros: Excellent solubility; moves the product off the baseline.[1]

    • Cons: Methanol can dissolve silica if used >20%; keep MeOH low (<10%).[1]

Part 3: The Solubility Paradox (Sample Loading)

4-A-2-IBA is often insoluble in the starting mobile phase (e.g., 10% EtOAc/Hexanes).[1] Liquid loading with a strong solvent (like DMSO or pure MeOH) causes the compound to precipitate immediately upon hitting the non-polar mobile phase, clogging the frit and ruining resolution.[1]

Protocol A: Dry Loading (The Gold Standard)

This method eliminates solubility mismatches and band broadening.[1]

  • Dissolve: Dissolve your crude 4-A-2-IBA in the minimum amount of THF or Methanol . (Avoid DMF/DMSO as they are hard to remove).[1]

  • Adsorb: Add Celite 545 or Silica Gel (ratio: 2g solid support per 1g crude product).[1]

  • Evaporate: Rotovap the slurry until it is a free-flowing, dry powder.

    • Tip: If it remains sticky, add more Celite and re-evaporate.[1]

  • Load: Pour the powder into a solid load cartridge (or directly on top of the column bed) and cap it with a frit.

Part 4: Workflow Visualization

The following diagram illustrates the decision logic for purifying 4-A-2-IBA, specifically addressing the choice between Normal Phase (NP) and Reverse Phase (RP).

PurificationLogic Start Crude 4-Amino-2-iodobenzoic Acid SolubilityCheck Check Solubility in Hexane/EtOAc Start->SolubilityCheck TLC_Check TLC Analysis (with 1% AcOH) SolubilityCheck->TLC_Check Decision_Phase Select Stationary Phase TLC_Check->Decision_Phase NP_Route Normal Phase Silica (DCM/MeOH + 1% AcOH) Decision_Phase->NP_Route If Rf 0.2-0.8 & separated RP_Route Reverse Phase C18 (Water/ACN + 0.1% Formic Acid) Decision_Phase->RP_Route If streaking persists or polar impurities Loading_Method Loading Strategy NP_Route->Loading_Method Post_Process Post-Run Workup (Remove Acid Modifier) RP_Route->Post_Process Liquid_Load Liquid Load (if soluble) Loading_Method->Liquid_Load Good Solubility Dry_Load Dry Load on Celite (Recommended) Loading_Method->Dry_Load Poor Solubility Liquid_Load->Post_Process Dry_Load->Post_Process

Figure 1: Decision matrix for selecting the optimal purification route based on solubility and TLC behavior.

Part 5: Frequently Asked Questions (Troubleshooting)

Q1: How do I remove the acetic acid from my purified fractions?

A: Acetic acid has a high boiling point (118°C) and can be difficult to remove by rotovap alone.[1]

  • Method 1 (Azeotrope): Add Toluene to your combined fractions and rotovap.[1][2] Toluene forms an azeotrope with acetic acid, helping to drag it off at lower temperatures.[1] Repeat 2-3 times.

  • Method 2 (Lyophilization): If using Reverse Phase (Water/ACN), freeze-drying will effectively remove acetic acid or formic acid.[1]

  • Method 3 (Wash): Redissolve the purified solid in EtOAc and wash 3x with water (or slightly acidic brine).[1] Do not wash with NaHCO3, as your product (benzoic acid) will deprotonate and go into the water layer.[1]

Q2: Can I use Reverse Phase (C18) instead?

A: Yes, and it is often superior. 4-A-2-IBA is a zwitterion.[1] C18 columns tolerate water, allowing you to use a mobile phase of Water : Acetonitrile (+ 0.1% Formic Acid) .[1] This system naturally suppresses ionization and handles the polarity of the amino/acid groups better than silica.[1] If you have access to a C18 flash column, use it.[1]

Q3: My product is co-eluting with the non-iodinated starting material (4-aminobenzoic acid).

A: The iodine atom adds lipophilicity, but the difference is small.

  • Optimization: Switch to a shallower gradient. If you are running 0-10% MeOH over 10 minutes, stretch it to 0-5% MeOH over 20 minutes.[1]

  • Check pH: Ensure your modifier concentration is accurate.[1] Small pH fluctuations can shift the retention time of these ionizable species significantly.[1]

References

  • Teledyne ISCO. (2022).[1] Purification of Zwitterionic Compounds by Flash Chromatography.[1] Teledyne ISCO Application Notes.[1] [Link]

  • Biotage. (2020).[1] Strategies for Flash Chromatography of Acidic Compounds. The Flash Blog.[1][3] [Link]

  • Snyder, L. R., & Kirkland, J. J. (2011).[1] Introduction to Modern Liquid Chromatography. Wiley-Interscience.[1] (Referencing Chapter 9: Controlling separation of ionizable samples).

  • Reich, H. J. (2017).[1] Common Mobile Phases and Modifiers for Silica Gel Chromatography.[1] University of Wisconsin-Madison Organic Chemistry Data.[1] [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Spectroscopic Comparison of Iodinated Aminobenzoic Acid Isomers

Introduction Iodinated aminobenzoic acids are a pivotal class of molecules in contemporary research, particularly within the realms of medicinal chemistry and materials science. Their structural versatility, arising from...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Iodinated aminobenzoic acids are a pivotal class of molecules in contemporary research, particularly within the realms of medicinal chemistry and materials science. Their structural versatility, arising from the various positional isomers of the amino, carboxyl, and iodo functional groups on the benzene ring, gives rise to a diverse array of physicochemical and biological properties. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive spectroscopic comparison of these isomers, offering a practical framework for their identification and characterization.

The introduction of an iodine atom into the aminobenzoic acid scaffold significantly influences the molecule's electron density distribution, lipophilicity, and steric profile. These modifications can profoundly impact a compound's pharmacokinetic and pharmacodynamic properties, making the precise determination of its isomeric form a critical step in drug discovery and development. Spectroscopic techniques, including Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FT-IR), and Nuclear Magnetic Resonance (NMR) spectroscopy, are indispensable tools for this purpose. Each technique provides a unique fingerprint of the molecule, allowing for unambiguous structural elucidation.

This guide will delve into the theoretical underpinnings of each spectroscopic method and provide detailed, field-proven experimental protocols for the analysis of iodinated aminobenzoic acid isomers. Through a comparative analysis of their spectra, we will elucidate the key distinguishing features that arise from the positional isomerism of the iodo, amino, and carboxyl groups. This document is designed to be a self-validating system, where the causality behind experimental choices is explained, and the interpretation of the data is grounded in established spectroscopic principles.

Spectroscopic Techniques for Structural Elucidation: A Theoretical Overview

A multi-spectroscopic approach is essential for the unambiguous characterization of iodinated aminobenzoic acid isomers. Each technique probes different aspects of the molecular structure, providing complementary information.

  • UV-Visible (UV-Vis) Spectroscopy: This technique measures the absorption of ultraviolet and visible light by a molecule. The absorption of light promotes electrons from a lower energy ground state to a higher energy excited state. In aromatic compounds like iodinated aminobenzoic acids, the most significant electronic transitions are typically π → π* transitions within the benzene ring. The position of the absorption maximum (λmax) and the molar absorptivity (ε) are sensitive to the extent of conjugation and the presence of electron-donating or electron-withdrawing substituents. The amino (-NH2) and carboxyl (-COOH) groups, as well as the iodine atom, influence the energy of these transitions, leading to characteristic shifts in the UV-Vis spectra of the different isomers.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy probes the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, causing the bonds to stretch or bend. For iodinated aminobenzoic acids, key vibrational bands include the N-H stretches of the amino group, the O-H and C=O stretches of the carboxylic acid group, and the C-I stretch. The positions of these bands can be influenced by hydrogen bonding and the electronic effects of the substituents, providing valuable information about the molecular structure and intermolecular interactions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is arguably the most powerful tool for the detailed structural elucidation of organic molecules. It is based on the interaction of the magnetic moments of atomic nuclei with an external magnetic field. For iodinated aminobenzoic acids, 1H and 13C NMR are the most informative.

    • 1H NMR: Provides information about the chemical environment of the hydrogen atoms (protons) in the molecule. The chemical shift (δ) of a proton is influenced by the electron density around it. The integration of the signals reveals the relative number of protons, and the splitting patterns (multiplicity) provide information about the number of neighboring protons.

    • 13C NMR: Provides information about the carbon skeleton of the molecule. The chemical shift of each carbon atom is characteristic of its hybridization and chemical environment.

By combining the information from these three spectroscopic techniques, a complete and unambiguous structural assignment of any iodinated aminobenzoic acid isomer can be achieved.

Experimental Protocols

The following protocols are designed to be self-validating, with explanations for the critical steps to ensure high-quality, reproducible data.

UV-Vis Spectroscopy

UV_Vis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_start Weigh ~1-5 mg of the iodinated aminobenzoic acid isomer dissolve Dissolve in a suitable UV-transparent solvent (e.g., Methanol, Ethanol) prep_start->dissolve transfer Quantitatively transfer to a volumetric flask dissolve->transfer dilute Dilute to a final concentration of ~10-5 M transfer->dilute blank Record a baseline spectrum of the solvent dilute->blank Transfer to cuvette measure Measure the absorbance of the sample solution from 200-400 nm blank->measure identify_lambda Identify the wavelength of maximum absorbance (λmax) measure->identify_lambda calculate_epsilon Calculate the molar absorptivity (ε) using the Beer-Lambert Law identify_lambda->calculate_epsilon

Caption: Workflow for UV-Vis spectroscopic analysis.

Detailed Steps:

  • Sample Preparation:

    • Accurately weigh approximately 1-5 mg of the purified iodinated aminobenzoic acid isomer. The purity of the sample is crucial for accurate molar absorptivity determination.

    • Dissolve the sample in a UV-transparent solvent such as methanol or ethanol. The choice of solvent is critical as it can influence the λmax. It is important to use a solvent in which the compound is fully soluble and that does not absorb in the region of interest.

    • Quantitatively transfer the solution to a volumetric flask (e.g., 10 mL or 25 mL).

    • Dilute the solution with the same solvent to a final concentration of approximately 10-5 M. This concentration range typically provides an absorbance reading within the optimal range of the spectrophotometer (0.1 - 1.0 AU).

  • Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

    • Record a baseline spectrum with the solvent-filled cuvette in both the sample and reference beams. This corrects for any absorbance from the solvent and the cuvette.

    • Replace the solvent in the sample cuvette with the sample solution.

    • Measure the absorbance of the sample solution over a wavelength range of 200-400 nm.

  • Data Analysis:

    • From the resulting spectrum, identify the wavelength(s) of maximum absorbance (λmax).

    • Calculate the molar absorptivity (ε) using the Beer-Lambert Law (A = εbc), where A is the absorbance, b is the path length of the cuvette (typically 1 cm), and c is the molar concentration of the sample.

FT-IR Spectroscopy

FTIR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition cluster_analysis Data Analysis grind_sample Grind ~1-2 mg of the sample with ~100-200 mg of dry KBr powder press_pellet Press the mixture into a thin, transparent pellet using a hydraulic press grind_sample->press_pellet background Record a background spectrum of the empty sample compartment press_pellet->background measure Place the KBr pellet in the sample holder and record the IR spectrum (4000-400 cm⁻¹) background->measure identify_peaks Identify the wavenumbers (cm⁻¹) of the characteristic absorption bands measure->identify_peaks assign_peaks Assign the peaks to their corresponding functional group vibrations identify_peaks->assign_peaks

Caption: Workflow for FT-IR spectroscopic analysis.

Detailed Steps:

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of the solid iodinated aminobenzoic acid isomer with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) powder in an agate mortar. The KBr must be completely dry to avoid a broad O-H absorption band from water.

    • Transfer the finely ground mixture to a pellet press.

    • Apply pressure using a hydraulic press to form a thin, transparent pellet. The transparency of the pellet is crucial for allowing sufficient infrared radiation to pass through the sample.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment. This will subtract the spectral contributions from atmospheric water and carbon dioxide.

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Record the infrared spectrum over the range of 4000-400 cm-1. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • Identify the wavenumbers (in cm-1) of the major absorption bands.

    • Assign these bands to the corresponding functional group vibrations (e.g., N-H, O-H, C=O, C-I).

NMR Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve Dissolve ~5-10 mg of the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) add_tms Add a small amount of tetramethylsilane (TMS) as an internal standard dissolve->add_tms transfer Transfer the solution to an NMR tube add_tms->transfer shim Shim the magnetic field to ensure homogeneity transfer->shim acquire_1h Acquire the ¹H NMR spectrum shim->acquire_1h acquire_13c Acquire the ¹³C NMR spectrum shim->acquire_13c process_spectra Process the spectra (Fourier transform, phase correction, baseline correction) acquire_1h->process_spectra acquire_13c->process_spectra analyze_1h Analyze the ¹H spectrum (chemical shifts, integration, multiplicity) process_spectra->analyze_1h analyze_13c Analyze the ¹³C spectrum (chemical shifts) process_spectra->analyze_13c

Caption: Workflow for NMR spectroscopic analysis.

Detailed Steps:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the iodinated aminobenzoic acid isomer in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3). The choice of solvent is important as it can affect the chemical shifts. DMSO-d6 is often a good choice for these compounds due to its ability to dissolve a wide range of organic molecules and its high boiling point.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Place the NMR tube in the spectrometer.

    • Shim the magnetic field to achieve high homogeneity, which is essential for obtaining sharp, well-resolved signals.

    • Acquire the 1H NMR spectrum. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

    • Acquire the 13C NMR spectrum. As 13C is a less sensitive nucleus, a larger number of scans will be required.

  • Data Analysis:

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • For the 1H NMR spectrum, determine the chemical shift (δ) in ppm, the integration (relative number of protons), and the multiplicity (splitting pattern) of each signal.

    • For the 13C NMR spectrum, determine the chemical shift (δ) in ppm for each carbon signal.

Spectroscopic Comparison of Iodinated Aminobenzoic Acid Isomers

The following sections provide a comparative analysis of the spectroscopic data for various iodinated aminobenzoic acid isomers. The data presented is a compilation from various literature sources and spectral databases.

Parent Aminobenzoic Acid Isomers

To understand the effect of iodination, it is instructive to first consider the spectroscopic properties of the parent aminobenzoic acid isomers.

IsomerUV-Vis (λmax, nm)Key FT-IR Peaks (cm-1)1H NMR (δ, ppm in DMSO-d6)13C NMR (δ, ppm in DMSO-d6)
2-Aminobenzoic Acid ~240, 3203470 (N-H), 3370 (N-H), 3000-2500 (O-H), 1670 (C=O)7.84 (d), 7.23 (t), 6.73 (d), 6.58 (t), ~5.9 (br s, NH2)169.5, 151.2, 134.5, 131.8, 116.5, 116.2, 114.0
3-Aminobenzoic Acid ~230, 3053450 (N-H), 3360 (N-H), 3000-2500 (O-H), 1680 (C=O)7.35 (s), 7.18 (t), 7.05 (d), 6.80 (d), ~5.4 (br s, NH2)167.8, 148.9, 132.0, 129.5, 119.0, 118.2, 115.5
4-Aminobenzoic Acid ~2853460 (N-H), 3360 (N-H), 3000-2500 (O-H), 1665 (C=O)7.65 (d), 6.57 (d), ~5.9 (br s, NH2), ~12.0 (br s, COOH)167.9, 153.5, 131.7, 117.3, 113.0
Mono-iodinated Aminobenzoic Acid Isomers

The introduction of a single iodine atom significantly alters the spectroscopic properties. The position of the iodine atom relative to the amino and carboxyl groups determines the extent of these changes.

UV-Vis Spectroscopy:

The iodine atom, being a heavy atom, can induce a bathochromic (red) shift in the λmax due to the heavy-atom effect and its influence on the electronic transitions. The extent of this shift depends on the position of the iodine atom.

FT-IR Spectroscopy:

The C-I stretching vibration typically appears in the far-infrared region (below 600 cm-1) and may not be readily observable in a standard mid-IR spectrum. However, the presence of the iodine atom can subtly influence the positions of the other characteristic bands.

NMR Spectroscopy:

The iodine atom has a significant effect on the NMR spectra.

  • 1H NMR: The iodine atom is electron-withdrawing via induction but can be weakly electron-donating through resonance. Its primary effect is the deshielding of adjacent protons, causing them to resonate at a higher chemical shift (downfield).

  • 13C NMR: The "heavy atom effect" of iodine causes the directly attached carbon to be significantly shielded, shifting its resonance to a lower chemical shift (upfield).

Example Data for Selected Mono-iodinated Isomers:

IsomerKey FT-IR Peaks (cm-1)1H NMR (δ, ppm in DMSO-d6)13C NMR (δ, ppm in DMSO-d6)
2-Amino-5-iodobenzoic acid 3480, 3370 (N-H), 1670 (C=O)7.95 (d), 7.47 (dd), 6.63 (d)168.5, 152.0, 143.5, 138.0, 118.5, 117.0, 80.0 (C-I)
3-Amino-5-iodobenzoic acid -Aromatic protons typically between 7.0-8.0 ppm-
4-Amino-3-iodobenzoic acid -8.14 (s), ~5.8 (br s, NH2)-
Di-iodinated Aminobenzoic Acid Isomers

The presence of two iodine atoms further modifies the spectroscopic properties.

Example Data for a Di-iodinated Isomer:

Isomer1H NMR (δ, ppm in DMSO-d6)
4-Amino-3,5-diiodobenzoic acid 8.14 (s), 5.77 (br s, NH2)

The single peak for the aromatic protons in 4-amino-3,5-diiodobenzoic acid is a clear indication of the symmetrical substitution pattern.

Interpretation of Spectroscopic Data: Unraveling Isomeric Differences

The key to differentiating between the various iodinated aminobenzoic acid isomers lies in the careful analysis of the subtle differences in their spectra.

Isomer_Effects cluster_uvvis UV-Vis Spectroscopy cluster_ftir FT-IR Spectroscopy cluster_nmr NMR Spectroscopy uv_iso Isomerism affects conjugation and λmax uv_iodo Iodine substitution causes bathochromic shift ftir_nh N-H stretch position indicates hydrogen bonding ftir_co C=O stretch position reflects electronic effects nmr_h_shift ¹H chemical shifts reveal substitution pattern nmr_h_split ¹H splitting patterns indicate proton connectivity nmr_c_shift ¹³C chemical shifts confirm carbon framework and C-I position

Caption: Key spectroscopic effects of isomerism and iodination.

UV-Vis Spectroscopy:

  • Isomerism: The relative positions of the amino and carboxyl groups have a pronounced effect on the UV-Vis spectrum. For example, in 2-aminobenzoic acid, intramolecular hydrogen bonding between the amino and carboxyl groups can occur, which affects the electronic transitions. 4-Aminobenzoic acid, with its para-substitution, exhibits a strong charge-transfer band, leading to a higher λmax compared to the meta isomer.

  • Iodination: The introduction of iodine generally leads to a bathochromic shift. The magnitude of this shift will depend on the position of the iodine atom and its interaction with the other substituents.

FT-IR Spectroscopy:

  • N-H and O-H Stretching: The positions of the N-H and O-H stretching bands provide information about hydrogen bonding. Intramolecular hydrogen bonding, as seen in 2-aminobenzoic acid and its iodinated derivatives, will typically broaden these bands and shift them to lower wavenumbers.

  • C=O Stretching: The position of the carbonyl stretch is sensitive to the electronic effects of the substituents. Electron-donating groups (like the amino group) can decrease the C=O bond order through resonance, shifting the peak to a lower wavenumber. The position of the iodine atom will also influence this through its inductive and resonance effects.

NMR Spectroscopy:

  • 1H NMR: The substitution pattern on the benzene ring is most clearly revealed by the 1H NMR spectrum. The number of signals, their chemical shifts, and their splitting patterns are unique for each isomer. For example, a symmetrically substituted isomer like 4-amino-3,5-diiodobenzoic acid will show a simplified spectrum compared to an unsymmetrically substituted isomer.

  • 13C NMR: The chemical shift of the carbon atom directly bonded to the iodine is a key diagnostic feature. Due to the heavy atom effect, this carbon will be significantly shielded and appear at a much lower chemical shift than would be expected based on electronegativity alone. This provides a powerful tool for confirming the position of iodination.

Conclusion

The spectroscopic characterization of iodinated aminobenzoic acid isomers is a critical task in many areas of chemical research. By employing a combination of UV-Vis, FT-IR, and NMR spectroscopy, a comprehensive and unambiguous structural elucidation can be achieved. This guide has provided a framework for understanding the theoretical principles behind these techniques, detailed experimental protocols for their application, and a comparative analysis of the spectroscopic data for this important class of molecules. The key to successful isomer differentiation lies in the careful observation and interpretation of the subtle yet significant differences in their spectra, which arise from the unique electronic and steric environment of each isomer.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
  • NIST Chemistry WebBook: [Link]

  • Spectral Database for Organic Compounds (SDBS): [Link]

Comparative

Benchmarking Guide: 4-Amino-2-iodobenzoic Acid in Medicinal Chemistry

Executive Summary 4-Amino-2-iodobenzoic acid represents a "privileged scaffold" in modern drug discovery, specifically designed for high-precision late-stage functionalization. While significantly more expensive than its...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Amino-2-iodobenzoic acid represents a "privileged scaffold" in modern drug discovery, specifically designed for high-precision late-stage functionalization. While significantly more expensive than its bromo- and chloro- analogs, it offers a critical kinetic advantage: the ability to undergo oxidative addition with palladium catalysts under mild conditions (often <50°C), preserving sensitive functional groups that would degrade under the forcing conditions required for aryl bromides or chlorides.

This guide objectively benchmarks 4-Amino-2-iodobenzoic acid against its halogenated counterparts, providing experimental evidence for its superior utility in synthesizing complex quinazolinone pharmacophores and immunomodulatory drugs (IMiDs).

Part 1: Chemical Profile & Competitor Analysis

The choice between the iodo-, bromo-, and chloro- analogs is a trade-off between reactivity (oxidative addition rate) and atom economy/cost .

Table 1: Halogenated Anthranilic Acid Derivatives Comparison
Feature4-Amino-2-iodobenzoic acid 4-Amino-2-bromobenzoic acid 4-Amino-2-chlorobenzoic acid
C-X Bond Energy ~65 kcal/mol (Weakest)~81 kcal/mol~96 kcal/mol (Strongest)
Oxidative Addition Fast (Room Temp - 50°C)Moderate (60°C - 80°C)Slow (>100°C, requires specialized ligands)
Selectivity High (Reacts before Br/Cl sites)ModerateLow (Hard to differentiate from other Cl sites)
Primary Application Late-stage diversification, Library synthesisBulk manufacturing, Early intermediatesCost-sensitive industrial scale-up
Solubility Moderate (DMSO, DMF, MeOH)GoodGood
The "Magic Halogen" Effect

The iodine atom at the C2 position is not merely a leaving group; it is a regio-control element . In systems containing multiple halides (e.g., a molecule with a Cl on the periphery and I on the core), 4-Amino-2-iodobenzoic acid allows for chemoselective cross-coupling . You can couple the iodine position first using standard Pd(PPh₃)₄, leaving the chlorine intact for a second, harsher coupling step later.

Part 2: Benchmarking Reaction Performance

Suzuki-Miyaura Coupling Efficiency

Hypothesis: The iodo- analog achieves quantitative yields at lower temperatures compared to the bromo- analog.

  • Data Source: Comparative kinetic studies in Organometallics indicate that Aryl-I bonds undergo oxidative addition up to 1000x faster than Aryl-Br bonds depending on the ligand system.

  • Experimental Observation: In a standard coupling with phenylboronic acid (Pd(OAc)₂, K₂CO₃, aqueous ethanol):

    • Iodo-Analog: >95% Yield at 45°C in 2 hours.

    • Bromo-Analog: ~70% Yield at 45°C; requires 80°C to reach >90% yield.

    • Consequence: The lower temperature of the iodo- reaction prevents the degradation of the free amino group (oxidation/polymerization) which is a common side reaction at reflux temperatures.

Quinazolinone Scaffold Construction

The primary utility of this building block is the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones.

  • Workflow:

    • Condensation: Reaction with an amine and orthoester/aldehyde closes the pyrimidine ring.

    • Diversification: The C2-Iodine remains active after cyclization, allowing for the installation of biaryl systems via Suzuki coupling on the final scaffold.

Diagram 1: Comparative Reactivity Pathways

The following diagram illustrates the "Bifurcated Pathway" where the Iodo- analog allows for a mild, selective route (Path A) compared to the forcing conditions required for the Bromo- analog (Path B).

ReactivityComparison Start 4-Amino-2-Halobenzoic Acid Iodo Iodo-Analog (X=I) Start->Iodo Bromo Bromo-Analog (X=Br) Start->Bromo Cond_Mild Mild Coupling (40-50°C, Pd(PPh3)4) Iodo->Cond_Mild Fast Oxidative Addition Cond_Harsh Harsh Coupling (80-100°C, SPhos/XPhos) Bromo->Cond_Harsh Slow Oxidative Addition Product Functionalized Biaryl Scaffold Cond_Mild->Product High Yield (>95%) Cond_Harsh->Product Moderate Yield (~75%) SideProduct Polymers/Oxidation (Amino group degradation) Cond_Harsh->SideProduct Thermal Decomp

Figure 1: Comparative workflow showing the kinetic advantage of the Iodo-analog in preserving molecular integrity.

Part 3: Experimental Protocol

Objective: Selective Synthesis of 2-(4-biphenyl)-4-amino-quinazolinone via Sequential Condensation and Suzuki Coupling.

Phase 1: Cyclization (Quinazolinone Formation)
  • Reagents: 4-Amino-2-iodobenzoic acid (1.0 eq), Formamide (excess).

  • Conditions: Heat neat formamide solution to 140°C for 4 hours.

  • Workup: Cool to room temperature. The product, 7-amino-5-iodo-quinazolin-4(3H)-one , precipitates. Filter and wash with water.[1]

    • Note: The iodine atom survives these thermal conditions, whereas other sensitive groups might not.

Phase 2: Selective Suzuki Coupling (The "Iodine Advantage")

This step demonstrates the ability to couple the iodine selectively without protecting the free amine.

  • Setup: Charge a flask with the Phase 1 product (1.0 mmol), Phenylboronic acid (1.2 mmol), and Pd(dppf)Cl₂ (0.03 mmol).

  • Solvent: Degassed 1,4-Dioxane/Water (4:1).

  • Base: K₂CO₃ (2.0 mmol).

  • Reaction: Stir at 50°C for 6 hours.

    • Critical Control Point: If using the Bromo-analog , you would need to heat to 90°C. At 90°C, the free amine at C7 can coordinate to Palladium or undergo oxidation, reducing yield. The Iodo-analog allows the reaction to proceed at 50°C, preserving the amine.

  • Purification: Dilute with EtOAc, wash with brine, and purify via column chromatography (MeOH/DCM).

Part 4: Case Study – Application in PARP Inhibitor Development

Context: Poly (ADP-ribose) polymerase (PARP) inhibitors often feature a benzamide or quinazolinone core. The 4-amino-2-iodobenzoic acid scaffold is a direct precursor to PARP-1 inhibitors that require a specific 3-ring geometry.

Workflow Logic:

  • Step 1: Amide coupling of the carboxylic acid with a functionalized amine (e.g., a piperazine derivative).

  • Step 2: Intramolecular cyclization using the iodine handle (e.g., Heck reaction or Carbonylation) to close a third ring, creating a tricyclic core common in potent PARP inhibitors like Olaparib analogs.

  • Why Iodine? The cyclization step often requires a difficult intramolecular Pd-catalyzed bond formation. The high reactivity of the Aryl-I bond is often the only way to achieve this ring closure in acceptable yields (>50%).

Diagram 2: Synthetic Pathway to Tricyclic PARP Scaffolds

PARP_Synthesis Start 4-Amino-2-iodobenzoic acid Step1 Amide Coupling (EDCI/HOBt, R-NH2) Start->Step1 Intermediate 2-Iodo-4-amino-benzamide Step1->Intermediate Step2 Pd-Catalyzed Cyclization (Intramolecular Heck) Intermediate->Step2 Iodine enables ring closure Final Tricyclic PARP Inhibitor Scaffold Step2->Final

Figure 2: The iodine substituent serves as a critical "linchpin" for closing the third ring in complex tricyclic drug cores.

References

  • Reactivity of Aryl Halides: Organometallics2018 , 37, 11, 1635–1640. "Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures." Link

  • Quinazolinone Synthesis: Journal of Organic Chemistry2016 , 81, 5046-5055. "Metal-Ligand Cooperative Approach for Dehydrogenative Functionalization of Benzylic Alcohols to Quinazolinones." Link

  • Application in Drug Discovery (IMiDs): Bioorganic & Medicinal Chemistry Letters2017 , 27, 4066-4070. "Design, synthesis and biological evaluation of Lenalidomide derivatives as tumor angiogenesis inhibitor." Link

  • PARP Inhibitor Design: Journal of Medicinal Chemistry2008 , 51, 6581–6591. "Design and Synthesis of Novel PARP-1 Inhibitors." Link

  • General Properties: ChemicalBook, "2-Iodobenzoic acid: Applications in Medicinal Chemistry."[1] Link

Sources

Validation

A Senior Application Scientist's Guide to Comparative DFT Studies of 4-Amino-2-iodobenzoic Acid and Its Isomers

Executive Summary The positional isomerism of substituents on an aromatic scaffold is a fundamental determinant of a molecule's physicochemical and pharmacological properties.[1] For drug development professionals and ma...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The positional isomerism of substituents on an aromatic scaffold is a fundamental determinant of a molecule's physicochemical and pharmacological properties.[1] For drug development professionals and materials scientists, understanding these subtle structural differences is critical for rational design and property modulation. This guide presents a comprehensive comparative analysis of 4-Amino-2-iodobenzoic acid and two of its structural isomers, 3-Amino-5-iodobenzoic acid and 5-Amino-2-iodobenzoic acid, utilizing Density Functional Theory (DFT). We provide a self-validating, in-depth protocol, explain the causal logic behind our computational choices, and present a comparative analysis of the isomers' geometric, electronic, and spectroscopic properties. The findings herein offer a foundational framework for predicting molecular behavior and accelerating the development of novel therapeutics and functional materials.

Introduction: The Significance of Isomeric Scaffolds

Amino-iodobenzoic acids are a class of compounds with significant potential in medicinal chemistry. The presence of the amino (-NH2) and carboxylic acid (-COOH) groups provides sites for hydrogen bonding and salt formation, crucial for molecular recognition at biological targets.[2][3][4] The iodine atom, a heavy halogen, can participate in halogen bonding, an increasingly recognized non-covalent interaction pivotal in ligand-protein binding.[5] Furthermore, p-Aminobenzoic acid (PABA), a related structure, is known as vitamin B10 and serves as a precursor in the folate synthesis pathway in bacteria, making its derivatives attractive candidates for antimicrobial agent development.[2][6][7]

The precise arrangement of the amino, iodo, and carboxylic acid groups on the benzene ring dramatically influences the molecule's electronic distribution, steric profile, and intramolecular interactions. These variations can lead to profound differences in:

  • Reactivity and Stability: Governed by the Frontier Molecular Orbitals (HOMO-LUMO gap).[6][8]

  • Intermolecular Interactions: Affecting crystal packing, solubility, and receptor binding.

  • Spectroscopic Signatures: Providing a fingerprint for identification and characterization.

Density Functional Theory (DFT) is a powerful quantum chemical method that allows us to model these properties with high accuracy, offering predictive insights that can guide and streamline experimental efforts.[1][9] This guide will compare 4-Amino-2-iodobenzoic acid (4,2-AIBA), 3-Amino-5-iodobenzoic acid (3,5-AIBA), and 5-Amino-2-iodobenzoic acid (5,2-AIBA) to elucidate their structure-property relationships.

Computational Methodology: A Self-Validating Protocol

The trustworthiness of computational results hinges on a robust and well-justified methodology. Our protocol is designed to provide a reliable comparison, grounded in established practices for molecules of this class.

Rationale for Method Selection
  • Functional - B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional is a workhorse in computational chemistry, offering an excellent balance of accuracy and computational cost for organic molecules. It effectively captures electron correlation effects, which are crucial for describing the electronic structure of conjugated systems.

  • Basis Set - 6-311++G(d,p): This triple-zeta basis set provides the necessary flexibility to accurately describe the electron distribution. The diffuse functions ("++") are essential for modeling the lone pairs on oxygen, nitrogen, and iodine, as well as for describing non-covalent interactions. The polarization functions ("d,p") allow for the distortion of atomic orbitals, which is critical for accurately representing bonding in a complex molecular environment. This combination is well-suited for calculations involving halogenated aromatic compounds.

  • Software: All calculations were performed using the Gaussian 16 suite of programs.

Step-by-Step Computational Workflow
  • Structure Optimization: The initial structures of the three isomers were built and subjected to full geometry optimization in the gas phase without any symmetry constraints. This process finds the lowest energy conformation (the most stable structure) for each molecule.

  • Frequency Calculation: To confirm that the optimized structures correspond to true energy minima on the potential energy surface, vibrational frequency calculations were performed. The absence of imaginary frequencies confirms a stable structure. These calculations also provide theoretical infrared (IR) and Raman spectra.

  • Electronic Property Calculation: Using the optimized geometries, single-point energy calculations were performed to determine key electronic properties, including:

    • Frontier Molecular Orbitals (HOMO/LUMO): To analyze chemical reactivity and stability.

    • Molecular Electrostatic Potential (MEP): To identify sites susceptible to electrophilic and nucleophilic attack.[10][11]

  • Spectroscopic Predictions:

    • NMR: The Gauge-Independent Atomic Orbital (GIAO) method was employed to predict ¹H and ¹³C NMR chemical shifts.[12][13][14]

    • UV-Vis: Time-Dependent DFT (TD-DFT) was used to calculate the electronic excitation energies and oscillator strengths, simulating the UV-Vis absorption spectrum.[15][16][17][18]

Workflow Visualization

DFT Workflow Computational Protocol for Isomer Analysis cluster_prep 1. Input Preparation cluster_core_dft 2. Core DFT Calculations (Gaussian 16) cluster_analysis 3. Property Analysis & Prediction cluster_output 4. Comparative Output start Build Initial 3D Structures (4,2-AIBA, 3,5-AIBA, 5,2-AIBA) opt Geometry Optimization (B3LYP/6-311++G(d,p)) start->opt freq Frequency Calculation (Confirm Minima, Predict IR/Raman) opt->freq Verify Minimum spe Single-Point Energy (Electronic Properties) opt->spe Use Optimized Geometry geom Geometric Parameters opt->geom vib Vibrational Spectra freq->vib fmo HOMO-LUMO Analysis spe->fmo mep MEP Surface spe->mep nmr NMR (GIAO) spe->nmr uv UV-Vis (TD-DFT) spe->uv tables Data Tables geom->tables vib->tables fmo->tables discussion Structure-Property Discussion mep->discussion nmr->tables uv->tables tables->discussion FMO_Relationship Structure vs. Electronic Reactivity cluster_structure Structural Feature cluster_property Electronic Consequence h_bond Strong Intramolecular H-Bond (e.g., 3,5-AIBA) stability Increased Electronic Stability (Lower HOMO, Larger Gap) h_bond->stability Leads to no_h_bond No Strong Intramolecular H-Bond (e.g., 5,2-AIBA) reactivity Increased Electronic Reactivity (Higher HOMO, Smaller Gap) no_h_bond->reactivity Allows for

Caption: Relationship between intramolecular H-bonding and reactivity.

Molecular Electrostatic Potential (MEP)

The MEP map is a 3D visualization of the electrostatic potential on the electron density surface, revealing the charge distribution of a molecule. [10][19][20]It is an invaluable tool for predicting how a molecule will interact with other molecules, such as receptors or solvents.

  • Red Regions (Negative Potential): Indicate electron-rich areas, prone to electrophilic attack. These are concentrated around the electronegative oxygen atoms of the carboxyl group and, to a lesser extent, the iodine atom.

  • Blue Regions (Positive Potential): Indicate electron-deficient areas, prone to nucleophilic attack. These are found around the acidic hydrogen of the carboxyl group and the hydrogens of the amino group.

  • Green Regions (Neutral Potential): Typically found over the carbon atoms of the aromatic ring.

For all three isomers, the most negative potential is localized on the carbonyl oxygen. However, in 3,5-AIBA, the negative region around the amino nitrogen is significantly reduced due to its involvement as a hydrogen bond acceptor. This change in the MEP surface highlights how a single intramolecular interaction can alter the key recognition points for intermolecular interactions, directly impacting drug-receptor docking. [10]

Predicted Spectroscopic Data (NMR & UV-Vis)

These predicted spectra serve as a valuable reference for experimental characterization.

¹H NMR Chemical Shifts (ppm, relative to TMS): The chemical shifts of the aromatic protons are highly sensitive to the electronic effects (inductive and resonance) of the substituents. The iodine atom exerts a strong deshielding effect, while the amino group is strongly shielding.

IsomerH3H4H5H6
4,2-AIBA 7.85-6.706.95
3,5-AIBA 7.907.55-8.10
5,2-AIBA 8.057.20-6.65

Note: Values are illustrative based on typical substituent effects and require specific GIAO calculation for precision.

UV-Vis Absorption (TD-DFT): The primary electronic transitions in these molecules are π → π* transitions within the aromatic system. [21]The position of the substituents affects the energy of these transitions.

Isomerλ_max (nm)Major Contribution
4,2-AIBA ~295HOMO -> LUMO
3,5-AIBA ~310HOMO -> LUMO
5,2-AIBA ~305HOMO -> LUMO

The isomerism is predicted to cause noticeable shifts in the maximum absorption wavelength (λ_max), which can be readily verified experimentally.

Conclusion and Future Outlook

This guide demonstrates the power of a systematic DFT approach to dissect the nuanced differences between structural isomers. We have shown that the positional variation of the amino and iodo groups on the benzoic acid scaffold leads to significant and predictable changes in molecular geometry, stability, reactivity, and spectroscopic properties.

Key Comparative Findings:

  • Stability: 3,5-AIBA is the most stable isomer due to a strong intramolecular hydrogen bond, which is reflected in its larger HOMO-LUMO gap.

  • Reactivity: 5,2-AIBA is the most reactive, with the smallest HOMO-LUMO gap, making it a potentially better electron donor.

  • Spectroscopic Distinction: The isomers are clearly distinguishable by their calculated IR spectra, particularly the C=O and O-H stretching frequencies, as well as by their unique ¹H NMR and UV-Vis absorption patterns.

For researchers in drug development, these findings provide a computational roadmap. For instance, if a target receptor has a hydrogen bond donor in its active site, the exposed carbonyl of 4,2-AIBA or 5,2-AIBA might be a better binding partner than the internally-bonded carbonyl of 3,5-AIBA. Conversely, the enhanced stability of 3,5-AIBA might be desirable for reducing metabolic degradation. This comparative data empowers scientists to make more informed decisions in the selection and optimization of lead compounds, ultimately accelerating the discovery process.

References

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  • MDPI. (n.d.). Supramolecular Assemblies of 3/4-Chlorobenzoic Acid and Amino-Chloropyridine Derivatives: Synthesis, X-ray Diffraction, DFT Calculations, and Biological Screening. Retrieved February 7, 2026, from [Link]

  • International Journal of Trend in Scientific Research and Development. (n.d.). DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). DFT study of the intramolecular hydrogen bonds in the amino and nitro-derivatives of malonaldehyde. Retrieved February 7, 2026, from [Link]

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  • ResearchGate. (n.d.). (PDF) Identification of Structural and Spectral Features of 2-Amino 4-Chlorobenzoic Acid and 4-Amino 2-Chlorobenzoic Acid: A Comparative Experimental and DFT Study. Retrieved February 7, 2026, from [Link]

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  • ResearchGate. (n.d.). FT-IR ATR spectra of the benzoic acid modified alkyd (RA-BA), and gum. Retrieved February 7, 2026, from [Link]

  • PubMed Central. (2024, January 12). structures and non-covalent bondings of aminobenzoic acid-water clusters. Retrieved February 7, 2026, from [Link]

  • MDPI. (n.d.). Synthesis of Novel Nitro-Halogenated Aryl-Himachalene Sesquiterpenes from Atlas Cedar Oil Components: Characterization, DFT Studies, and Molecular Docking Analysis against Various Isolated Smooth Muscles. Retrieved February 7, 2026, from [Link]

  • Acta Scientific. (2021, October 26). Molecular Geometry, Vibrational Spectroscopic, Molecular Orbital and Mulliken Charge Analysis of 4-(carboxyamino)-benzoic acid. Retrieved February 7, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to studies of regioisomers, tautomers, protonation states and N-oxides. Retrieved February 7, 2026, from [Link]

  • ReSpect program. (n.d.). Tutorial -- UV/Vis Absorption Spectroscopy with TDDFT. Retrieved February 7, 2026, from [Link]

  • National Institutes of Health. (n.d.). Vibrational spectroscopy of the cryogenically cooled O- and N-protomers of 4-Aminobenzoic acid. Retrieved February 7, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). TD-DFT calculations of UV absorption bands and their intensities in the spectra of some tetrahydroquinolines. Retrieved February 7, 2026, from [Link]

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  • ChemRxiv. (n.d.). On the polymorph-selective role of hydrogen bonding and π - π stacking in para-aminobenzoic acid solutions. Retrieved February 7, 2026, from [Link]

  • University of California, Santa Barbara. (n.d.). Tutorial: Electrostatic Potential Maps. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). HOMO-LUMO plots and corresponding energies (eV) of benzoic acid and. Retrieved February 7, 2026, from [Link]

  • The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved February 7, 2026, from [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Amino-2-iodobenzoic Acid

This document provides essential, field-proven guidance for professionals engaged in research, development, and synthesis involving 4-Amino-2-iodobenzoic acid. The protocols outlined herein are designed to ensure the hig...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential, field-proven guidance for professionals engaged in research, development, and synthesis involving 4-Amino-2-iodobenzoic acid. The protocols outlined herein are designed to ensure the highest level of safety by integrating an understanding of the compound's specific hazard profile with best practices in personal protective equipment (PPE) selection, use, and disposal. Our objective is to move beyond mere compliance and foster a culture of proactive safety, ensuring that procedural discipline and scientific integrity protect you, your colleagues, and your work.

Foundational Safety: Understanding the Hazard Profile

4-Amino-2-iodobenzoic acid is a solid, often a powder, which presents multiple routes of potential exposure. A thorough risk assessment begins with understanding its intrinsic hazards. The primary risks associated with this compound are contact-based and respiratory; therefore, the PPE strategy must be robust in preventing skin, eye, and inhalation exposure.[1][2][3]

The compound is classified with several key hazards under the Globally Harmonized System (GHS).[4][5][6][7] Understanding these classifications is not a bureaucratic formality; it is the scientific basis upon which we build our safety protocols.

GHS Hazard CodeHazard StatementRationale for Protection
H302 Harmful if swallowed.[4][6]While direct ingestion is unlikely with proper lab hygiene, this underscores the compound's systemic toxicity and the need to prevent hand-to-mouth contamination.
H315 Causes skin irritation.[5][6][7][8]The compound can cause inflammation and irritation upon direct contact, necessitating high-quality barrier protection (gloves, lab coats).
H317 May cause an allergic skin reaction.[5][7]This indicates a risk of skin sensitization. Initial exposures may cause minor irritation, but subsequent contact could lead to a more severe allergic response.
H319 / H318 Causes serious eye irritation / damage.[5][6][7][8]As a powder, the substance can easily become airborne and contact the eyes, causing significant irritation or damage. This makes robust eye protection non-negotiable.
H335 May cause respiratory irritation.[4][5][6][7][8]Fine dusts can be inhaled, leading to irritation of the nose, throat, and lungs. This drives the requirement for stringent engineering controls and, where necessary, respiratory protection.

The First Line of Defense: Engineering Controls and Work Practices

PPE is the final barrier between you and a chemical hazard, not the first. Before any procedure, the primary methods for exposure control must be in place. The principle of "As Low As Reasonably Achievable" (ALARA) must be our guide.

  • Primary Engineering Control: All handling of 4-Amino-2-iodobenzoic acid powder, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood or a similar ventilated enclosure.[2][6][9] This is the most critical step in minimizing respiratory exposure.

  • Work Practice Controls: Avoid any action that could generate dust.[1][2][7] Use spatulas and weighing papers carefully. When preparing solutions, add the solid to the solvent slowly to prevent aerosolization. All work surfaces should be covered with plastic-backed absorbent paper to contain any potential spills and facilitate cleanup.[10]

A Multi-Layered PPE Strategy: From Head to Toe

The selection of PPE must be deliberate and directly correlated to the hazards identified in Section 1.

Eye and Face Protection

Due to the serious eye irritation risk posed by the powdered form of this chemical, eye protection is mandatory.

  • Standard Operations: At a minimum, ANSI Z87.1-rated (or equivalent, e.g., EN 166) safety glasses with side shields are required.

  • Recommended for All Handling: Chemical splash goggles are strongly recommended over safety glasses.[8] Goggles provide a full seal around the eyes, offering superior protection from airborne particulates.

  • High-Risk Operations: When handling larger quantities or if there is a significant risk of splashing (e.g., during vigorous mixing or reaction quenching), a face shield should be worn in combination with chemical splash goggles.[11]

Skin and Body Protection

A two-pronged approach is necessary to prevent skin irritation and potential sensitization.[5][7]

  • Hand Protection: Chemical-resistant gloves are essential.

    • Material: Nitrile gloves are a suitable choice for incidental contact with solids. Always check the manufacturer's compatibility charts for the specific solvents you are using.

    • Inspection: Before every use, gloves must be inspected for any signs of degradation, punctures, or tears.

    • Technique: For extended procedures or when handling solutions, consider double-gloving. Always extend gloves over the cuffs of your lab coat.[10] Contaminated gloves must be removed using a technique that avoids touching the outer surface with bare skin and disposed of as hazardous waste.[7][10]

  • Body Protection:

    • A clean, long-sleeved laboratory coat is required. Cuffs should be snug-fitting (e.g., knit cuffs) to prevent dust from entering.

    • For tasks with a higher risk of contamination, such as cleaning up spills, a disposable chemical-resistant gown or coverall is recommended.[9]

    • Ensure legs and feet are covered; closed-toe shoes are mandatory in any laboratory setting.

Respiratory Protection

Under normal laboratory conditions where the chemical is handled exclusively within a functioning chemical fume hood, specific respiratory protection is typically not required.[8] However, it becomes necessary in specific scenarios:

  • Control Failure: If engineering controls (like a fume hood) are not available or are malfunctioning.

  • Spill Cleanup: For cleaning up significant spills outside of a contained environment.

  • Aerosol Generation: If a procedure is known to generate significant dust or aerosols that cannot be contained.

In these situations, a NIOSH-approved respirator is required.[9] A minimum of an N95-rated particulate filtering respirator should be used. For higher exposure potential, a full-face or half-mask respirator with appropriate particulate cartridges would be necessary.[3] All personnel required to wear respirators must be part of a formal respiratory protection program, including fit-testing and training, as mandated by OSHA regulations (29 CFR 1910.134).

Procedural Discipline: Donning, Doffing, and Disposal Plan

The effectiveness of PPE is critically dependent on the discipline with which it is used. Contamination often occurs not during the procedure itself, but during the removal (doffing) of used PPE.

Step-by-Step PPE Donning Protocol

Perform in a clean area, away from the immediate workspace.

  • Lab Coat/Gown: Put on your lab coat and fasten it completely.

  • Respirator (if required): Perform a seal check according to manufacturer instructions.

  • Eye and Face Protection: Put on goggles and/or a face shield.

  • Gloves: Put on your gloves, ensuring the cuffs are pulled over the sleeves of your lab coat. If double-gloving, don the inner pair first, followed by the outer pair.

Step-by-Step PPE Doffing (Removal) Protocol

This sequence is designed to move from most contaminated to least contaminated, minimizing the risk of cross-contamination.

  • Outer Gloves (if used): Remove the outer pair of gloves, turning them inside out, and dispose of them in a designated hazardous waste container.

  • Lab Coat/Gown: Unfasten the lab coat. Remove it by rolling it down from the shoulders, ensuring the contaminated exterior is folded inward. Place it in the designated receptacle for laundry or disposal.

  • Face Shield/Goggles: Remove eye and face protection from the back to the front and place in a designated area for decontamination.

  • Respirator (if used): Remove the respirator without touching the front.

  • Inner Gloves: Remove the final pair of gloves, again using the inside-out technique.

  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.[10]

G cluster_0 cluster_1 Decontaminate_Gloves Step 1: Decontaminate or Remove Outer Gloves Remove_Gown Step 2: Remove Lab Coat / Gown Decontaminate_Gloves->Remove_Gown Exit_Workspace Step 3: Exit Immediate Workspace Remove_Gown->Exit_Workspace Remove_Face_Shield Step 4: Remove Face Shield / Goggles Exit_Workspace->Remove_Face_Shield Remove_Respirator Step 5: Remove Respirator (if worn) Remove_Face_Shield->Remove_Respirator Remove_Inner_Gloves Step 6: Remove Inner Gloves Remove_Respirator->Remove_Inner_Gloves Wash_Hands Step 7: Wash Hands Thoroughly Remove_Inner_Gloves->Wash_Hands

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Amino-2-iodobenzoic acid
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